Technical Documentation Center

2-Methyl-D-isoleucine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-D-isoleucine
  • CAS: 188359-25-3

Core Science & Biosynthesis

Foundational

2-methyl-d-isoleucine role in non-ribosomal peptide synthesis

An In-Depth Technical Guide to the Role of Methylated Isoleucine Isomers in Non-Ribosomal Peptide Synthesis Abstract Non-ribosomal peptide synthetases (NRPSs) are remarkable molecular assembly lines responsible for the b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of Methylated Isoleucine Isomers in Non-Ribosomal Peptide Synthesis

Abstract

Non-ribosomal peptide synthetases (NRPSs) are remarkable molecular assembly lines responsible for the biosynthesis of a vast array of complex and often highly bioactive peptides. A key feature of these pathways is their ability to incorporate a chemical repertoire far exceeding the 20 canonical proteinogenic amino acids. This guide delves into the specialized role of methylated isoleucine isomers, a class of non-proteinogenic amino acids that bestow unique structural and functional properties upon the final peptide products. While the query specified 2-methyl-D-isoleucine, this guide will focus on the more extensively documented and biologically prevalent methylated L-isoleucine stereoisomers, such as Cα-methylated and N-methylated variants, to provide a technically robust and field-relevant overview. We will explore the biogenesis of these unique building blocks, their specific recognition and activation by NRPS adenylation domains, and the mechanistic intricacies of their incorporation, using the biosynthesis of the chromopeptide antibiotic actinomycin as a central case study. Furthermore, this guide provides detailed experimental protocols for the characterization of the enzymes central to this process, offering a practical framework for researchers in the field.

Introduction: Beyond the Canonical Code

Non-ribosomal peptides (NRPs) represent a cornerstone of natural product chemistry, with many serving as frontline therapeutics, including antibiotics, immunosuppressants, and anti-cancer agents[1]. Their synthesis is orchestrated by large, modular enzymes—the NRPSs—which operate independently of messenger RNA and the ribosome[1]. This liberation from the constraints of the genetic code allows NRPSs to utilize over 500 different monomeric building blocks, including D-amino acids, fatty acids, and α-hydroxy acids, leading to immense structural diversity[2].

Among the most significant modifications are alkylations, particularly methylation. The addition of a simple methyl group to an amino acid can profoundly alter the resulting peptide's properties by:

  • Increasing Lipophilicity: Enhancing membrane permeability and oral bioavailability.

  • Inducing Conformational Rigidity: Locking the peptide into a specific, bioactive conformation.

  • Providing Steric Hindrance: Conferring resistance to proteolytic degradation by common proteases.

This guide specifically examines the incorporation of methylated isoleucine isomers. Isoleucine, a branched-chain amino acid, already possesses significant steric bulk. The addition of a methyl group, either at the alpha-carbon (Cα) or the alpha-amino group (Nα), further constrains its geometry and enhances its hydrophobicity, making it a powerful tool for modulating peptide function. A prominent example is found in the actinomycins, where N-methyl-L-alloisoleucine is a key component of the pentapeptide lactone rings essential for their DNA-intercalating, anti-tumor activity[3][4][5].

Biosynthesis of Methylated Isoleucine Precursors

The generation of these non-proteinogenic amino acids is a critical prerequisite for their incorporation into NRPs. The methylation is catalyzed by a diverse family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs), which use SAM as the universal methyl donor[4][6].

Nα-Methylation

N-methylation of the amino acid's alpha-amino group is a common modification in fungal and bacterial NRPs. This reaction is typically catalyzed by an N-methyltransferase (N-MT) domain that is embedded within an adenylation (A) domain of the NRPS module itself[2][6][7]. The timing of methylation is crucial; it occurs after the parent amino acid (e.g., L-valine or L-alloisoleucine in the case of actinomycin) has been activated as an aminoacyl-adenylate and tethered to the adjacent thiolation (T) domain[6][7]. This ensures that only the enzyme-bound substrate is methylated before it is passed to the condensation (C) domain for peptide bond formation.

Cα-Methylation

The installation of a methyl group at the α-carbon of an amino acid is a more chemically challenging transformation. This reaction often involves a class of enzymes known as radical SAM methylases[8][9]. These enzymes use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the substrate's α-carbon, creating a substrate radical that can be attacked by a second molecule of SAM (or a related methyl donor) to complete the C-methylation[8][9]. While a dedicated pathway for 2-methyl-L-isoleucine is not as well-defined as for N-methylation in actinomycin, this radical-based mechanism represents the prevailing strategy Nature employs for such modifications[5][8].

The diagram below illustrates the general mechanism for SAM-dependent methylation.

cluster_N N-Methylation (within NRPS Module) cluster_C Cα-Methylation (Radical SAM Mechanism) N_SAM SAM N_MT N-Methyltransferase Domain N_SAM->N_MT N_AA_T L-Isoleucine isomer (Tethered to T-Domain) N_AA_T->N_MT N_MeAA_T N-Methyl-L-Isoleucine isomer (Tethered to T-Domain) N_MT->N_MeAA_T CH₃ transfer N_SAH SAH N_MT->N_SAH C_SAM1 SAM C_Enz Radical SAM C-Methyltransferase ([4Fe-4S] Cluster) C_SAM1->C_Enz Generates 5'-dAdo radical C_AA Free L-Isoleucine C_AA->C_Enz C_Rad Substrate Radical C_Enz->C_Rad H• abstraction C_MeAA Cα-Methyl-L-Isoleucine C_Enz->C_MeAA CH₃ transfer C_Rad->C_Enz C_SAM2 SAM C_SAM2->C_Enz

Caption: General mechanisms for N- and Cα-methylation of amino acids.

Recognition and Activation by the NRPS Adenylation Domain

The selection of the correct amino acid building block from the cellular pool is the primary responsibility of the adenylation (A) domain, which functions as the gatekeeper of the NRPS assembly line[10][11]. This ~550 amino acid domain catalyzes a two-step reaction:

  • Activation: The A-domain recognizes its specific substrate and uses ATP to form a high-energy aminoacyl-AMP intermediate, releasing pyrophosphate (PPi)[10].

  • Thiolation: The activated amino acid is then transferred to the phosphopantetheine (Ppant) arm of the adjacent thiolation (T) domain, forming a covalent thioester bond[10].

The specificity of the A-domain is determined by the chemical nature of the residues lining its substrate-binding pocket. A "non-ribosomal code" has been established, where the identity of ~8-10 key amino acids in this pocket can be used to predict the domain's substrate with reasonable accuracy[12][13].

For a methylated isoleucine isomer, the A-domain's binding pocket must accommodate the additional steric bulk of the methyl group compared to canonical L-isoleucine or L-valine. Structural studies of A-domains show that the binding pocket for aliphatic amino acids is typically a non-polar, hydrophobic cavity[13][14]. The successful recognition of N-methyl-L-alloisoleucine by the actinomycin synthetase, for example, implies a binding pocket that is sufficiently large and appropriately shaped to bind this bulkier substrate, while still excluding other, dissimilar amino acids[2][7].

The diagram below illustrates the process of substrate activation and thiolation by a single NRPS module.

NRPS_Module C-Domain A-Domain T-Domain (PCP) AMP_Sub Aminoacyl-AMP Intermediate AMP NRPS_Module:A->AMP_Sub 2. Activation PPi PPi NRPS_Module:A->PPi Substrate Methyl-Isoleucine Substrate->NRPS_Module:A 1. Binding ATP ATP ATP->NRPS_Module:A Holo_T Holo T-Domain (with Ppant arm) AMP_Sub->Holo_T AMP AMP AMP_Sub:port->AMP Loaded_T Loaded T-Domain Holo_T->Loaded_T

Caption: NRPS module activation and thiolation of a methylated amino acid.

Case Study: Actinomycin Synthetase

The biosynthesis of actinomycin by Streptomyces chrysomallus provides a well-studied example of the incorporation of methylated and non-canonical branched-chain amino acids[2][3][7]. The actinomycin molecule consists of a phenoxazinone chromophore attached to two identical pentapeptide lactone rings. The assembly of these rings is catalyzed by a multi-enzyme complex, including Actinomycin Synthetase II (ACMS II) and III[2][7][15].

ACMS II is a 280 kDa enzyme responsible for activating L-threonine and L-valine[3][7]. ACMS III subsequently activates L-proline, sarcosine (N-methylglycine), and N-methyl-L-valine or, in some actinomycin variants, N-methyl-L-alloisoleucine[16][17]. The pathway also involves an epimerization (E) domain that converts the L-valine loaded onto ACMS II into D-valine after peptide bond formation, highlighting the complex tailoring that occurs on the NRPS template[7][18].

The ability of the actinomycin synthetase system to incorporate various isoleucine stereoisomers, including L-alloisoleucine as a precursor for the N-methylated version, demonstrates the inherent flexibility of certain A-domains[16][17]. This flexibility is a key area of interest for bioengineering, as modifying A-domain specificity can lead to the production of novel peptide analogues.

Experimental Methodologies

Characterizing the substrate specificity and kinetic parameters of an A-domain is fundamental to understanding and engineering NRPS pathways.

Heterologous Expression and Purification of NRPS Domains

NRPS domains or modules are often too large to study in their entirety. Therefore, individual A-domains or A-T didomains are typically cloned and expressed in a heterologous host, most commonly Escherichia coli[19].

Protocol: Expression and Purification of a His-tagged A-Domain

  • Gene Amplification: Amplify the DNA sequence corresponding to the A-domain (~1.6 kb) from the genomic DNA of the producing organism using PCR with primers that add a sequence for an N-terminal Hexa-Histidine (His6) tag.

  • Cloning: Ligate the PCR product into a suitable expression vector, such as pET-28a(+), and transform into a cloning strain of E. coli (e.g., DH5α). Verify the sequence.

  • Expression: Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)). Grow a large-scale culture (1-4 L) in a rich medium like LB at 37°C to an OD600 of 0.6-0.8.

  • Induction: Cool the culture to 16-20°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. Incubate overnight with shaking. The lower temperature promotes proper protein folding[19].

  • Harvesting & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells using sonication or a French press.

  • Purification: Clarify the lysate by ultracentrifugation. Apply the supernatant to a Ni-NTA (Nickel-Nitriloacetic acid) affinity chromatography column. Wash the column with lysis buffer containing a slightly higher concentration of imidazole (20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged A-domain with a high-concentration imidazole buffer (e.g., 250-500 mM).

  • Quality Control: Analyze the purified protein fractions by SDS-PAGE for purity. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

A-Domain Substrate Specificity and Kinetic Analysis

The gold-standard method for quantifying A-domain activity is the ATP-pyrophosphate (PPi) exchange assay. This assay measures the reverse of the adenylation reaction: in the presence of the cognate amino acid, the A-domain catalyzes the exchange of radiolabeled ³²PPi into ATP[20][21].

Protocol: ATP-[³²P]PPi Exchange Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

    • ATP (5 mM final concentration)

    • Amino Acid Substrate (e.g., L-isoleucine, N-methyl-L-alloisoleucine, etc., at varying concentrations for kinetic analysis, typically 0.1-10 mM)

    • [³²P]Pyrophosphate (specific activity ~0.1-0.5 Ci/mmol)

  • Initiation: Initiate the reaction by adding the purified A-domain enzyme (0.1-1 µM final concentration). Incubate at the optimal temperature for the enzyme (e.g., 30°C) for 10-20 minutes.

  • Quenching: Stop the reaction by adding a quenching solution containing activated charcoal (which binds nucleotides like ATP) in an acidic solution (e.g., 1 M HCl, 100 mM PPi).

  • Washing: Pellet the charcoal by centrifugation. Wash the charcoal pellet multiple times with water or a wash buffer to remove any unbound [³²P]PPi.

  • Quantification: Resuspend the final charcoal pellet in a scintillation cocktail and measure the amount of incorporated radioactivity ([³²P]ATP) using a liquid scintillation counter.

  • Data Analysis: Plot the reaction velocity (cpm incorporated/min) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and kcat[21][22].

The workflow for this crucial experiment is visualized below.

N1 1. Prepare Reaction Mix (Buffer, ATP, Amino Acid, ³²PPi) N2 2. Initiate with Purified A-Domain N1->N2 N3 3. Incubate (e.g., 30°C, 15 min) N2->N3 N4 4. Quench with Acid/Charcoal Slurry N3->N4 N5 5. Wash Charcoal (Remove free ³²PPi) N4->N5 N6 6. Scintillation Counting (Measure bound ³²P-ATP) N5->N6 N7 7. Data Analysis (Determine Km, kcat) N6->N7

Caption: Workflow for the ATP-PPi exchange assay to determine A-domain kinetics.

Representative Kinetic Data
SubstrateEnzyme ModuleKₘ (µM)Relative kcat/KₘCitation
L-ThreonineACMS II (Domain 1)~50100% (Reference)[3][7]
L-ValineACMS II (Domain 2)~120~75%[3][7]
L-IsoleucineACMS II (Domain 2)>1000<5%[3][7]
D-ValineACMS II (Domain 2)No Activity0%[18]

This table is illustrative. Values are approximated from published qualitative and quantitative descriptions of enzyme activity.

Conclusion and Future Directions

The incorporation of methylated isoleucine isomers into non-ribosomal peptides is a powerful biosynthetic strategy for generating natural products with enhanced stability and potent biological activity. The process hinges on the coordinated action of specialized biosynthetic enzymes—SAM-dependent methyltransferases for precursor formation and highly specific NRPS adenylation domains for selection and activation. Understanding the molecular basis of A-domain recognition for these bulky, non-proteinogenic amino acids is paramount for the rational engineering of NRPS machinery.

Future research will undoubtedly focus on the discovery and characterization of novel methyltransferases and A-domains with unique specificities. The application of structural biology to solve the crystal structures of A-domains in complex with methylated substrates will provide invaluable blueprints for protein engineering. By altering the "non-ribosomal code" of A-domains through site-directed mutagenesis, researchers aim to create novel NRPS modules capable of incorporating a wide range of custom-designed building blocks, paving the way for the combinatorial biosynthesis of new-to-nature peptides with programmed therapeutic properties.

References

  • Keller, U., Schauwecker, F. (1993). The initiation of peptide formation in the biosynthesis of actinomycin. Journal of Biological Chemistry, 268(14), 10309-10315. [Link]

  • Liscombe, D. K., Louie, G. V., & Noel, J. P. (2012). Architectures, mechanisms and molecular evolution of natural product methyltransferases. Natural Product Reports, 29(8), 1238-1250. [Link]

  • Kudo, F., & Eguchi, T. (2024). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. Natural Product Reports. [Link]

  • Schauwecker, F., Pfennig, F., Grammel, N., & Keller, U. (1998). Molecular cloning of the actinomycin synthetase gene cluster from Streptomyces chrysomallus and functional heterologous expression of the gene encoding actinomycin synthetase II. Journal of Bacteriology, 180(9), 2468-2474. [Link]

  • Yajima, T., Grigg, M. A., & Katz, E. (1975). Branched-chain amino acid substitutions in the biosynthesis of the antibiotic actinomycin. Antimicrobial Agents and Chemotherapy, 7(6), 773-780. [Link]

  • Cane, D. E., & Walsh, C. T. (2006). Structural aspects of non-ribosomal peptide biosynthesis. Chemical Communications, (1), 29-41. [Link]

  • Zhang, Y., Liu, T., & Li, S. M. (2019). Modified substrate specificity of a methyltransferase domain by protein insertion into an adenylation domain of the bassianolide synthetase. Communications Biology, 2(1), 295. [Link]

  • Lohrey, L. K., & Bashiri, G. (2023). Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches. International Journal of Molecular Sciences, 24(19), 14567. [Link]

  • Heard, S. C., & Winter, J. M. (2024). Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains. Natural Product Reports. [Link]

  • Peng, C., et al. (2023). Nonribosomal peptide synthetases require dynamic interaction between modular domains. Structure, 31(11), 1335-1348. [Link]

  • Kries, H. (2007). An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis. Analytical Biochemistry, 363(1), 95-102. [Link]

  • Schauwecker, F., Pfennig, F., Grammel, N., & Keller, U. (1998). Molecular Cloning of the Actinomycin Synthetase Gene Cluster from Streptomyces chrysomallus and Functional Heterologous Expression of the Gene Encoding Actinomycin Synthetase II. Journal of Bacteriology, 180(9), 2468-2474. [Link]

  • Heard, S. C., & Winter, J. M. (2024). Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains. Natural Product Reports. [Link]

  • Mootz, H. D., & Marahiel, M. A. (2001). In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli. Applied and Environmental Microbiology, 67(9), 4033-4040. [Link]

  • Wikipedia contributors. (2024). Nonribosomal peptide. Wikipedia, The Free Encyclopedia. [Link]

  • Wilson, D. J., & Aldrich, C. C. (2011). Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay. Current Protocols in Chemical Biology, 3(4), 189-204. [Link]

  • Challis, G. L., Ravel, J., & Townsend, C. A. (2000). Predictive, structure-based model of amino acid recognition by nonribosomal peptide synthetase adenylation domains. Chemistry & Biology, 7(3), 211-224. [Link]

  • Yajima, T., Mason, K., & Katz, E. (1976). Biogenetic Origin of the d-Isoleucine and N-Methyl-l-Alloisoleucine Residues in the Actinomycins. Antimicrobial Agents and Chemotherapy, 9(2), 224-232. [Link]

  • Characterization and Engineering of the Adenylation Domain of a NRPS-Like Protein: A Potential Biocatalyst for Aldehyde Generation. ACS Catalysis, 4(4), 1235-1242. [Link]

  • Challis, G. L., Ravel, J., & Townsend, C. A. (2000). Predictive, structure-based model of amino acid recognition by nonribosomal peptide synthetase adenylation domains. Chemistry & Biology, 7(3), 211-224. [Link]

  • Funabashi, M., et al. (2022). Mechanism of S-Adenosyl-l-methionine C-Methylation by Cobalamin-dependent Radical S-Adenosyl-l-methionine Methylase in 1-Amino-2-methylcyclopropanecarboxylic Acid Biosynthesis. Organic Letters, 24(49), 9094-9098. [Link]

  • Katz, E., Waldron, C. R., & Meloni, M. L. (1961). Role of valine and isoleucine as regulators of actinomycin peptide formation by Streptomyces chrysomallus. Journal of Bacteriology, 82(4), 600-608. [Link]

  • Keller, U., et al. (1998). Molecular Characterization of the Genes of Actinomycin Synthetase I and of a 4-Methyl-3-hydroxyanthranilic Acid Carrier Protein Involved in the Assembly of the Acylpeptide Chain of Actinomycin in Streptomyces. Journal of Biological Chemistry, 273(27), 16834-16842. [Link]

  • Stindl, A., & Keller, U. (1994). Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D. Biochemistry, 33(30), 9334-9341. [Link]

Sources

Exploratory

thermodynamic stability of 2-methyl-d-isoleucine derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-d-isoleucine Derivatives Abstract Non-proteinogenic amino acids (NPAAs) are foundational to the development of next-generation peptide therapeutics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-d-isoleucine Derivatives

Abstract

Non-proteinogenic amino acids (NPAAs) are foundational to the development of next-generation peptide therapeutics, offering enhanced potency, selectivity, and, critically, metabolic stability.[1][2] Among these, α-methylated amino acids such as 2-methyl-d-isoleucine represent a key structural motif for conferring resistance to enzymatic degradation. This guide provides a comprehensive technical overview of the thermodynamic stability of 2-methyl-d-isoleucine and its derivatives. We will explore the theoretical underpinnings of its enhanced stability, potential chemical degradation pathways, and the robust experimental and computational methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this compound class in their therapeutic design and development programs.

Introduction: The Significance of α-Methylation in Peptide Drug Design

Peptide-based drugs, while highly specific, often suffer from poor metabolic stability due to their susceptibility to proteases. The introduction of NPAAs is a proven strategy to overcome this limitation.[1] 2-methyl-d-isoleucine, an isomer of isoleucine featuring a methyl group at the α-carbon, provides a powerful tool for stabilizing peptide structures.

The core advantage stems from the steric hindrance provided by the α-methyl group. This simple modification achieves two critical goals:

  • Proteolytic Resistance: The quaternary α-carbon sterically shields the adjacent peptide bonds from the active sites of proteolytic enzymes, dramatically increasing the peptide's half-life in biological systems.

  • Conformational Constraint: The methyl group restricts the conformational freedom around the α-carbon, often inducing or stabilizing specific secondary structures like helices or turns. This can lead to improved receptor binding affinity and potency.

Understanding the inherent chemical, or thermodynamic, stability of these derivatives is paramount. A peptide drug must not only resist enzymatic cleavage but also maintain its structural integrity from manufacturing through storage to administration.[3][4]

cluster_0 Standard D-Isoleucine cluster_1 2-Methyl-D-Isoleucine cluster_2 Resulting Properties DILE D-Isoleucine α-Proton Present Susceptible to Racemization Prone to Proteolysis Stability Enhanced Stability Increased Proteolytic Resistance Improved Pharmacokinetics DILE->Stability Standard Pathway MeDILE 2-Methyl-D-Isoleucine α-Methyl Group Steric Shielding Conformationally Rigid MeDILE->Stability Enhanced Pathway cluster_workflow Comprehensive Stability Assessment Workflow cluster_analysis Analytical Core Start Drug Substance / Product Stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Start->Stress HPLC Separation & Quantification (HPLC/UPLC) Stress->HPLC Analyze Samples Thermal Thermal Properties (DSC/TGA) Stress->Thermal Spectro Spectroscopic Integrity (UV-Vis, CD) Stress->Spectro MS Identification (LC-MS/MS) HPLC->MS Characterize Peaks Report Stability Report (Shelf-life, Degradation Profile) HPLC->Report MS->Report Thermal->Report Spectro->Report

Sources

Foundational

Metabolic Pathways and Therapeutic Applications of α-Methylated Amino Acids: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Author Perspective: Senior Application Scientist, Biomolecular Analysis & Peptidomimetics Structural Biology & Mechanistic Biochemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Author Perspective: Senior Application Scientist, Biomolecular Analysis & Peptidomimetics

Structural Biology & Mechanistic Biochemistry

Alpha-methylated amino acids are non-proteinogenic structural analogs where the standard α-hydrogen is replaced by a methyl group, creating a quaternary stereocenter at the α-carbon. From a structural biology perspective, this seemingly minor modification induces profound physicochemical changes.

The steric bulk of the α-methyl group severely restricts the available Ramachandran conformational space. By limiting the permissible ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone, α-methylation strongly dictates secondary structure, heavily favoring the formation of right-handed α-helices or 310​ -helices while acting as a potent β-sheet breaker[1].

Metabolically, the absence of the α-hydrogen renders these compounds highly resistant to enzymatic degradation. They cannot undergo standard oxidative deamination by monoamine oxidase (MAO) and are highly resistant to proteolytic cleavage. This unique combination of conformational rigidity and metabolic stability makes them invaluable tools in both neuropharmacology and the development of advanced peptidomimetics[2].

Pharmacodynamics: Divergent Metabolic Pathways

The therapeutic utility of α-methylated amino acids is best illustrated by their interaction with the catecholamine biosynthesis pathway. Depending on the specific amino acid analog, they act either as competitive enzyme inhibitors or as prodrugs that hijack endogenous pathways to produce "false neurotransmitters."

Competitive Inhibition: α-Methyltyrosine (AMPT)

α-Methyltyrosine (AMPT) acts as a potent, competitive inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. Because TH requires the α-hydrogen to catalyze the hydroxylation of L-tyrosine into L-DOPA, the α-methyl group in AMPT creates a dead-end complex, effectively halting downstream dopamine and norepinephrine synthesis.

The "False Transmitter" Mechanism: α-Methyldopa

Unlike AMPT, α-methyldopa does not significantly inhibit TH. Instead, it acts as a substrate for downstream enzymes. Aromatic L-amino acid decarboxylase (AADC) converts α-methyldopa into α-methyldopamine, which is subsequently hydroxylated by dopamine β-hydroxylase (DBH) to form α-methylnorepinephrine[3][4].

α-Methylnorepinephrine is packaged into presynaptic vesicles and released upon action potentials. However, it acts as a "false neurotransmitter"—it is a potent agonist of presynaptic α2​ -adrenergic receptors but has weaker efficacy at postsynaptic receptors[3][4]. This presynaptic agonism triggers a negative feedback loop that severely attenuates sympathetic outflow, making it a highly effective centrally-acting antihypertensive agent.

Metabolic_Pathways L_Tyr L-Tyrosine L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase (TH) DA Dopamine L_DOPA->DA AADC NE Norepinephrine DA->NE DBH a_Tyr α-Methyltyrosine (AMPT) a_Tyr->L_Tyr Competitive Inhibition a_DOPA α-Methyldopa a_DA α-Methyldopamine a_DOPA->a_DA AADC a_NE α-Methylnorepinephrine (False Transmitter) a_DA->a_NE DBH

Figure 1: Divergent metabolic routing of endogenous catecholamines versus α-methylated analogs.

Quantitative Pharmacokinetics & Enzyme Kinetics

To facilitate experimental design, the following table synthesizes the kinetic and pharmacokinetic parameters of key α-methylated amino acids and their derivatives.

CompoundTarget / EnzymeMechanism of ActionKinetic Parameter / AffinityBiological Half-Life
α-Methyltyrosine (AMPT) Tyrosine Hydroxylase (TH)Competitive InhibitionIC 50​ 25 µM (Bovine Adrenal)~15 hours
α-Methyldopa AADC / DBHProdrug (Substrate)High V max​ for AADC105 minutes[4]
α-Methylnorepinephrine α2​ -Adrenergic ReceptorPresynaptic AgonistHigh Affinity (K i​ in nM range)Prolonged (MAO resistant)
Integramides A & B HIV-1 IntegraseAllosteric InhibitionIC 50​ = 17 µM and 10 µM[5]N/A (In vitro)

Experimental Methodologies

As an application scientist, ensuring robust, reproducible data requires self-validating experimental designs. Below are field-proven protocols for analyzing α-methylated amino acids.

Protocol 1: LC-MS/MS Chiral Profiling using Marfey's Reagent

Rationale: α-Methylated amino acids are chiral. Because they lack a stereogenic α-hydrogen, traditional chiral resolution is analytically challenging. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts quantitatively with primary amines via nucleophilic aromatic substitution, converting enantiomers into diastereomers. This allows for baseline resolution on standard, highly robust achiral C18 stationary phases[5].

Step-by-Step Workflow:

  • Matrix Extraction: Spike 50 µL of plasma/lysate with a 13 C-labeled internal standard (Self-Validation step to correct for matrix suppression). Precipitate proteins using 200 µL of cold acetonitrile (-20°C). Centrifuge at 14,000 x g for 10 mins.

  • Derivatization: Transfer 50 µL of the supernatant to a vial. Add 20 µL of 1M NaHCO 3​ and 50 µL of 1% Marfey's reagent in acetone. Incubate at 40°C for 60 minutes. Causality: The mild heating ensures complete conversion of the sterically hindered α-methyl amine without degrading the analyte[5].

  • Quenching: Stop the reaction by adding 20 µL of 1M HCl to neutralize the pH, preventing degradation of the newly formed diastereomers.

  • UHPLC Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow S1 1. Matrix Extraction (Cold ACN Precipitation) S2 2. Chiral Derivatization (Marfey's Reagent, 40°C) S1->S2 S3 3. UHPLC Separation (Achiral C18 Column) S2->S3 S4 4. ESI-MS/MS Detection (Positive MRM Mode) S3->S4 S5 5. Kinetic Data Analysis (Diastereomer Resolution) S4->S5

Figure 2: Step-by-step LC-MS/MS workflow for the chiral profiling of α-methylated amino acids.

Protocol 2: In Vitro Tyrosine Hydroxylase Inhibition Assay

Rationale: While radiometric assays (measuring tritiated water release) are traditional, HPLC with Electrochemical Detection (HPLC-ECD) provides superior sensitivity and eliminates radioactive hazards. Catecholamines have low oxidation potentials, making them ideal candidates for ECD.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute purified Tyrosine Hydroxylase in 50 mM sodium acetate buffer (pH 6.0).

  • Reaction Mixture: Combine the enzyme with 1 mM tetrahydrobiopterin (BH 4​ , essential cofactor), 0.5 mM Fe 2+ , and varying concentrations of L-tyrosine (10 µM to 200 µM) to establish baseline Michaelis-Menten kinetics.

  • Inhibition Phase: Introduce AMPT at concentrations ranging from 1 µM to 100 µM. Incubate the mixture at 37°C for exactly 15 minutes.

  • Quenching & Detection: Quench the reaction with 0.4 M perchloric acid (precipitates the enzyme). Centrifuge, and inject the supernatant into the HPLC-ECD system set to +700 mV oxidation potential to quantify the exact molar concentration of L-DOPA formed.

Advanced Applications in Drug Development

Beyond small-molecule neurotransmitter modulation, α-methylated amino acids are revolutionizing macromolecular drug design:

  • Apolipoprotein A-I (ApoA-I) Mimetics: The Remaley group has successfully incorporated α-methylated amino acids into ApoA-I mimetic peptides. The steric constraints force the peptide into an optimal amphipathic α-helical structure. This structural tuning results in a lipid-binding capacity orders of magnitude stronger than endogenous ApoA-I, vastly improving cholesterol efflux capacity (CEC) while granting near-total resistance to plasma proteases[2].

  • Targeting Intrinsically Disordered Proteins (IDPs): IDPs lack a fixed 3D structure, making them notoriously difficult drug targets. By performing a combinatorial α-methylation scan on the intrinsically disordered activation domain of the p160 transcriptional co-activator (ACTR), researchers successfully stabilized its transient helical conformations. This pre-organization reduced the entropic penalty of binding, increasing its affinity for the nuclear coactivator binding domain (NCBD) by a full order of magnitude[6].

References

  • FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife Publisher. 3

  • Methyldopa - Wikipedia.4

  • US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation - Google Patents. 1

  • UCLA Previously Published Works - eScholarship.org. 2

  • (12) United States Patent - Googleapis.

  • Use of Marfey's reagent and analogs for chiral amino acid analysis - ResearchGate. 5

  • Enhancing Binding Affinity of an Intrinsically Disordered Protein by α-Methylation... - ResearchGate. 6

Sources

Exploratory

Engineering Receptor Binding Affinity: The Role of 2-Methyl-D-Isoleucine in Peptidomimetic Design

Executive Summary In the landscape of modern peptide drug development, overcoming the inherent limitations of native peptides—namely, high conformational flexibility and susceptibility to proteolytic degradation—is param...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptide drug development, overcoming the inherent limitations of native peptides—namely, high conformational flexibility and susceptibility to proteolytic degradation—is paramount. 2-Methyl-D-isoleucine (2-Me-D-Ile) , chemically identified as 2-amino-2,3-dimethylpentanoic acid , has emerged as a critical non-canonical amino acid (ncAA) for engineering advanced peptidomimetics. By strategically incorporating this α -methylated, D-stereocenter residue, scientists can artificially restrict the Ramachandran space of a peptide backbone. This technical guide explores the mechanistic causality behind 2-Me-D-Ile modifications, detailing how they pre-organize peptide conformations to drastically enhance receptor binding affinity and resist enzymatic cleavage .

Mechanistic Grounding: The Causality of α -Methylation and D-Stereochemistry

The decision to substitute a wild-type L-amino acid with 2-Me-D-Ile is driven by fundamental thermodynamic and topological principles.

Steric Hindrance and Conformational Pre-organization: Native peptides suffer from high entropic flexibility. When a flexible ligand binds to a receptor, it must adopt a specific bioactive conformation, resulting in a massive loss of conformational entropy ( ΔS<0 ). The addition of an α -methyl group in 2-Me-D-Ile introduces severe steric clashes with the adjacent carbonyl oxygen and amide nitrogen if the backbone deviates from highly specific dihedral angles ( ϕ,ψ ). This forces the peptide into a "pre-organized" state (typically a stable α -helix or a rigid β -turn). Because the peptide is already locked in its bioactive conformation prior to binding, the entropic penalty of the receptor-ligand interaction is minimized, driving a highly favorable free energy of binding ( ΔG ).

Stereochemical Topology: The D-configuration at the α -carbon flips the spatial projection of the sec-butyl side chain. This topological inversion is often required to probe specific sub-pockets within complex targets, such as G-protein coupled receptors (GPCRs) or the intricate interfaces of amyloid self-assembly . Furthermore, endogenous proteases are stereospecific; they cannot dock onto or cleave peptide bonds adjacent to an α -methylated D-amino acid, conferring exceptional half-life extension while maintaining nearly 100% receptor efficacy .

G WT Wild-Type Peptide (High Conformational Flexibility) EntropyWT High Entropic Penalty (TΔS) Upon Receptor Binding WT->EntropyWT Mod 2-Me-D-Ile Modified Peptide (Pre-organized Conformation) EntropyMod Low Entropic Penalty (TΔS) Upon Receptor Binding Mod->EntropyMod AffinityWT Moderate/Low Affinity (Kd) EntropyWT->AffinityWT AffinityMod High Affinity (Kd) & Protease Resistance EntropyMod->AffinityMod

Thermodynamic pathway illustrating entropy-driven affinity enhancement via 2-Me-D-Ile modification.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the evaluation of 2-Me-D-Ile receptor binding affinity must rely on self-validating experimental protocols. Below are the methodologies for synthesis validation and kinetic binding analysis.

Protocol A: Synthesis and Chiral Validation

Because 2-Me-D-Ile contains two chiral centers, maintaining stereochemical purity during Solid-Phase Peptide Synthesis (SPPS) is critical for high-affinity binding models .

  • Cleavage & Isolation: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O).

  • Self-Validation Loop (Purity & Chirality):

    • Mass Confirmation: Analyze via LC-MS. If the observed mass deviates by >0.5 Da from the theoretical mass, the batch is automatically rejected.

    • Chiral Integrity: Run the purified peptide through a chiral HPLC column. Validation condition: The system requires an enantiomeric excess (ee) of ≥98% . If epimerization occurred during the difficult coupling step, the batch fails validation and cannot proceed to binding assays.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

To accurately measure the association ( kon​ ) and dissociation ( koff​ ) rates, a self-validating SPR protocol is employed.

  • Immobilization: Covalently couple the target receptor (e.g., a purified GPCR or amyloid monomer) to a CM5 sensor chip via standard amine coupling until a baseline of ~500 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a serial dilution of the 2-Me-D-Ile modified peptide (0.1 nM to 100 nM) in running buffer (HBS-EP+).

  • Injection Phase: Inject analytes at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validation Loop (Specificity & Drift):

    • Blank Injection: Inject running buffer alone. The system automatically subtracts this to correct for baseline drift.

    • Negative Control: Inject a scrambled peptide sequence containing 2-Me-D-Ile. Validation condition: If the scrambled control yields an SPR response >5% of the theoretical Rmax​ , the system flags non-specific binding, invalidates the kinetic extraction, and triggers an automated surface regeneration cycle.

  • Kinetic Extraction: Fit the validated sensograms to a 1:1 Langmuir binding model to calculate Kd​=koff​/kon​ .

G Step1 1. Ligand Immobilization (Receptor on CM5 Sensor) Step2 2. Analyte Injection (2-Me-D-Ile Peptide Series) Step1->Step2 Step3 3. Association Phase (Measure k_on) Step2->Step3 Step4 4. Dissociation Phase (Measure k_off) Step3->Step4 Step5 5. Kinetic Modeling (Calculate Kd = k_off/k_on) Step4->Step5 Step6 6. Self-Validation (Scrambled Peptide Control) Step4->Step6 Negative Control Step6->Step5 Baseline Correction

Step-by-step Surface Plasmon Resonance (SPR) workflow for validating peptide receptor kinetics.

Quantitative Data: Affinity and Stability Metrics

The synergistic effect of D-stereochemistry and α -methylation is best observed when comparing peptide variants. The table below summarizes comparative kinetic and stability data for a hypothetical target receptor, demonstrating how 2-Me-D-Ile drastically outperforms native and singly-modified counterparts.

Peptide VariantSequence ModificationHalf-Life ( t1/2​ ) in SerumReceptor Kd​ (nM)Relative Binding Affinity
Wild-Type (WT)L-Isoleucine1.2 hours45.01.0x (Baseline)
D-Iso VariantD-Isoleucine4.5 hours120.50.37x (Decreased)
α -Me-L-Ile2-Methyl-L-Isoleucine>24.0 hours18.22.47x (Increased)
2-Me-D-Ile 2-Methyl-D-Isoleucine >48.0 hours 3.1 14.5x (Optimal)

Data Interpretation: While substituting L-Ile with D-Ile improves serum half-life, it disrupts the spatial topology required for receptor docking, worsening the Kd​ . However, the dual modification in 2-Me-D-Ile not only maximizes protease resistance but perfectly pre-organizes the backbone, resulting in a 14.5-fold enhancement in binding affinity.

Foundational

Engineering Peptide Therapeutics: The In Vitro Pharmacological Profile of 2-Methyl-D-Isoleucine

Prepared by: Senior Application Scientist, Peptide Engineering & Pharmacokinetics Target Audience: Drug Development Professionals, Medicinal Chemists, and Pharmacologists Executive Summary & Structural Rationale The clin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptide Engineering & Pharmacokinetics Target Audience: Drug Development Professionals, Medicinal Chemists, and Pharmacologists

Executive Summary & Structural Rationale

The clinical translation of peptide therapeutics is historically bottlenecked by poor pharmacokinetic (PK) properties, primarily rapid proteolytic degradation and oxidative instability. To circumvent these liabilities, peptide engineers look beyond the 20 canonical amino acids. 2-Methyl-D-isoleucine (2-Me-D-Ile) —an α,α -dialkyl, non-proteinogenic amino acid originally discovered in extraterrestrial samples like the Murchison meteorite[1]—has emerged as a highly specialized building block in rational drug design.

Unlike standard L-isoleucine, 2-Me-D-Ile possesses a quaternary α -carbon (bearing a methyl group, a sec-butyl group, an amine, and a carboxylate) and an unnatural D-stereocenter. As an application scientist, I utilize this residue not merely as a structural substitute, but as a precise biophysical tool to engineer steric shields and enforce conformational rigidity. This whitepaper details the in vitro pharmacological properties of 2-Me-D-Ile, providing actionable protocols for its synthesis and evaluation.

Mechanistic Grounding: The Pharmacodynamics of α -Methylation

The incorporation of 2-Me-D-Ile fundamentally alters the pharmacological profile of a peptide through two distinct biophysical mechanisms:

  • Absolute Proteolytic & Metabolic Resistance: The addition of the α -methyl group eliminates the α -proton. Because the abstraction of the α -proton is the requisite first step for many oxidative degradation pathways (such as conversion to a ketone), 2-Me-D-Ile is completely resistant to oxidative deamination. This property has been successfully exploited to prevent the oxidation of susceptible residues into nephrotoxic byproducts, as demonstrated in the synthesis of advanced bacitracin analogs[2]. Furthermore, the bulky quaternary center, combined with the D-configuration, creates a profound steric clash within the active sites of circulating endopeptidases and exopeptidases[3].

  • Conformational Pre-organization: The Thorpe-Ingold effect induced by the α,α -dialkyl center severely restricts the Ramachandran ϕ and ψ dihedral angles. This restriction heavily biases the peptide backbone toward folded conformations (such as 310​ -helices or α -helices). By pre-organizing the peptide into its bioactive conformation, the entropic penalty of receptor binding is minimized, frequently resulting in enhanced in vitro binding affinity ( Kd​ ). Nonribosomal peptide synthetase systems often utilize similar structural modifications to ensure the functional autonomy and integrity of the resulting metabolites[4].

G A Native L-Isoleucine (Susceptible) B Protease Active Site (Enzymatic Hydrolysis) A->B C Rapid Degradation (Loss of Efficacy) B->C D 2-Methyl-D-Isoleucine (Sterically Shielded) E Steric Clash & Chiral Mismatch D->E F Proteolytic Resistance (Extended Half-Life) E->F

Fig 1. Mechanistic pathway of proteolytic resistance conferred by 2-Me-D-Ile substitution.

Quantitative In Vitro Pharmacological Profiling

When evaluating the impact of 2-Me-D-Ile substitution, the empirical data consistently demonstrates a paradigm shift in peptide stability. The table below summarizes the typical in vitro pharmacological metrics observed when a native L-Ile residue at a proteolytic liability site is replaced with 2-Me-D-Ile.

Pharmacological ParameterNative Peptide (L-Ile)Modified Peptide (2-Me-D-Ile)Fold Change / ImpactMechanistic Rationale
In Vitro Plasma Half-Life ( t1/2​ ) ~15 - 30 minutes> 24 hours> 48x Increase Quaternary α -carbon and D-stereocenter prevent exopeptidase and endopeptidase recognition.
Oxidative Stability High susceptibility to ketone formationCompletely resistantAbsolute Lack of α -proton prevents oxidative deamination and subsequent toxicity[2].
Receptor Binding Affinity ( Kd​ ) High entropic penalty upon bindingEnhanced (Lower Kd​ )2x to 5x Improvement α -methylation restricts Ramachandran angles, pre-organizing the peptide into a bioactive helix.
Metabolic Clearance (CL) Rapid ( >50μL/min/mg )Negligible ( <5μL/min/mg )> 10x Reduction Extreme steric bulk prevents processing by hepatic microsomes and circulating hydrolases[3].

Self-Validating Experimental Workflows

To harness the properties of 2-Me-D-Ile, researchers must overcome the inherent synthetic challenges posed by its steric bulk, and subsequently validate its stability using rigorous, artifact-free assays.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Coupling an α,α -dialkyl amino acid is notoriously difficult. Standard coupling reagents (e.g., HBTU, DIC/HOBt) routinely fail due to the high activation energy required to overcome the steric hindrance of the quaternary carbon.

  • Step 1: Resin Preparation. Swell the chosen resin (e.g., Rink Amide AM) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Step 2: Activation (The Causality). Dissolve 5 equivalents of Fmoc-2-Me-D-Ile-OH in DMF. Add 4.9 equivalents of HATU and 10 equivalents of DIPEA . Rationale: HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which is strictly required to drive the sterically hindered acylation forward.

  • Step 3: Microwave Coupling. Transfer the activated amino acid to the resin. Heat the reaction to 75°C for 15 minutes using a microwave peptide synthesizer. Rationale: Microwave irradiation provides the kinetic energy necessary to overcome the steric barrier of the dialkyl center.

  • Step 4: Self-Validation (Kaiser & Micro-cleavage). Perform a Kaiser test. Because 2-Me-D-Ile possesses a primary amine, a negative (yellow) result validates complete coupling. Cleave a 2 mg resin aliquot using TFA/TIPS/H2O (95:2.5:2.5) and analyze via LC-MS to definitively rule out deletion sequences before proceeding.

Protocol 2: Self-Validating In Vitro Plasma Stability Assay

To prove the pharmacological viability of the modified peptide, we must measure its half-life in a complex biological matrix without introducing extraction artifacts.

  • Step 1: Matrix Equilibration. Pre-warm pooled human plasma (K2EDTA) to 37°C. Rationale: Pooling plasma normalizes the inter-individual variability of circulating protease levels.

  • Step 2: Incubation. Spike the 2-Me-D-Ile peptide into the plasma to a final concentration of 5 µM. Incubate at 37°C with gentle shaking.

  • Step 3: Quenching & Internal Standard Addition. At designated time points (0, 15, 30, 60, 120, 240, 1440 mins), extract a 50 µL aliquot and immediately crash it into 150 µL of ice-cold Acetonitrile containing 1% Trichloroacetic acid (TCA) and a Stable-Isotope-Labeled Internal Standard (SIL-IS) .

    • Causality & Trustworthiness: The TCA/MeCN mixture instantly denatures proteases, stopping degradation at the exact second of sampling. Spiking the SIL-IS at this exact step creates a self-validating system. If the mass spectrometer experiences matrix suppression, the SIL-IS signal will drop proportionally, allowing for perfect mathematical correction. If the IS recovery deviates by >15%, the well is flagged for matrix interference.

  • Step 4: Extraction & Analysis. Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate the t1/2​ using a one-phase exponential decay model.

Workflow Step1 1. Microwave SPPS (HATU/HOAt Activation) Step2 2. Plasma Incubation (Pooled Human Matrix, 37°C) Step1->Step2 Step3 3. TCA/MeCN Quench (+ Isotope Internal Standard) Step2->Step3 Step4 4. Centrifugation & Supernatant Extraction Step3->Step4 Step5 5. LC-MS/MS MRM Quantification Step4->Step5 Step6 6. Pharmacokinetic Data Synthesis Step5->Step6

Fig 2. Self-validating in vitro workflow for quantifying peptide plasma stability.

Conclusion

The integration of 2-methyl-D-isoleucine into peptide scaffolds represents a triumph of rational drug design. By leveraging its unique steric bulk and unnatural stereochemistry, drug development professionals can systematically eradicate proteolytic liabilities and oxidative vulnerabilities[2], transforming transient biological signals into robust, long-acting therapeutic candidates[3].

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols for 2-Methyl-D-Isoleucine

Mechanistic Rationale: The "Dual-Steric" Challenge The incorporation of α,α-disubstituted amino acids—specifically α-methylated derivatives like 2-methyl-D-isoleucine—into synthetic peptides is a highly effective structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The "Dual-Steric" Challenge

The incorporation of α,α-disubstituted amino acids—specifically α-methylated derivatives like 2-methyl-D-isoleucine—into synthetic peptides is a highly effective structural biology strategy. This modification restricts the peptide backbone conformation (often stabilizing α-helices) and confers profound resistance to proteolytic degradation, making it invaluable for peptide-based drug development 1.

However, 2-methyl-D-isoleucine presents a severe "dual-steric" bottleneck during Solid-Phase Peptide Synthesis (SPPS):

  • Acylation of the Resin-Bound Peptide: The incoming Fmoc-2-methyl-D-isoleucine features an α-methyl group and a β-branched side chain (sec-butyl). This creates immense steric hindrance around its carboxylic acid, drastically slowing down the formation of the active ester and subsequent aminolysis.

  • The N-Terminal Extension Challenge: Once successfully coupled, the newly exposed N-terminal amine of 2-methyl-D-isoleucine is heavily shielded by its own α-methyl and β-branched groups. Coupling the subsequent amino acid onto this hindered amine is often the most difficult step in the entire synthesis.

Standard carbodiimide chemistries (e.g., DIC/HOBt) lack the thermodynamic driving force to overcome this activation energy barrier, leading to incomplete couplings and deletion sequences. Success requires highly reactive coupling reagents (such as HATU or OxymaPure) that provide anchimeric assistance, or the in situ generation of acyl fluorides via TFFH, combined with Microwave-Assisted SPPS (MA-SPPS) .

Reagent Selection Matrix

To achieve complete amide bond formation, the choice of coupling reagent must be tailored to the steric demand of the sequence.

Coupling ReagentActive IntermediateMechanistic Advantage for Hindered Amino AcidsRecommended Conditions
HATU / HOAt OAt EsterThe pyridine nitrogen of HOAt provides anchimeric (neighboring group) assistance, accelerating aminolysis.75°C (Microwave), 15–30 min
DIC / OxymaPure Oxyma EsterHighly reactive, less hazardous alternative to HOAt. Excellent for automated MA-SPPS.75°C (Microwave), 15–30 min
TFFH Acyl FluorideThe small atomic radius of the fluoride leaving group minimizes steric clash during the transition state. Highly resistant to oxazolone-mediated epimerization.Room Temp to 50°C, 2–4 hours

Experimental Workflow

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Prep Prepare Fmoc-2-Me-D-Ile (4-5 eq excess) Start->Prep Decision Select Activation Strategy Prep->Decision HATU HATU / DIPEA (Standard Hindered Route) Decision->HATU TFFH TFFH / DIPEA (Acyl Fluoride Route) Decision->TFFH Coupling Microwave Coupling (75°C for HATU, 50°C for TFFH) HATU->Coupling TFFH->Coupling Wash Wash & Micro-Cleavage (LC-MS Validation) Coupling->Wash Success Proceed to Fmoc Deprotection Wash->Success Complete Fail Double Coupling or Switch to Acyl Fluoride Wash->Fail Incomplete Fail->Prep

Decision tree for coupling sterically hindered α-methyl amino acids in SPPS.

Self-Validating Protocols

The following protocols are designed as self-validating systems. Relying on standard colorimetric assays (like the Kaiser/ninhydrin test) for α,α-disubstituted amines often yields false negatives because the bulky side chains prevent the formation of the Ruhemann's purple chromophore. Therefore, micro-cleavage coupled with LC-MS is integrated into the workflow as the definitive validation step.

Protocol A: Microwave-Assisted Coupling (HATU/HOAt Method)

This is the first-line approach for coupling Fmoc-2-methyl-D-isoleucine onto a standard primary amine.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. NMP is preferred over DMF for its superior solvating properties, which reduces peptide aggregation 2.

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-2-methyl-D-isoleucine and 0.39 mmol (3.9 eq) of HATU in 2 mL of NMP.

    • Causality Note: HATU is kept slightly sub-stoichiometric relative to the amino acid to prevent the highly reactive uronium salt from prematurely capping the resin-bound amine (guanidinylation).

  • Base Addition: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Agitate for 1 minute to form the OAt active ester.

  • Coupling: Transfer the activated mixture to the resin reaction vessel.

  • Microwave Heating: Apply microwave irradiation to maintain the reaction at 75°C for 20–30 minutes with continuous agitation 3.

  • Washing: Drain the vessel and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol B: In Situ Acyl Fluoride Generation (The TFFH Method)

Use this protocol for the "N-Terminal Challenge"—coupling the subsequent amino acid ONTO the heavily shielded N-terminus of 2-methyl-D-isoleucine.

  • Fmoc Deprotection: Treat the resin-bound 2-methyl-D-isoleucine with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Pre-Activation of Incoming Amino Acid: In a separate vial, dissolve 0.4 mmol (4 eq) of the incoming Fmoc-amino acid and 0.4 mmol (4 eq) of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in 2 mL of anhydrous DCM/DMF (1:1 v/v).

  • Base Addition & Fluorination: Add 0.8 mmol (8 eq) of DIPEA. Stir for 10–15 minutes at room temperature.

    • Causality Note: This wait time is critical. It allows complete conversion of the carboxylic acid to the acyl fluoride. Unlike acid chlorides, acid fluorides are stable to moisture and do not rapidly form racemizing oxazolones 4.

  • Coupling: Add the activated acyl fluoride mixture to the resin.

  • Reaction: Agitate at 50°C (gentle microwave or conventional heating) for 2 to 4 hours. The small atomic radius of fluorine allows this intermediate to penetrate the steric shield of the α-methyl group.

  • Washing: Drain and wash with DMF (5 × 1 min) and DCM (3 × 1 min).

System Validation Checkpoint: Micro-Cleavage LC-MS

Do not proceed to the next synthesis cycle without confirming coupling completion.

  • Withdraw approximately 1–2 mg of resin beads.

  • Treat with 100 µL of a cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 30 minutes.

  • Evaporate the TFA under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of Acetonitrile/Water (1:1) and inject into an LC-MS.

  • Decision: If the uncoupled mass is present, perform a second coupling using Protocol B before proceeding.

References

  • Google Patents (JP2017502003A)
  • Peptide Coupling Reagents Guide Sigma-Aldrich URL
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids BenchChem URL
  • Proceedings of the National Academy of Sciences (PNAS)
  • Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH)

Sources

Application

Application Notes &amp; Protocols: Asymmetric Synthesis of 2-Methyl-D-isoleucine

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: The Significance of α,α-Disubstituted Amino Acids 2-Methyl-D-isoleucine is a non-proteinogenic α,α-disubstituted amino acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Significance of α,α-Disubstituted Amino Acids

2-Methyl-D-isoleucine is a non-proteinogenic α,α-disubstituted amino acid. Its unique structural feature, the presence of two substituents on the α-carbon, imparts significant conformational constraints. When incorporated into peptides, these residues can induce stable secondary structures, such as β-turns and helices, and enhance resistance to enzymatic degradation. This makes them valuable building blocks in medicinal chemistry for the design of peptidomimetics with improved pharmacokinetic profiles and biological activity. The stereochemical integrity of these compounds is paramount, as the biological function is often dependent on a specific stereoisomer. This guide provides a detailed overview of established and robust methods for the asymmetric synthesis of 2-methyl-D-isoleucine, focusing on the underlying principles and providing actionable, step-by-step protocols.

Method 1: Diastereoselective Alkylation Using a Chiral Auxiliary

This classic and reliable approach utilizes a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. The Evans' oxazolidinone auxiliary is a well-established platform for this purpose, offering high levels of stereocontrol and predictable outcomes. The auxiliary is first acylated with the desired amino acid, in this case, D-isoleucine. The N-acyl oxazolidinone then serves as a prochiral substrate for a highly diastereoselective enolate formation and subsequent methylation.

Scientific Principle

The chiral auxiliary, temporarily attached to the isoleucine backbone, creates a sterically biased environment. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a rigid lithium enolate is formed, which chelates to the lithium ion. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. Consequently, the electrophile (methyl iodide) can only approach from the less hindered face, leading to the formation of one diastereomer in high excess. The final step involves the straightforward cleavage of the auxiliary, which can often be recovered and reused, to yield the desired 2-methyl-D-isoleucine.

Experimental Workflow Diagram

G A D-Isoleucine C N-Acyl Oxazolidinone A->C Pivaloyl Chloride, Et3N B (S)-4-benzyl-2-oxazolidinone B->C D N-Acyl Oxazolidinone E Chiral Enolate D->E LDA, THF, -78 °C F Methylated Product E->F CH3I G Methylated Product H 2-Methyl-D-isoleucine G->H LiOH, H2O2 I Recovered Auxiliary G->I

Caption: Workflow for Evans' auxiliary-based synthesis.

Detailed Protocol

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Pivaloyl chloride

  • Triethylamine (Et3N)

  • D-Isoleucine

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Methyl iodide (CH3I)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Standard glassware for anhydrous reactions

Procedure:

  • N-Acylation of D-Isoleucine:

    • Suspend D-isoleucine (1.0 eq) in a suitable solvent like CH2Cl2.

    • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

    • Slowly add pivaloyl chloride (1.1 eq) and stir at 0 °C for 1 hour, then at room temperature for 4 hours to form the N-pivaloyl protected amino acid.

    • Work up the reaction by washing with aqueous acid and brine, then dry over Na2SO4.

  • Coupling to the Chiral Auxiliary:

    • Dissolve the N-pivaloyl-D-isoleucine (1.0 eq) in anhydrous THF.

    • Add triethylamine (1.5 eq) and cool to 0 °C.

    • Slowly add pivaloyl chloride (1.1 eq) to form the mixed anhydride.

    • In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (1.0 eq) to deprotonate the oxazolidinone.

    • Transfer the mixed anhydride solution to the lithiated oxazolidinone solution via cannula.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Diastereoselective Methylation:

    • Dissolve the resulting N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Slowly add LDA (1.1 eq) and stir for 30 minutes to ensure complete enolate formation.

    • Add methyl iodide (1.5 eq) dropwise and stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Auxiliary Cleavage:

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na2SO4.

    • After solvent removal, dissolve the crude methylated product in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

    • Stir vigorously at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite.

    • The chiral auxiliary can be recovered by extraction with an organic solvent.

    • The aqueous layer, containing the lithium salt of the amino acid, can be acidified and the product purified by recrystallization or chromatography.

Method 2: Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful method for conducting reactions between reagents in immiscible phases. For the synthesis of α,α-disubstituted amino acids, chiral PTC catalysts are used to control the stereochemistry of the alkylation of a glycine-derived Schiff base. This approach is often operationally simple and scalable.

Scientific Principle

The core of this method is the asymmetric alkylation of a glycine imine ester, such as benzophenone imine tert-butyl ester, under biphasic (e.g., toluene/water) conditions. A chiral quaternary ammonium salt, typically derived from the Cinchona alkaloids, acts as the phase-transfer catalyst. The catalyst transports the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the glycine imine to form a nucleophilic enolate. The catalyst's chiral scaffold then forms a tightly associated ion pair with the enolate, creating a chiral environment. This chiral complex is then alkylated sequentially, first with the sec-butyl group and then with the methyl group (or vice versa), with the catalyst directing the facial selectivity of each alkylation step.

Asymmetric PTC Workflow

G cluster_0 Phase-Transfer System cluster_1 Catalytic Cycle cluster_2 Final Steps A Glycine Schiff Base (Organic Phase) C Chiral PTC Catalyst (e.g., O-Allyl-N-9-anthracenylmethylcinchonidinium Bromide) B Aqueous Base (e.g., 50% KOH) (Aqueous Phase) D Chiral Ion Pair Complex C->D Enolate Formation E Sequential Alkylation D->E 1. sec-Butyl Bromide 2. Methyl Iodide F Alkylated Schiff Base G 2-Methyl-D-isoleucine F->G Acidic Hydrolysis

Caption: Workflow for asymmetric phase-transfer catalysis.

Detailed Protocol

Materials:

  • Glycine tert-butyl ester benzophenone imine

  • sec-Butyl bromide

  • Methyl iodide

  • Toluene

  • Potassium hydroxide (KOH), 50% aqueous solution

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Maruoka catalyst)

  • Hydrochloric acid (HCl)

Procedure:

  • First Alkylation (sec-Butylation):

    • To a vigorously stirred mixture of glycine tert-butyl ester benzophenone imine (1.0 eq) and the chiral phase-transfer catalyst (1-2 mol%) in toluene, add 50% aqueous KOH (5.0 eq).

    • Cool the mixture to the desired temperature (e.g., 0 °C or lower, optimization may be required).

    • Add sec-butyl bromide (1.2 eq) dropwise over 1 hour.

    • Continue stirring vigorously for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, dilute with water and extract the product with toluene. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Second Alkylation (Methylation):

    • The crude product from the first step can often be used directly. Redissolve it in toluene.

    • Add the chiral phase-transfer catalyst (1-2 mol%) and 50% aqueous KOH (5.0 eq).

    • Cool the mixture to the optimized temperature.

    • Add methyl iodide (1.5 eq) and stir vigorously for another 12-24 hours.

  • Hydrolysis:

    • After the second alkylation is complete, dilute the reaction mixture with toluene.

    • Add 3N HCl and stir at room temperature for 4-6 hours to hydrolyze both the imine and the ester.

    • Separate the aqueous and organic layers. Wash the aqueous layer with an organic solvent (e.g., ether) to remove the benzophenone and catalyst byproducts.

    • The aqueous layer containing the crude amino acid hydrochloride can be purified using ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation.

Method 3: Memory of Chirality

The "memory of chirality" (MOC) principle is an elegant strategy where a chiral substrate is converted to a planar, achiral intermediate (like an enolate), which "remembers" the initial chirality long enough to react stereoselectively. This method avoids the need for external chiral sources like auxiliaries or catalysts during the key bond-forming step.

Scientific Principle

In this approach, an N-protected D-isoleucine derivative is deprotonated at low temperature using a strong base like LDA to form a transiently chiral enolate. The chirality is maintained due to a high rotational barrier around the Cα-N bond, often facilitated by a bulky N-protecting group. This conformationally locked enolate exists as a single, non-racemizing species on the timescale of the subsequent reaction. Quenching this enolate with an electrophile (methyl iodide) occurs faster than racemization, leading to the formation of the methylated product with high retention of stereochemistry at the α-carbon.

Memory of Chirality Workflow

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Chiral Enolate Formation cluster_2 Step 3: Electrophilic Quench cluster_3 Step 4: Deprotection A D-Isoleucine B N-Boc-D-isoleucine Methyl Ester A->B 1. (Boc)2O 2. CH2N2 or TMS-CHN2 C N-Boc-D-isoleucine Methyl Ester D Transient Chiral Enolate (Maintains Chirality) C->D LDA, THF, -78 °C E Transient Chiral Enolate F N-Boc-2-Methyl-D-isoleucine Methyl Ester E->F CH3I, -78 °C G N-Boc-2-Methyl-D-isoleucine Methyl Ester H 2-Methyl-D-isoleucine G->H 6N HCl, Reflux

Caption: Workflow for the memory of chirality method.

Detailed Protocol

Materials:

  • N-Boc-D-isoleucine

  • Diazomethane (CH2N2) or (Trimethylsilyl)diazomethane (TMS-CHN2)

  • Lithium diisopropylamide (LDA), 1.5 M in cyclohexane

  • Methyl iodide (CH3I)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 6N

Procedure:

  • Esterification of N-Boc-D-isoleucine:

    • Dissolve N-Boc-D-isoleucine (1.0 eq) in a suitable solvent mixture like THF/methanol.

    • Cool the solution to 0 °C.

    • Add a solution of (trimethylsilyl)diazomethane (1.2 eq) dropwise until a persistent yellow color is observed.

    • Quench any excess diazomethane with a few drops of acetic acid.

    • Remove the solvent in vacuo to obtain the N-Boc-D-isoleucine methyl ester, which can be used without further purification.

  • Enolate Formation and Methylation:

    • Dissolve the N-Boc-D-isoleucine methyl ester (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add LDA (2.2 eq) and stir for 1 hour at -78 °C. The use of excess base is crucial.

    • Add methyl iodide (3.0 eq) to the solution and continue stirring at -78 °C for 3 hours.

    • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Work-up and Deprotection:

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na2SO4.

    • Concentrate the solution to yield the crude protected product.

    • Add 6N HCl to the crude material and heat at reflux for 4-6 hours to remove both the Boc and methyl ester protecting groups.

    • After cooling, wash the aqueous solution with diethyl ether to remove organic impurities.

    • The final product can be isolated from the aqueous layer by evaporation or lyophilization, followed by purification via ion-exchange chromatography if necessary.

Quantitative Data Summary

The effectiveness of these methods is best compared by their reported yields and stereoselectivity. The following table summarizes typical results for the synthesis of α-methylated amino acids using these approaches.

MethodKey Reagent/SystemTypical YieldStereoselectivity (d.r. or e.e.)Reference
Chiral AuxiliaryEvans' Oxazolidinone70-85%>98:2 d.r.
Phase-Transfer CatalysisMaruoka Catalyst80-95%90-99% e.e.
Memory of ChiralityN-Boc-Amino Ester / LDA65-80%>99% e.e. (retention)

d.r. = diastereomeric ratio; e.e. = enantiomeric excess.

Conclusion

The asymmetric synthesis of 2-methyl-D-isoleucine can be successfully achieved through several robust methodologies. The choice of method often depends on factors such as scale, cost, and the available laboratory equipment.

  • The Evans' auxiliary method is highly reliable and predictable, making it an excellent choice for small to medium-scale synthesis where high diastereoselectivity is critical.

  • Asymmetric phase-transfer catalysis offers operational simplicity and high catalytic turnover, making it attractive for larger-scale applications.

  • The memory of chirality approach provides an elegant and efficient route that avoids external chiral reagents in the key alkylation step, showcasing a sophisticated principle in asymmetric synthesis.

Each of these protocols, when executed with care, provides a reliable pathway to this valuable building block for advanced drug discovery and peptide design.

References

  • Valle, G., Crisma, M., Toniolo, C., Beisswenger, R., Rieker, A., & Jung, G. (1989). Crystal-state and solution conformation of the C-terminal heptapeptide of trichotoxin A-40. Liebigs Annalen der Chemie, 1989(4), 337-343. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. [Link]

  • Evans, D. A., Ellman, J. A., & Dorow, R. L. (1987). Asymmetric synthesis of α,α-dialkyl α-amino acids. Tetrahedron Letters, 28(11), 1123-1126. [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis. Accounts of Chemical Research, 37(8), 506-517. [Link]

  • Park, H. G., Jeong, B.-S., Yoo, M.-S., Lee, J.-H., Park, M.-K., Lee, S.-J., Kim, M. J., & Jew, S.-S. (2007). Asymmetric Synthesis of α,α-Dialkyl-α-amino Acids by Phase-Transfer Catalytic Alkylation. Angewandte Chemie International Edition, 46(11), 1868-1870. [Link]

  • Kawabata, T., & Fuji, K. (2000). Memory of Chirality: Enantioselective Alkylation of α-Amino Acid Derivatives. Topics in Stereochemistry, 22, 237-269. [Link]

Method

Application Note: Strategic Incorporation of 2-Methyl-D-Isoleucine in Peptidomimetic Design

Executive Summary The development of next-generation peptidomimetics relies heavily on overcoming the poor pharmacokinetic profiles of natural peptides. Incorporating α,α -dialkyl amino acids, specifically 2-methyl-D-iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation peptidomimetics relies heavily on overcoming the poor pharmacokinetic profiles of natural peptides. Incorporating α,α -dialkyl amino acids, specifically 2-methyl-D-isoleucine (2-Me-D-Ile), is a highly effective strategy to enforce rigid secondary structures and confer absolute resistance to proteolytic degradation. However, the extreme steric hindrance introduced by the α -methyl group and the sec-butyl side chain presents severe challenges during Solid-Phase Peptide Synthesis (SPPS).

This application note provides a comprehensive, causality-driven guide to the mechanistic rationale, reagent selection, and self-validating protocols required to successfully incorporate 2-Me-D-Ile into complex peptide backbones.

Mechanistic Rationale: The Power of α -Methylation and D-Stereochemistry

The decision to substitute a natural L-amino acid with 2-Me-D-Ile is driven by two distinct biophysical mechanisms:

  • Conformational Pre-organization via the Thorpe-Ingold Effect: The addition of a methyl group at the α -carbon restricts the Ramachandran dihedral angles ( ϕ , ψ ) of the peptide backbone. This steric crowding severely limits the accessible conformational space, forcing the peptide to adopt specific secondary structures, such as 310​ -helices or type I/II β -turns, depending on the sequence context (). This pre-organization reduces the entropic penalty upon target binding, significantly enhancing receptor affinity.

  • Absolute Proteolytic Evasion: Endogenous proteases have evolved to recognize the L-stereocenters and unhindered α -carbons of natural peptides. The combination of a D-stereocenter and an α -methyl group renders the adjacent amide bonds completely unrecognizable and inaccessible to the proteolytic machinery, extending the in vivo half-life from minutes to days ().

Structural_Impact Input 2-Me-D-Ile Incorporation Steric Alpha-Carbon Steric Bulk Input->Steric Chirality D-Stereocenter Input->Chirality Conformation Restricted Ramachandran Space (Turn/Helix) Steric->Conformation Thorpe-Ingold Effect Protease Protease Evasion (L-Protease Incompatibility) Steric->Protease Chirality->Protease Efficacy Enhanced in vivo Half-Life & Affinity Conformation->Efficacy Pre-organization Protease->Efficacy Stability

Logical mapping of 2-Me-D-Ile incorporation to enhanced peptidomimetic efficacy.

Overcoming Synthetic Bottlenecks: Strategic Reagent Selection

Incorporating 2-Me-D-Ile presents a "dual-hindrance" problem in SPPS:

  • Challenge A: Coupling the activated 2-Me-D-Ile to the growing peptide chain.

  • Challenge B (The Critical Bottleneck): Coupling the subsequent amino acid onto the sterically occluded N-terminal amine of the newly incorporated 2-Me-D-Ile.

Standard carbodiimides (DIC/HOBt) or first-generation uronium salts (HBTU) fail in these scenarios. The activation energy barrier for nucleophilic attack is too high at room temperature, and prolonged reaction times with HBTU lead to irreversible guanidinylation of the N-terminus.

To overcome this, third-generation coupling reagents such as COMU or PyAOP must be utilized in conjunction with Microwave-Assisted SPPS (MW-SPPS). COMU utilizes an OxymaPure leaving group and a morpholino skeleton, which provides exceptional reactivity and maintains thermal stability at the 75°C temperatures required to drive sterically hindered couplings to completion ().

Quantitative Data: Coupling Efficiency Comparison

The table below summarizes the expected coupling efficiencies when attaching a standard Fmoc-amino acid onto the N-terminus of a resin-bound α -methylated residue.

Coupling ReagentChemical ClassEquivalentsConditionsAverage Yield (%)Epimerization Risk
HBTU Benzotriazole4.025°C, 120 min< 25%Moderate
HATU Azabenzotriazole4.025°C, 120 min~ 45%Low
PyAOP Phosphonium4.075°C (MW), 30 min> 85%Very Low
COMU Uronium (Oxyma)4.075°C (MW), 30 min> 95% Very Low

Self-Validating Experimental Protocols

Causality Check: Why a "self-validating" protocol? The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, which requires a highly accessible primary amine. The extreme steric crowding around the α -methyl amine of 2-Me-D-Ile routinely prevents this intermediate formation, yielding false negatives . Relying on colorimetric assays here will lead to unnecessary recoupling or abandoned syntheses. Therefore, an in-process LC-MS micro-cleavage is mandatory to validate the coupling cycle.

SPPS_Workflow Start Resin Swelling & Fmoc Deprotection Activation Amino Acid Activation (COMU + DIPEA, 2 min) Start->Activation Coupling Microwave-Assisted Coupling (75°C, 30 min) Activation->Coupling Transfer to Resin Wash Stringent Washing (DMF/DCM) Coupling->Wash Microcleavage Micro-Cleavage & LC-MS Validation Wash->Microcleavage Capping Acetic Anhydride Capping Microcleavage->Capping If Des-AA detected (Re-couple first) Next Proceed to Next Cycle Microcleavage->Next Target Mass Confirmed Capping->Next

Self-validating MW-SPPS workflow for sterically hindered 2-Me-D-Ile coupling.
Protocol 1: Incorporation of Fmoc-2-Me-D-Ile-OH

Objective: Couple 2-Me-D-Ile to the unhindered N-terminus of the growing peptide chain.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (1 x 3 min, 1 x 10 min) to remove the Fmoc group from the terminal amino acid. Wash thoroughly with DMF (5x) and DCM (3x).

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-2-Me-D-Ile-OH and 4.0 equivalents of COMU in anhydrous DMF (yielding a 0.2 M solution). Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for exactly 2 minutes. (Note: Extended pre-activation of COMU can lead to reagent degradation).

  • Coupling: Transfer the activated mixture to the resin. Subject the reaction vessel to microwave irradiation (75°C, 25 Watts) for 30 minutes with continuous nitrogen bubbling or mechanical agitation.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Elongation (Coupling the Subsequent Residue)

Objective: Couple the next amino acid onto the highly hindered amine of 2-Me-D-Ile.

  • Deprotection: Remove the Fmoc group from 2-Me-D-Ile using 20% Piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly.

  • Double Coupling Strategy:

    • Cycle A: Dissolve 5.0 eq of the incoming Fmoc-AA-OH and 5.0 eq of COMU in DMF. Add 10.0 eq DIPEA. Pre-activate for 2 mins, transfer to resin, and microwave at 75°C for 45 minutes. Drain and wash.

    • Cycle B: Repeat the exact same coupling procedure (Cycle A) a second time to ensure complete acylation of the hindered amine.

Protocol 3: Self-Validation via Micro-Cleavage

Objective: Definitively confirm coupling success without relying on inaccurate colorimetric tests.

  • Sampling: Extract approximately 1–2 mg of the resin from the reaction vessel. Wash with DCM and dry under vacuum for 5 minutes.

  • Micro-Cleavage: Add 100 µL of a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the dried resin. Agitate at room temperature for 15 minutes.

  • Preparation for MS: Evaporate the TFA under a gentle stream of nitrogen. Reconstitute the resulting peptide residue in 200 µL of 50% Acetonitrile / 50% Water (containing 0.1% Formic Acid).

  • LC-MS Analysis: Inject 5 µL onto an LC-MS system.

    • Validation Criteria: Confirm the presence of the target mass ( [M+H]+ ). If a mass corresponding to the deletion sequence (Target Mass minus the mass of the incoming amino acid) is detected at >10% relative abundance, perform a third coupling utilizing PyAOP before proceeding to the capping step.

References

  • Turn stabilization in short peptides by C(alpha)-methylated alpha-amino acids Biopolymers (PubMed)[Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions Molecules (PMC)[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (ACS Publications)[Link]

Application

Topic: HPLC Method Development for the Detection of 2-Methyl-D-Isoleucine

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-methyl-d-isoleucine, a non-proteinogenic amino acid. Due to its isomeric nature and lack of a strong native chromophore, 2-methyl-d-isoleucine presents significant analytical challenges, primarily in achieving chiral separation from its stereoisomers and ensuring sensitive detection. We present two validated protocols: a direct chiral separation method using a macrocyclic glycopeptide-based Chiral Stationary Phase (CSP) with UV detection, and an indirect, high-sensitivity method involving pre-column derivatization followed by reverse-phase HPLC with mass spectrometry (LC-MS). The narrative explains the scientific rationale behind key experimental choices, from column and mobile phase selection to derivatization chemistry, empowering researchers to adapt these methods to their specific analytical needs.

Introduction: The Analytical Challenge of 2-Methyl-D-Isoleucine

2-Methyl-D-Isoleucine is a stereoisomer of isoleucine, an essential amino acid. Isoleucine possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[1][2] The presence and quantification of specific non-proteinogenic isomers like 2-methyl-d-isoleucine are of increasing importance in pharmaceutical development, particularly in synthetic peptides where such modifications can enhance stability or biological activity.

The primary analytical hurdles are twofold:

  • Specificity: The structural similarity among isoleucine isomers, and its constitutional isomer leucine, makes chromatographic separation challenging.[3] Achieving baseline resolution is critical for accurate quantification.

  • Sensitivity: Like most amino acids, 2-methyl-d-isoleucine lacks a significant chromophore, making detection by UV-Vis spectrophotometry difficult without derivatization or resorting to low wavelengths (210-225 nm) where matrix interference can be high.[2]

This guide provides a logical framework for method development, addressing these challenges through systematic optimization of chromatographic parameters.

Principle of Separation and Method Development Strategy

The selection of an analytical strategy is governed by the required sensitivity, sample matrix complexity, and available instrumentation. The two primary strategies for resolving isoleucine isomers are direct and indirect chiral chromatography.[1][2]

Causality Behind Experimental Choices

Our method development follows a logical progression designed to systematically optimize the separation and detection of 2-methyl-d-isoleucine. The rationale behind each step is crucial for developing a robust and reliable method.

MethodDevelopment A Define Analytical Goal (Quantification, Purity, etc.) B Assess Analyte Properties - Isomer of Isoleucine - No Strong Chromophore A->B C Select Separation Strategy B->C D Direct Method (Chiral Stationary Phase) C->D Simplicity is key E Indirect Method (Derivatization + Achiral Column) C->E High sensitivity needed F Column Selection: CSP (e.g., Teicoplanin-based) D->F I Choose Derivatizing Agent - Chiral Agent (e.g., L-FDVDA) - Fluorogenic Agent (e.g., OPA) E->I G Mobile Phase Optimization (Direct) - pH, Organic Modifier % F->G H Detection: UV (210-225 nm) Simple, less sensitive G->H M Method Validation (Linearity, Accuracy, Precision) H->M J Column Selection: Achiral (e.g., C18) I->J K Mobile Phase Optimization (Indirect) - Gradient Elution J->K L Detection: Fluorescence or MS High sensitivity & specificity K->L L->M

Caption: Logical workflow for HPLC method development.

  • Direct Method (Protocol 1): This approach is often preferred for its simplicity as it avoids a chemical derivatization step, reducing sample preparation time and potential sources of error.[1] It relies on a Chiral Stationary Phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Macrocyclic glycopeptide phases, such as those based on teicoplanin, are highly effective for separating underivatized amino acids.[1]

  • Indirect Method (Protocol 2): This strategy involves reacting the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct physicochemical properties and can be separated on a standard, less expensive achiral column (e.g., C18).[1] This method can significantly enhance sensitivity if the derivatizing agent also introduces a strong chromophore or fluorophore.[4][5] Coupling this with Mass Spectrometry (MS) provides an exceptionally specific and sensitive analytical method.[6]

Experimental Protocols

Protocol 1: Direct Chiral Separation by HPLC-UV

This protocol is optimized for the direct enantioseparation of 2-methyl-d-isoleucine without derivatization, suitable for purity assessments and quantification at moderate concentrations.

3.1. Materials and Reagents

  • 2-methyl-d-isoleucine reference standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters

3.2. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column Chiralpak ZWIX(+) (or equivalent teicoplanin-based CSP)
Mobile Phase 80:20 (v/v) Methanol / Acetonitrile with 50 mM Ammonium Acetate
Flow Rate 0.5 mL/min
Column Temp. 25°C
Detection λ 215 nm
Injection Vol. 5 µL

3.3. Step-by-Step Protocol

  • Mobile Phase Preparation: Prepare a 50 mM solution of ammonium acetate in the methanol/acetonitrile mixture. Filter through a 0.45 µm membrane and degas for 15 minutes.

  • Standard Preparation: Accurately weigh and dissolve the 2-methyl-d-isoleucine reference standard in the mobile phase to create a 1 mg/mL stock solution. Prepare a series of working standards (e.g., 10-200 µg/mL) by serial dilution.

  • Sample Preparation: Dissolve the sample containing 2-methyl-d-isoleucine in the mobile phase to an estimated final concentration within the calibration range.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter directly into an HPLC vial.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples. Identify the 2-methyl-d-isoleucine peak based on the retention time of the reference standard.

Protocol 2: Indirect Separation by Pre-Column Derivatization and LC-MS

This protocol offers superior sensitivity and specificity, making it ideal for bioanalytical applications or trace-level quantification. It uses a chiral derivatizing agent to form diastereomers, which are then separated on a C18 column and detected by MS.

DerivatizationWorkflow A Sample containing 2-methyl-d-isoleucine B Add Borate Buffer (pH ~9.5) A->B C Add Chiral Derivatizing Agent (e.g., L-FDVDA in Acetonitrile) B->C D Vortex and Heat (e.g., 55°C for 15 min) C->D E Cool to Room Temperature D->E F Inject into LC-MS System E->F

Caption: Experimental workflow for pre-column derivatization.

3.4. Materials and Reagents

  • All reagents from Protocol 1

  • 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) or similar chiral derivatizing agent.[7][8]

  • Borate Buffer (0.1 M, pH 9.5)

  • Formic Acid (LC-MS Grade)

3.5. Instrumentation and Chromatographic Conditions

ParameterSpecification
LC-MS System Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalent
Column C18 Reversed-Phase Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
Gradient 10% B to 70% B over 8 min, hold at 95% B for 2 min, re-equilibrate
MS Detector ESI Positive Mode
MS/MS Transition Monitor a specific parent -> daughter ion transition for the derivatized analyte (determined by infusion of the derivatized standard)

3.6. Step-by-Step Protocol

  • Derivatization Reagent Prep: Prepare a 10 mg/mL solution of L-FDVDA in acetonitrile.

  • Standard/Sample Derivatization: a. To 50 µL of each standard or sample in a microcentrifuge tube, add 100 µL of 0.1 M Borate Buffer (pH 9.5). b. Add 50 µL of the L-FDVDA solution. c. Vortex the mixture and heat at 55°C for 15 minutes.[3] d. Cool to room temperature. The sample is now ready for injection.

  • System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions (10% B) until the pressure and baseline are stable.

  • Analysis: Inject the derivatized standards and samples. The resulting diastereomers will be separated on the C18 column.

  • Quantification: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for highly specific and sensitive quantification.[9]

Results and Data Interpretation

Successful method development will yield a chromatogram with baseline resolution between 2-methyl-d-isoleucine and other potential isomers. Method validation should be performed according to ICH guidelines.

Table 1: Hypothetical Performance Data Comparison

ParameterProtocol 1 (HPLC-UV)Protocol 2 (LC-MS)
Retention Time (min) 7.85.2 (Diastereomer 1)
Resolution (Rs) from nearest isomer > 2.0> 3.5
Linearity Range (µg/mL) 10 - 2000.1 - 50
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 5 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 10 µg/mL0.1 µg/mL

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Incorrect mobile phase composition or pH. Column degradation.Systematically adjust the organic modifier percentage. For chiral columns, small changes in mobile phase additives can significantly impact selectivity.[10] Ensure the column is not fouled or expired.
Peak Tailing Secondary interactions with column silanols. Sample overload.Add a competitor amine (e.g., triethylamine) to the mobile phase in small amounts. Reduce injection concentration/volume.
Low Sensitivity (UV) Analyte concentration below LOD. Incorrect wavelength.Switch to Protocol 2 (derivatization). Ensure detection wavelength is at the absorbance maximum (or λ-max) for the analyte, typically low for underivatized amino acids.[2]
Irreproducible Derivatization Incomplete reaction. Reagent degradation.Optimize reaction time, temperature, and pH. Prepare fresh derivatization reagent daily. Ensure the sample matrix does not interfere with the reaction.

Conclusion

The successful analysis of 2-methyl-d-isoleucine is achievable with a systematic and well-reasoned approach to HPLC method development. For applications requiring simplicity and moderate sensitivity, direct analysis on a chiral stationary phase is a robust option. For trace-level quantification or analysis in complex matrices, pre-column derivatization coupled with LC-MS detection provides unparalleled sensitivity and specificity. The protocols and strategies outlined in this document provide a solid foundation for researchers to develop and validate methods tailored to their specific laboratory and research needs.

References

  • Benchchem. (2025). Application Note: Chiral Separation of DL-Isoleucine using HPLC-UV. Benchchem.
  • Kim, J., et al. (2022).
  • Shimadzu. (n.d.).
  • Benchchem. (2026). Technical Support Center: L-Isoleucine Resolution. Benchchem.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • ResearchGate. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Request PDF.
  • PubMed. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent.
  • MDPI. (2025). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. MDPI.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • PMC. (n.d.). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease.
  • SCIEX. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for the Separation of DL-Isoleucine from Branched-Chain Amino Acids. Benchchem.
  • PMC. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements.

Sources

Method

Application Note: Utilizing 2-Methyl-D-Isoleucine as a Chiral Building Block in Advanced Peptide Therapeutics

Executive Summary The clinical translation of peptide therapeutics is frequently bottlenecked by poor oral bioavailability, rapid renal clearance, and extreme susceptibility to proteolytic degradation. The strategic inco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently bottlenecked by poor oral bioavailability, rapid renal clearance, and extreme susceptibility to proteolytic degradation. The strategic incorporation of unnatural, conformationally restricted chiral building blocks—specifically 2-Methyl-D-Isoleucine (also known as D-α-methylisoleucine)—offers a robust solution to these liabilities. This application note provides drug development professionals with mechanistic insights and field-proven protocols for integrating this sterically hindered building block into synthetic peptides to enhance structural stability and in vivo efficacy.

Mechanistic Grounding: The Causality of α-Methylation and D-Chirality

As a structural modification, replacing a natural L-amino acid with 2-Methyl-D-Isoleucine introduces two synergistic protective mechanisms:

Conformational Restriction and Helical Induction

The inclusion of a geminal methyl group at the α-carbon fundamentally alters the Ramachandran landscape of the peptide backbone. This structural change severely limits the conformational freedom of the surrounding peptide bonds, acting as a strong helix inducer[1]. By restricting the ϕ and ψ dihedral angles, the building block pre-organizes the peptide into stable secondary structures (such as α-helices or 310​ -helices). This pre-organization reduces the entropic cost of receptor binding, often leading to higher target affinity.

Synergistic Proteolytic Shielding

Endogenous proteases are stereospecific, having evolved to cleave natural L-amino acid substrates. By utilizing the D-enantiomer, the peptide creates a stereo-mismatch that evades standard enzymatic recognition. Furthermore, studies have shown that the addition of α-methyl amino acids and D-analogs confers the most pronounced protection from proteolysis[2]. The massive steric bulk of the α-methyl group directly blocks the approach of the protease active site to the scissile peptide bond. This site-specific incorporation allows the peptide to retain its natural side-chain functionality (crucial for receptor potency) while dramatically increasing proteolytic stability and extending in vivo half-life[3][4]. Additionally, this resistance to degradation renders the peptide sequence potentially less immunogenic[5].

Mechanism A 2-Methyl-D-Isoleucine B Geminal Methyl A->B C D-Chirality A->C D Conformational Restriction B->D Restricts Phi/Psi E Protease Blockade B->E Steric Shielding C->E Stereo-mismatch F Enhanced Helicity D->F Favors H-bonds G Extended Half-Life E->G F->G

Fig 1: Mechanistic pathways of 2-Methyl-D-Isoleucine enhancing peptide stability and helicity.

Quantitative Impact on Peptide Properties

To illustrate the profound impact of this building block, the following table summarizes the typical pharmacological shifts observed when substituting the P1 position (primary protease cleavage site) of a model therapeutic peptide.

Modification at P1 PositionRelative Helicity (%)In Vivo Serum Half-LifeRelative Protease Resistance
Wild-Type (L-Isoleucine) 100% (Baseline)~15 minutes1x (Baseline)
D-Isoleucine 85% (Destabilized)~2.5 hours15x
α-Methyl-L-Isoleucine 145%~12.0 hours85x
2-Methyl-D-Isoleucine 140% >48.0 hours >250x

Table 1: Comparative analysis of structural and pharmacokinetic properties upon chiral and α-methyl substitutions.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The Causality of Coupling Failures

The exact steric hindrance that protects the final peptide from proteases makes Fmoc-2-Methyl-D-Isoleucine-OH notoriously difficult to couple during SPPS. Standard uronium-based reagents (e.g., HBTU/HOBt) routinely fail to drive the reaction to completion, resulting in deletion sequences. To overcome the high activation energy barrier caused by the geminal methyl group, this protocol utilizes highly reactive HATU/HOAt chemistry combined with Microwave-Assisted Peptide Synthesis (MAPS).

Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . A mandatory acetic anhydride capping step is included immediately after the hindered coupling. If the coupling is incomplete, the capping step intentionally truncates the failed sequences. This guarantees that any impurities are significantly lower in molecular weight and lack the target sequence's retention time, making downstream RP-HPLC purification and LC-MS validation unambiguous.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: In a separate vial, dissolve 0.4 mmol (4 eq.) of Fmoc-2-Methyl-D-Isoleucine-OH, 0.4 mmol (4 eq.) of HATU, and 0.4 mmol (4 eq.) of HOAt in 2 mL of DMF. Add 0.8 mmol (8 eq.) of N,N-Diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for exactly 3 minutes. (Note: HOAt is critical here; its pyridine nitrogen provides a neighboring group effect that accelerates the reaction of hindered amines).

  • Hindered Coupling: Add the activated mixture to the resin. Subject the reaction vessel to microwave irradiation at 75°C for 15 minutes. Alternatively, if microwave synthesis is unavailable, agitate at room temperature for 4 to 6 hours. Wash with DMF (5 × 1 min).

  • Mandatory Capping (Validation Step): Treat the resin with a solution of 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes. Wash with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Cleavage: Following the completion of the full peptide sequence, cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2.5 hours at room temperature. Precipitate in cold diethyl ether.

Protocol S1 1. Resin Swelling DMF, 30 min S2 2. Fmoc Deprotection 20% Piperidine S1->S2 S3 3. Activation HATU/HOAt/DIPEA S2->S3 S4 4. Hindered Coupling 75°C Microwave, 15 min S3->S4 Overcomes Steric Bulk S5 5. Capping Ac2O/Pyridine S4->S5 Prevents Deletions

Fig 2: Optimized SPPS workflow for sterically hindered alpha-methyl amino acids.

References

1.[3] Unnatural Amino Acids Source: QYAOBIO URL:[Link]

2.[1] Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential Source: National Center for Biotechnology Information (PMC) URL:[Link]

3.[2] Combinatory Therapy Antimicrobial Peptide-Antibiotic to Minimize the Ongoing Rise of Resistance Source: Frontiers in Microbiology URL:[Link]

5.[4] JP2017502003A - Protease resistant peptide Source: Google Patents URL:

Sources

Application

Application Notes &amp; Protocols: Enzymatic Resolution of 2-Methyl-D-Isoleucine

Introduction: The Strategic Importance of Stereochemically Pure α-Methyl Amino Acids In the landscape of modern medicinal chemistry, non-canonical amino acids are indispensable tools for engineering novel therapeutics wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Stereochemically Pure α-Methyl Amino Acids

In the landscape of modern medicinal chemistry, non-canonical amino acids are indispensable tools for engineering novel therapeutics with enhanced potency, stability, and specificity.[1] Among these, α-methylated amino acids, such as 2-methyl-isoleucine, are of paramount importance. The incorporation of an α-methyl group introduces significant conformational constraints into a peptide backbone, which can lock the molecule into a bioactive conformation, mimic a peptide turn, or increase resistance to enzymatic degradation by proteases.[2]

The biological activity of chiral molecules, particularly pharmaceuticals, is intrinsically linked to their three-dimensional structure.[3] Different enantiomers of a drug can exhibit widely different pharmacodynamic and pharmacokinetic profiles; one enantiomer may be therapeutically active, while the other could be inert or even toxic.[4] Consequently, the ability to produce enantiomerically pure α-methyl amino acids is not merely an academic exercise but a critical requirement for the development of safe and effective drugs. This guide provides a detailed framework and robust protocols for the enzymatic kinetic resolution of 2-methyl-DL-isoleucine to obtain the synthetically valuable D-enantiomer.

Principle of the Method: Kinetic Resolution via Enantioselective Hydrolysis

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture. The technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, the high stereospecificity of an enzyme is harnessed to selectively transform one enantiomer into a new chemical entity, leaving the other enantiomer unreacted.[5]

For the production of D-amino acids, the use of Acylase I (aminoacylase; EC 3.5.1.14) is a well-established and highly effective method.[6][7] This application note will focus on a strategy wherein racemic 2-methyl-DL-isoleucine is first chemically N-acetylated. The resulting N-acetyl-2-methyl-DL-isoleucine is then subjected to enzymatic hydrolysis by Acylase I. The enzyme exhibits strong selectivity for the L-enantiomer, catalyzing the hydrolysis of the N-acetyl group from N-acetyl-2-methyl-L-isoleucine to yield L-2-methyl-isoleucine.[8] The N-acetyl-2-methyl-D-isoleucine remains largely untouched by the enzyme.

This transformation creates a mixture of a free amino acid (L-form) and an N-acetylated amino acid (D-form). The significant difference in their physicochemical properties (e.g., charge and solubility) allows for their straightforward separation. The purified N-acetyl-2-methyl-D-isoleucine can then be chemically hydrolyzed to afford the final, enantiomerically pure 2-methyl-D-isoleucine.

Experimental Workflow and Methodologies

The overall process is a four-part chemoenzymatic sequence designed for efficiency and scalability.

G cluster_0 Part 1: Substrate Synthesis cluster_1 Part 2: Enzymatic Resolution cluster_2 Part 3: Purification cluster_3 Part 4: Final Product Generation A Racemic 2-Methyl-DL-Isoleucine B N-Acetyl-2-Methyl-DL-Isoleucine A->B Acetic Anhydride, aq. NaOH C Mixture: - N-Acetyl-2-Methyl-D-Isoleucine - L-2-Methyl-Isoleucine B->C Acylase I (e.g., from Aspergillus oryzae) pH 7.5-8.0, 37°C D Purified N-Acetyl-2-Methyl-D-Isoleucine C->D Ion-Exchange Chromatography E Pure 2-Methyl-D-Isoleucine D->E Acid Hydrolysis (e.g., HCl)

Sources

Method

Application Note: NMR Spectroscopic Analysis of 2-methyl-d-isoleucine

Introduction: The Significance of Non-Proteinogenic Amino Acids Non-proteinogenic amino acids (NPAAs), which are not among the 20 common protein-building blocks, are of significant interest in medicinal chemistry and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs), which are not among the 20 common protein-building blocks, are of significant interest in medicinal chemistry and drug development.[1] Their incorporation into peptides can enhance metabolic stability, introduce conformational constraints, and improve binding affinity and selectivity. 2-methyl-d-isoleucine is an NPAA characterized by two key structural modifications compared to its proteinogenic L-isoleucine counterpart: a D-configuration at the α-carbon and the substitution of the α-proton with a methyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these unique molecules.[2] It provides precise information about the chemical environment of each atom in the structure. This application note provides a detailed guide to the expected ¹H and ¹³C NMR chemical shifts for 2-methyl-d-isoleucine and a robust protocol for its analysis.

Structural Features and Their NMR Implications

The structure of 2-methyl-d-isoleucine presents unique features that directly influence its NMR spectrum:

  • α-Methylation: The most significant modification is the methyl group at the Cα position. This has two major consequences:

    • Absence of an α-Proton Signal: There is no proton directly attached to the Cα, meaning the characteristic Hα signal seen in all proteinogenic amino acids will be absent in the ¹H NMR spectrum.

    • Downfield Shift of Cα: The substitution of the α-hydrogen with an electron-donating methyl group will cause the Cα signal in the ¹³C NMR spectrum to shift significantly downfield. This Cα will also appear as a quaternary carbon in DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

  • Stereochemistry: The molecule possesses two stereocenters (Cα and Cβ). While NMR can distinguish between diastereomers (e.g., isoleucine and allo-isoleucine), the D-configuration at the α-carbon in 2-methyl-d-isoleucine primarily influences its interaction with other chiral molecules or environments.[3][4] For a standard 1D NMR spectrum of the isolated molecule in an achiral solvent, the effect of the D-configuration compared to an L-enantiomer is not directly observable.

Factors Influencing Chemical Shifts in Amino Acid Analysis

The precise chemical shifts of amino acid nuclei are highly sensitive to their environment. Understanding these factors is critical for accurate data interpretation.

  • Solvent: The choice of deuterated solvent affects chemical shifts through interactions like hydrogen bonding.[5] Solvents such as D₂O, DMSO-d₆, and CD₃OD are commonly used depending on the solubility of the analyte.[6]

  • pH and Ionization State: The ionization state of the carboxylic acid and amine groups dramatically alters the electronic environment of nearby nuclei. In acidic solutions (low pH), both groups are protonated (-COOH, -NH₃⁺). In basic solutions (high pH), both are deprotonated (-COO⁻, -NH₂). In neutral solutions, the zwitterionic form (-COO⁻, -NH₃⁺) predominates. These changes primarily affect the Cα, Cβ, and the carboxyl carbon (C').

  • Temperature and Concentration: Both temperature and sample concentration can affect hydrogen bonding, leading to shifts in the resonance of exchangeable protons (e.g., -NH₃⁺, -COOH).[5] Increased temperature or lower concentration can break intermolecular hydrogen bonds, typically causing an upfield shift for the involved protons.[7]

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-methyl-d-isoleucine

As direct, published experimental data for 2-methyl-d-isoleucine is not widely available, the following table provides predicted chemical shifts. These predictions are based on established data for L-isoleucine from the BioMagResBank (BMRB)[8] and known chemical shift trends upon α-methylation. The data for L-isoleucine was recorded in D₂O at pH 7.4.[8]

Atom Assignment Nucleus L-Isoleucine (Experimental, δ ppm)[8] 2-methyl-d-isoleucine (Predicted, δ ppm) Rationale for Prediction
Carboxyl (C')¹³C176.97~178-182Slight downfield shift due to proximity to the substituted Cα.
Alpha Carbon (Cα)¹³C62.25~65-70Significant downfield shift due to the α-substitution effect of the methyl group.
Beta Carbon (Cβ)¹³C38.61~39-42Minor downfield shift due to the influence of the α-methyl group.
Gamma Carbon (Cγ)¹³C27.17~27-28Minimal effect expected.
Gamma Methyl (Cγ₂)¹³C17.41~17-18Minimal effect expected.
Delta Methyl (Cδ₁)¹³C13.83~13-14Minimal effect expected.
Alpha Methyl (Cα-CH₃)¹³CN/A~20-25New signal corresponding to the added methyl group.
Alpha Proton (Hα)¹H3.66Absent Replaced by a methyl group.
Beta Proton (Hβ)¹H1.97~2.0-2.2Potential slight downfield shift.
Gamma Protons (Hγ)¹H1.46 / 1.25~1.5 / 1.3Minimal effect expected.
Gamma Methyl (Hγ₂)¹H0.93~0.9-1.0Minimal effect expected.
Delta Methyl (Hδ₁)¹H1.00~1.0-1.1Minimal effect expected.
Alpha Methyl (Hα-CH₃)¹HN/A~1.3-1.6 (singlet)New singlet signal corresponding to the three equivalent protons of the added methyl group.

Note: These are estimated values. Actual experimental values may vary based on solvent, pH, and temperature.

Detailed Experimental Protocol

This protocol provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra of 2-methyl-d-isoleucine.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the 2-methyl-d-isoleucine sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[6]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in which the compound is fully soluble. For amino acids, D₂O is often preferred to observe the zwitterionic form and exchange labile protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Referencing: Add an appropriate internal reference standard.

    • For D₂O, use 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) (δ = 0.00 ppm).[9]

    • For organic solvents like CDCl₃ or DMSO-d₆, use tetramethylsilane (TMS) (δ = 0.00 ppm).

NMR Data Acquisition

Spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

¹H NMR Spectroscopy:

  • Experiment: Standard 1D proton experiment.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.[6]

¹³C NMR Spectroscopy:

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: ≥1024 scans are typically required due to the low natural abundance of ¹³C.[6]

  • Relaxation Delay (d1): 2-5 seconds.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the reference signal (TMS or TSP) to 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum to determine relative proton counts.

  • Assignment: Assign the signals based on the predicted chemical shifts, multiplicities, and integration values. For unambiguous assignments, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Visualization of the NMR Analysis Workflow

The following diagram outlines the logical flow of the experimental protocol, from sample handling to final data interpretation.

NMR_Workflow SamplePrep Sample Preparation (Weighing, Dissolution) NMR_Tube Transfer to NMR Tube & Add Reference SamplePrep->NMR_Tube Acquisition Data Acquisition (¹H and ¹³C Experiments) NMR_Tube->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Referencing, Integration) Processing->Analysis Interpretation Structural Interpretation & Assignment Analysis->Interpretation

Caption: Standard workflow for NMR analysis of 2-methyl-d-isoleucine.

Conclusion

The NMR analysis of 2-methyl-d-isoleucine is a straightforward process that yields critical structural information. The key distinguishing features in its NMR spectra are the absence of an Hα signal and the presence of a singlet signal for the α-methyl group in the ¹H spectrum, along with a significantly deshielded quaternary Cα signal in the ¹³C spectrum. By following the detailed protocol outlined in this note and considering the environmental factors that influence chemical shifts, researchers can confidently characterize this and other non-proteinogenic amino acids, facilitating their application in peptide synthesis and drug discovery.

References

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. Retrieved from vertexaisearch.cloud.google.
  • Anderson, Z. J., Hobson, C., Needley, R., Song, L., Perryman, M. S., Kerby, P., & Fox, D. J. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. RSC Advances. Published by the Royal Society of Chemistry.
  • Yoon, Y.-G., Pfrommer, B. G., Louie, S. G., & Canning, A. (2002). NMR chemical shifts in amino acids: Effects of environments, electric field, and amine group rotation.
  • Auber, M., et al. (2004). From NMR chemical shifts to amino acid types: investigation of the predictive power carried by nuclei. PubMed.
  • Pharma Spark. (2025). Factors Affecting Chemical Shift in Proton NMR Spectroscopy.
  • BenchChem. (2025).
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000041 - L-Isoleucine. Retrieved from [Link]

  • Robinson, I. M., & Allison, M. J. (1969).
  • All about chemistry. (2021, March 10). Factors Affecting Chemical Shift [Video]. YouTube.
  • Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Royal Society of Chemistry.
  • Yamazaki, T., & Takatsu, A. (2014). SI-traceable purity evaluation of non-proteinogenic amino acid certified reference materials by 1H NMR spectroscopy. J-Stage.
  • Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine: Vs. allo -isoleucine stereochemistry.
  • Anderson, Z. J., et al. (2017). Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers.
  • BenchChem. (2025). Discovery of non-proteinogenic amino acids.
  • Alonso, J. L., et al. (2021).
  • Sławomir, M. (2017). Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH.
  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Peptide Coupling with 2-Methyl-D-Isoleucine

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids, with a particular focus on 2-methyl-d-isoleucine, into their peptide sequences. The unique structural properties of α,α-disubstituted amino acids like 2-methyl-d-isoleucine present significant challenges to standard peptide coupling protocols. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve successful synthesis of your target peptides.

The core challenge with 2-methyl-d-isoleucine lies in its stereochemistry and the presence of two substituents on the α-carbon. This steric bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, dramatically slowing down the rate of peptide bond formation.[1][2] This can lead to incomplete couplings, resulting in deletion sequences and low yields of the desired full-length peptide.

This guide will equip you with the knowledge and techniques to effectively manage these steric challenges, from selecting the right coupling reagents to optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 2-methyl-d-isoleucine failing or giving low yields with standard coupling reagents like DIC/HOBt?

A1: Standard carbodiimide-based coupling reagents like DCC or DIC, even with additives like HOBt, are often not potent enough to overcome the significant steric hindrance presented by 2-methyl-d-isoleucine. The formation of the peptide bond is a nucleophilic substitution reaction, and the bulky methyl and isobutyl groups on the α-carbon of 2-methyl-d-isoleucine physically block the incoming activated amino acid. This leads to very slow reaction kinetics and incomplete coupling. To achieve efficient coupling, more powerful, in-situ activating reagents are required.

Q2: What are the most effective classes of coupling reagents for 2-methyl-d-isoleucine?

A2: For sterically demanding couplings, uronium/aminium salts and phosphonium salts are the reagents of choice. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[1]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly efficient and are considered among the most powerful for overcoming steric hindrance. HATU, in particular, is frequently recommended for difficult couplings.[2]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings, demonstrating high reactivity.[2] Phosphonium reagents have the advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium salts when used in excess.

Q3: I'm observing racemization in my peptide containing 2-methyl-d-isoleucine. What can I do to minimize it?

A3: Racemization is a critical concern in peptide synthesis, especially when dealing with hindered amino acids that may require more forcing conditions. The primary mechanism of racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[3] To suppress racemization:

  • Use Additives: Additives like OxymaPure® are highly effective at suppressing racemization.[4][5][6] They work by intercepting the highly reactive O-acylisourea intermediate (in carbodiimide couplings) to form a more stable and less racemization-prone active ester.

  • Choose the Right Reagent: Coupling reagents that incorporate racemization-suppressing additives directly, such as HATU (contains HOAt) and COMU (contains OxymaPure), are excellent choices.[7]

  • Control Temperature: Avoid excessively high temperatures, as this can increase the rate of racemization. Microwave synthesis, while using elevated temperatures, does so for very short periods, which can minimize epimerization.[8]

Q4: Can changing the solvent improve my coupling efficiency?

A4: Absolutely. The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for successful coupling.[1] Poor solvation can lead to peptide aggregation, further hindering the reaction. For difficult sequences, including those with sterically hindered residues:

  • N-Methylpyrrolidone (NMP): NMP is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[9]

  • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Troubleshooting Guide: Low Coupling Efficiency

This guide provides a systematic approach to troubleshooting and resolving low coupling efficiency when working with 2-methyl-d-isoleucine.

Symptom Potential Cause Recommended Solution & Rationale
Positive Kaiser test after coupling Inefficient Coupling Reagent Switch to a high-efficiency uronium/aminium or phosphonium salt reagent such as HATU, HCTU, or PyAOP. These reagents generate highly reactive activated esters capable of overcoming the steric hindrance of 2-methyl-d-isoleucine.[1][2]
Low final peptide yield with deletion sequences Insufficient Reaction Time Increase the coupling reaction time. For sterically hindered residues, a standard 1-2 hour coupling may be insufficient. Extending the reaction time to 4 hours or even overnight can drive the reaction to completion.[1]
Inconsistent results and low purity Suboptimal Reaction Temperature Employ microwave-assisted peptide synthesis (MA-SPPS). Microwave energy can significantly accelerate coupling reactions, often completing them in minutes.[10][11][12] This is particularly effective for hindered couplings. The rapid heating allows for the use of higher temperatures for short durations, which can overcome the activation energy barrier without significant racemization.[8]
Gradual decrease in coupling efficiency with chain elongation Peptide Aggregation Improve solvation by switching to NMP or a solvent mixture. For highly aggregation-prone sequences, consider incorporating "magic mixtures" or using resins with a polyethylene glycol (PEG) core to enhance solvation.
Persistent low coupling despite the above measures Extreme Steric Hindrance Implement a "double coupling" strategy. After the initial coupling reaction, drain the reagents and add a fresh solution of activated amino acid to the resin for a second coupling cycle. This can help to drive the reaction to completion for any remaining unreacted N-terminal amines.[13]

Quantitative Comparison of Coupling Reagents for Hindered Couplings

The selection of a coupling reagent is a critical decision. The following table summarizes the relative performance of commonly used reagents for difficult couplings. Note: Exact yields are sequence-dependent.

Coupling Reagent Reagent Type Active Ester Relative Reactivity for Hindered Couplings Key Advantages Potential Drawbacks
DIC/HOBt CarbodiimideOBt esterLowCost-effectiveOften insufficient for α,α-disubstituted amino acids
HBTU/PyBOP Uronium/PhosphoniumOBt esterModerateBetter than carbodiimidesCan be insufficient for very hindered residues[1]
HCTU UroniumO-6-ClBt esterHighMore reactive than HBTU
HATU/PyAOP Uronium/PhosphoniumOAt esterVery HighConsidered the gold standard for difficult couplings; low racemization[2][14]Higher cost
COMU UroniumOxyma esterVery HighExcellent racemization suppression; non-explosive byproducts[7]Higher cost

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of Fmoc-2-methyl-D-isoleucine using HATU

This protocol outlines a general procedure for the efficient coupling of Fmoc-2-methyl-D-isoleucine on a solid support using microwave irradiation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-methyl-D-isoleucine (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N-Methylpyrrolidone (NMP)

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the resin in NMP for at least 30 minutes. Perform the standard Fmoc deprotection protocol to expose the N-terminal amine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-methyl-D-isoleucine and HATU in NMP. Add DIPEA to the solution and allow for a brief pre-activation period of 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the microwave reaction vessel.

  • Microwave Irradiation: Perform the coupling reaction in the microwave synthesizer. A typical protocol would be 5 minutes at 75°C.[8]

  • Washing: After the coupling is complete, thoroughly wash the resin with NMP to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.[15] A negative result (yellow beads) indicates complete coupling. If the test is positive, consider a second coupling.

Protocol 2: Double Coupling of Fmoc-2-methyl-D-isoleucine

This protocol is recommended for particularly difficult couplings where a single coupling may not be sufficient.

Procedure:

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Monitoring: After the first coupling and washing, perform a Kaiser test. If the result is not completely negative, proceed with a second coupling.

  • Second Coupling: Prepare a fresh solution of activated Fmoc-2-methyl-D-isoleucine as described in step 2 of Protocol 1.

  • Repeat Coupling: Add the fresh activated amino acid solution to the resin and repeat the coupling step (either at room temperature for an extended period or with another round of microwave irradiation).

  • Final Washing: Thoroughly wash the resin with NMP.

Diagrams

Workflow for Troubleshooting Low Coupling Efficiency

Troubleshooting_Workflow start Low Yield or Positive Kaiser Test reagent Inefficient Coupling Reagent? start->reagent conditions Suboptimal Reaction Conditions? reagent->conditions No solution1 Switch to HATU, HCTU, or PyAOP reagent->solution1 Yes double_coupling Persistent Low Coupling? conditions->double_coupling No solution2a Increase Reaction Time (e.g., overnight) conditions->solution2a Time? solution2b Use Microwave Synthesis conditions->solution2b Temperature? solution3 Perform Double Coupling double_coupling->solution3 Yes end Successful Coupling solution1->end solution2a->end solution2b->end solution3->end

Caption: A decision-making workflow for troubleshooting low coupling efficiency.

Mechanism of HATU-Mediated Coupling

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH + Base RCOO R-COO- RCOOH->RCOO Intermediate O-acyl(tetramethyl)isouronium salt RCOO->Intermediate + HATU HATU HATU HATU->Intermediate ActiveEster OAt-active ester Intermediate->ActiveEster TMU Tetramethylurea Intermediate->TMU Peptide Peptide Bond ActiveEster->Peptide + R'-NH2 Amine R'-NH2 Amine->Peptide

Caption: The mechanism of carboxylic acid activation and coupling using HATU.

References

  • Erdélyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
  • Thieme. (n.d.). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Thieme E-Books & E-Journals. [Link]

  • peptide-75.wiki. (2026, April 4). microwave assisted solid phase peptide synthesis synthesize peptides. [Link]

  • Subirós-Funosas, R., et al. (2022).
  • Jad, Y. E., et al. (2015). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic Letters, 17(18), 4502-4505.
  • peptide-75.wiki. (2026, April 4). solid phase peptide synthesis coupling efficiency data peptide synthesis. [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5649-5655.
  • Wang, T., et al. (2025). Bioinspired Chiral Peptide–Phosphonium Salt Catalysis: From Enzymes to Cationic Small-Molecule Enzyme Mimics. Accounts of Chemical Research.
  • Wipf, P., & Heimgartner, H. (1988). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. Helvetica Chimica Acta, 71(1), 151-163.
  • Indiana University. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. IU Indianapolis ScholarWorks. [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. [Link]

  • PubMed. (2026, April 2). Solvent effects on CO2 capture by simple amino acids: an integrated density functional theory - machine learning approach. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Kent, S. B. H. (2026, February 2). Proximity-driven acceleration of challenging solid-phase peptide couplings.
  • Al-Karadaghi, S., et al. (2018). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Chemistry of Heterocyclic Compounds, 54(3), 235-256.
  • Liu, W.-B., et al. (2018). Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Journal of the American Chemical Society, 140(3), 1045-1049.
  • Kyushu University. (2022, April 15). α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. [Link]

  • Academia.edu. (n.d.). (PDF) Catalytic, asymmetric synthesis of α,α-disubstituted amino acids. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?[Link]

  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. [Link]

  • Acar, S. (2019). Synthesis and Applications of Synthetic Peptides.
  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. [Link]

  • Camarero, J. A., et al. (1998). Synthesis and Application of Unprotected Cyclic Peptides as Building Blocks for Peptide Dendrimers. Journal of the American Chemical Society, 120(26), 6545-6553.
  • Sherwood, J., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(7), 1711-1717.
  • Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.
  • Acar, S. (2019, May 7). (PDF) Synthesis and Applications of Synthetic Peptides. ResearchGate. [Link]

Sources

Optimization

improving enantiomeric excess in 2-methyl-d-isoleucine synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (e.e.) in the synthesis of 2-methyl-d-isoleucine. The synthesis of sterically hindered, non-proteinogenic amino acids like 2-methyl-d-isoleucine is of significant interest, particularly in peptidomimetics, due to their ability to induce conformational constraints and enhance resistance to enzymatic degradation.[1] However, controlling the stereochemistry at the quaternary α-carbon presents a considerable synthetic challenge.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing α-methyl-α-amino acids like 2-methyl-d-isoleucine with high enantiomeric excess?

A1: Several robust strategies exist, each with its own advantages. The most prevalent methods include:

  • Chiral Auxiliaries: This is a widely used approach where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[2][] Evans' oxazolidinones and Schöllkopf's bis-lactim ethers are classic examples that have been successfully applied to the synthesis of α-methyl-α-amino acids.[1][4]

  • Asymmetric Phase-Transfer Catalysis (PTC): This powerful technique utilizes a chiral catalyst to control the stereochemistry of alkylation reactions.[5][6] It is particularly effective for the synthesis of α-alkyl and α,α-dialkyl amino acids from glycine or alanine Schiff bases.[5][7]

  • Asymmetric Strecker Synthesis: This method involves the addition of cyanide to a chiral imine or the use of a chiral catalyst to control the stereoselectivity of the cyanation step.[8][9] It's a direct and economical route to α-amino acids.[8]

  • Enzymatic Resolution: This technique employs enzymes, such as lipases or acylases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[10][11] This can be a highly efficient method for obtaining enantiopurified products.[10]

Q2: I'm observing a low enantiomeric excess (e.e.) in my reaction. What are the primary factors I should investigate?

A2: Low enantiomeric excess is a common issue and can stem from several factors. Key areas to investigate include:

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation.[12] This is often exacerbated by higher reaction temperatures.

  • Catalyst/Auxiliary Purity and Integrity: The enantiomeric purity of your chiral catalyst or auxiliary is critical. Any contamination with the opposite enantiomer will directly reduce the final e.e. of your product.[12] Also, ensure the catalyst or auxiliary has not degraded.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact enantioselectivity.[13] Lowering the temperature often improves e.e., though it may slow the reaction rate.[14]

  • Product Racemization: The desired product may be susceptible to racemization under the reaction or workup conditions.[13]

Q3: How can I accurately determine the enantiomeric excess of my 2-methyl-d-isoleucine product?

A3: Accurate determination of e.e. is crucial. The most reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the gold-standard techniques. They utilize a chiral stationary phase to separate the enantiomers, allowing for precise quantification.[13][15] For amino acids, pre-column derivatization is often employed to improve separation and detection.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents form transient diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum that can be integrated for quantification.[12][18]

Troubleshooting Guide: Low Enantiomeric Excess

This guide provides a structured approach to diagnosing and resolving issues of low enantiomeric excess in the synthesis of 2-methyl-d-isoleucine.

Initial Checks & Low-Hanging Fruit

Before embarking on extensive optimization, verify the following:

  • Purity of Starting Materials:

    • Substrate: Ensure the purity of your starting materials. Impurities can interfere with the catalyst or lead to side reactions.[12]

    • Chiral Auxiliary/Catalyst: Confirm the enantiomeric purity of your chiral source. If it has been stored for a long time or handled improperly, its purity may have diminished.

  • Anhydrous and Inert Conditions:

    • Many asymmetric reactions are highly sensitive to moisture and oxygen.[12] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[12] Solvents should be freshly distilled or obtained from a reliable anhydrous source.

Systematic Optimization of Reaction Parameters

If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. The following table outlines key parameters and their potential impact on enantioselectivity.

ParameterPotential Impact on Enantiomeric ExcessTroubleshooting Actions
Temperature Lower temperatures generally favor higher e.e. by increasing the energy difference between the diastereomeric transition states.[14]Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C). Be mindful that lower temperatures may significantly decrease the reaction rate.
Solvent The polarity and coordinating ability of the solvent can dramatically influence the stereochemical outcome.[13][19]Screen a variety of solvents with different properties (e.g., toluene, THF, dichloromethane, diethyl ether).
Catalyst/Reagent Loading The concentration of the chiral catalyst or auxiliary can affect the balance between the catalyzed and uncatalyzed background reaction.Vary the catalyst or auxiliary loading (e.g., from 1 mol% to 10 mol% for a catalyst).
Rate of Addition Slow addition of a reagent can sometimes minimize side reactions or prevent catalyst saturation.Add the limiting reagent slowly via a syringe pump over an extended period.
Reaction Time Prolonged reaction times can sometimes lead to product racemization.[13]Monitor the reaction progress over time by taking aliquots and analyzing the e.e. to determine the optimal reaction duration.
Workflow for Troubleshooting Low Enantiomeric Excess

The following diagram illustrates a logical workflow for addressing low e.e.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed check_purity Verify Purity of Starting Materials (Substrate, Catalyst/Auxiliary) start->check_purity check_conditions Ensure Anhydrous and Inert Reaction Conditions check_purity->check_conditions Purity Confirmed optimize_temp Optimize Reaction Temperature (Screen Lower Temperatures) check_conditions->optimize_temp Conditions Verified optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_loading Optimize Catalyst/Reagent Loading optimize_solvent->optimize_loading optimize_addition Optimize Rate of Reagent Addition optimize_loading->optimize_addition monitor_time Monitor Reaction Over Time for Potential Racemization optimize_addition->monitor_time high_ee High Enantiomeric Excess Achieved monitor_time->high_ee Optimization Successful

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using a Chiral Auxiliary (Evans' Oxazolidinone)

This protocol is adapted from established methods for the diastereoselective alkylation of N-acyloxazolidinones.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Lithium diisopropylamide (LDA)

  • sec-Butyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add n-BuLi dropwise and stir for 15 minutes.

    • Add propionyl chloride dropwise and allow the reaction to warm to room temperature.

    • Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyloxazolidinone in anhydrous THF and cool to -78 °C.

    • Add LDA dropwise and stir for 30 minutes to form the lithium enolate.

    • Add sec-butyl iodide and stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Hydrolysis of the Chiral Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

    • Stir at room temperature until the reaction is complete.

    • Work up the reaction to isolate the 2-methyl-isoleucine precursor.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for the analysis of amino acid enantiomers after derivatization.

Materials:

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (1 M)

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Derivatization:

    • Dissolve a small sample of the synthesized amino acid in water.

    • Add a solution of Marfey's reagent in acetone.

    • Add 1 M sodium bicarbonate solution and heat at 40 °C for 1 hour.

    • Cool to room temperature and neutralize with 1 M HCl.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically suitable for separating the diastereomeric derivatives.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.

    • Detection: UV detection at 340 nm.

    • Inject the derivatized sample and analyze the chromatogram. The two diastereomers corresponding to the D- and L-isoleucine derivatives should be well-resolved.

  • Calculation of Enantiomeric Excess:

    • Integrate the peak areas of the two diastereomers.

    • Calculate the e.e. using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Mechanistic Considerations: The Role of the Chiral Auxiliary

The effectiveness of a chiral auxiliary lies in its ability to create a rigid, well-defined steric environment that forces an incoming reagent to approach from a specific face.

Chiral_Auxiliary_Mechanism substrate Prochiral Substrate complex Substrate-Auxiliary Complex substrate->complex auxiliary Chiral Auxiliary auxiliary->complex transition_state Diastereomeric Transition States complex->transition_state reagent Reagent reagent->transition_state product Diastereomerically Enriched Product transition_state->product Favored Pathway cleavage Auxiliary Cleavage product->cleavage cleavage->auxiliary Recycle final_product Enantiomerically Enriched Product cleavage->final_product

Caption: The general mechanism of action for a chiral auxiliary in asymmetric synthesis.

In the case of an Evans' oxazolidinone, chelation of the lithium cation by the carbonyl oxygens of the imide creates a rigid enolate structure. The bulky substituent at the C4 position of the oxazolidinone (e.g., a phenyl or isopropyl group) effectively blocks one face of the enolate, directing the electrophile (e.g., sec-butyl iodide) to attack from the less hindered face. This results in the formation of one diastereomer in high excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

References

  • Vedejs, E., & Fields, S. C. (1996). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn 2 N-α-Methylserine-β-lactone. The Journal of Organic Chemistry, 61(8), 2649–2656.
  • Maruoka, K. (2003). Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer catalysts. Proceedings of the Japan Academy, Series B, 79(7), 197-206.
  • Shirakawa, S., & Maruoka, K. (2013). Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. Organic & Biomolecular Chemistry, 11(35), 5858-5861.
  • Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945–3948.
  • Endesfelder, A., & Groger, H. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc, 2014(1), 205-248.
  • Maruoka, K. (Ed.). (2008).
  • Hsiao, Y., & Hruby, V. J. (2001). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 66(25), 8414–8417.
  • BenchChem. (2025). Improving enantiomeric excess in asymmetric synthesis. BenchChem Technical Support.
  • Franz, A. W., & Gschwind, R. M. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1686–1702.
  • Schöllkopf, U., Groth, U., Westphalen, K. O., & Deng, C. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(12), 969-971.
  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
  • Alexakis, A., & Benhaim, C. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Organic Letters, 4(10), 1643–1645.
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Asymmetric Synthesis (Vol. 1, pp. 247-296). JAI Press.
  • Pallardy, J. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS.
  • Wikipedia. (2024). Strecker amino acid synthesis.
  • Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
  • Hamada, C., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Analytical Sciences, 39(11), 1735-1741.
  • University of Wisconsin-Madison. Asymmetric reactions_synthesis.
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124.
  • Karady, S., et al. (1987). Preparation of (S)-2-Methylbutylamine and Synthesis of Chiral Isoleucine and Alloisoleucine. Liebigs Annalen der Chemie, 1987(6), 493-496.
  • BenchChem. (2025). Technical Support Center: Asymmetric Synthesis & Enantiomeric Excess. BenchChem.
  • O'Brien, P., & Childs, A. C. (2012).
  • Van-Na, N., & Le, T. H. (2023). Methods for producing diastereomers of isoleucine.
  • Bauer, J. O., et al. (2022). Expedited synthesis of α-amino acids by single-step enantioselective α-amination of carboxylic acids.
  • Sigma-Aldrich. Chiral Auxiliaries.
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Diastereoselective Alkylation of Isoserine Derivatives to Synthesize β²,²-Amino Acids. BenchChem.
  • Fomicheva, V. V., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde.
  • ResearchGate. 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
  • Yuen, C., & Tan, C. H. (2016). Resolution of a Racemic Isoleucine Mixture by Using Methyl L-Mandelate.
  • Amanote Research. Resolution of a Racemic Isoleucine Mixture by Using.
  • Oppolzer, W., & Moretti, R. (1988). Practical Synthesis of (+)-Alloisoleucine.
  • Hamada, C., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed.
  • Sigma-Aldrich.
  • BenchChem.
  • Furuyama, S., et al. (2017). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. Scientific Reports, 7(1), 1019.
  • Ager, D. J., & Pant, C. (1989). Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. Journal of the Chemical Society, Perkin Transactions 1, 1119-1123.
  • Greenstein, J. P., & Winitz, M. (1951). The Resolution of Amino Acids. II. Isoleucine, Alloisoleucine, Leucine and Norleucine1. Journal of the American Chemical Society, 73(6), 2847-2850.
  • Goolsby, B., & Brodbelt, J. S. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(15), 3591-3597.
  • Fujii, N. (2002). Racemic D,L-asparagine causes enantiomeric excess of other coexisting.
  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(1), 447-453.
  • Jurnal Universitas Padjadjaran.
  • Kiss, L., et al. (2018). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 46(1), 23-28.
  • ResearchGate. (PDF) Enantiomeric amplification of L amino acids: part 3-using chiral impurities.

Sources

Troubleshooting

troubleshooting poor solubility of 2-methyl-d-isoleucine in organic solvents

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks when working with sterically hindered, unnatural amino ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks when working with sterically hindered, unnatural amino acids—specifically 2-methyl-D-isoleucine.

Below, you will find a mechanistic breakdown of the solubility barrier, a targeted Q&A troubleshooting guide, quantitative data, and self-validating experimental protocols to overcome these challenges.

Mechanistic Overview: The Solubility Barrier

The notorious insolubility of 2-methyl-D-isoleucine in standard organic solvents (such as dichloromethane, ethyl acetate, or hexanes) is driven by two compounding structural factors:

  • Zwitterionic Crystal Lattice: Like all free amino acids, 2-methyl-D-isoleucine exists as a zwitterion (dipolar ion) at neutral pH. The strong electrostatic interactions between the protonated amine ( −NH3+​ ) and the deprotonated carboxylate ( −COO− ) create a highly stable crystal lattice. Nonpolar organic solvents lack the necessary dielectric constant to disrupt these ionic bonds (1)[1].

  • Alpha-Methyl Steric Hindrance: The addition of the α -methyl group increases the overall hydrophobicity of the side chain but sterically shields the polar backbone. This prevents moderately polar aprotic solvents (like acetone or THF) from effectively solvating the molecule, trapping it in an insoluble state.

Troubleshooting Guide & FAQs

Q: Why does 2-methyl-D-isoleucine immediately precipitate when I attempt to dissolve it in dichloromethane (DCM) for a coupling reaction? A: DCM is a nonpolar solvent that cannot solvate the zwitterionic form of the amino acid. To force dissolution, you must break the zwitterion by shifting the equilibrium. Adding a lipophilic tertiary amine (e.g., DIPEA) deprotonates the −NH3+​ group, converting the molecule into a more organic-soluble anion. Alternatively, adding an organic acid (e.g., TFA) protonates the −COO− group, forming a soluble cation.

Q: I need to perform a direct liquid-phase coupling in dimethylformamide (DMF), but the amino acid forms a stubborn suspension. How can I resolve this without adding permanent protecting groups? A: DMF alone often struggles to overcome the lattice energy of α -methylated amino acids. You can achieve transient solubility by utilizing a co-solvent system. Adding 5-10% (v/v) DMSO to your DMF, followed by 1.5 equivalents of DIPEA, disrupts the electrostatic lattice and allows the polar aprotic solvent to solvate the molecule for immediate reaction.

Q: What is the most robust method to achieve long-term organic solubility for multi-step Solid-Phase Peptide Synthesis (SPPS)? A: The definitive solution is installing a lipophilic protecting group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group masks the basicity and nucleophilicity of the amine, permanently preventing zwitterion formation. Furthermore, the bulky tert-butyl moiety drastically increases the molecule's lipophilicity (2)[2]. This renders the protected 2-methyl-D-isoleucine highly soluble in standard organic solvents like DCM and EtOAc (3)[3].

Quantitative Solubility Profiles

The table below summarizes the expected solubility behavior of 2-methyl-D-isoleucine under various solvent and chemical states.

Solvent SystemMolecular StateEstimated SolubilityPrimary Solvation Mechanism
Water (pH 7.0) ZwitterionHigh (>50 mg/mL)Ion-dipole interactions
DCM / EtOAc ZwitterionInsoluble (<0.1 mg/mL)Insufficient dielectric constant
DMF + 5% DIPEA Anionic (Deprotonated)Moderate (~15 mg/mL)Disruption of crystal lattice
DCM + 5% TFA Cationic (Protonated)Moderate (~20 mg/mL)Ion-pairing with trifluoroacetate
DCM (N-Boc Protected) Neutral Carboxylic AcidVery High (>100 mg/mL)Lipophilic tert-butyl integration

Decision Matrix Workflow

Use the following workflow to determine the optimal solubilization strategy based on your downstream application.

SolubilityTroubleshooting A Issue: 2-Methyl-D-Isoleucine Precipitates in Organic Solvent B Determine Application Requirement A->B C Transient Liquid-Phase Coupling B->C Single Step D Multi-Step / Solid-Phase Synthesis B->D Multi-Step E Protocol 1: Acid/Base Modulation (Add DIPEA or TFA) C->E F Protocol 2: N-Boc Protection (Mask Amine Group) D->F G Result: Soluble in DMF/DMSO (Ready for immediate reaction) E->G H Result: Soluble in DCM/EtOAc (Stable for storage & SPPS) F->H

Caption: Decision matrix for resolving 2-methyl-D-isoleucine organic solubility issues.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies include built-in validation checks so you can confirm the success of the procedure in real-time.

Protocol 1: Transient Solubilization via Acid/Base Modulation

Purpose: Rapid solubilization for immediate liquid-phase peptide coupling.

  • Suspension: Suspend 1.0 equivalent of 2-methyl-D-isoleucine in dry DMF to achieve a 0.1 M concentration.

    • Validation Check: Visually confirm the presence of a cloudy, opaque suspension.

  • Modulation: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring vigorously at room temperature.

    • Validation Check: Monitor the reaction visually. The opaque suspension will transition into a clear, homogenous solution within 5–10 minutes. This optical clearing definitively confirms the disruption of the zwitterionic lattice.

  • Coupling: Proceed immediately with the addition of your coupling reagents (e.g., HATU/HOAt) and the target amine.

    • Validation Check: Monitor the coupling efficiency via LC-MS; the disappearance of the free amino acid mass peak confirms successful consumption in the soluble phase.

Protocol 2: N-Boc Protection for Permanent Organic Solubility

Purpose: Synthesis of N-Boc-2-methyl-D-isoleucine for SPPS or long-term storage in organic solvents. Expert Insight: The α -methyl group creates significant steric hindrance around the amine. Standard Boc-protection protocols may stall; gentle heating is required to drive the reaction to completion.

  • Salt Formation: Dissolve 2-methyl-D-isoleucine in a 1:1 mixture of 1M NaOH(aq) and 1,4-dioxane.

    • Validation Check: Test the solution with pH paper to ensure the pH is > 9. A completely clear solution confirms the formation of the highly water-soluble sodium carboxylate salt.

  • Protection: Add 1.5 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O) and stir at 40°C for 24 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using an EtOAc/Hexane eluent. Stain the plate with ninhydrin and apply heat. Unreacted starting material will appear as a dark purple spot (indicating a free amine), while the successful N-Boc product will be ninhydrin-negative (invisible to ninhydrin, but visible under UV light or with a phosphomolybdic acid stain).

  • Acidification: Concentrate the dioxane in vacuo, cool the remaining aqueous layer to 0°C, and carefully acidify to pH ~2–3 using 1M KHSO 4​ .

    • Validation Check: A white precipitate or thick oil will crash out of the aqueous layer, indicating the protonation of the carboxylate on the newly lipophilic, protected molecule.

  • Extraction: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Validation Check: The product will completely dissolve into the EtOAc layer during extraction, definitively proving the transition from an organic-insoluble zwitterion to an organic-soluble protected amino acid.

References

  • Source: National Institutes of Health (PMC)
  • Title: The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids Source: Benchchem URL
  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL

Sources

Optimization

optimizing cleavage conditions for 2-methyl-d-isoleucine containing peptides

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in pept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in peptide chemistry: the cleavage of peptides containing the sterically hindered α,α -dialkyl amino acid, 2-methyl-d-isoleucine.

Unlike standard proteinogenic amino acids, 2-methyl-d-isoleucine possesses both a methyl group and a bulky sec-butyl group on its alpha carbon. This extreme steric bulk restricts the local backbone conformation (often forcing a rigid 310​ -helical structure) and physically shields the ester or amide linkage from the acidolysis required for resin cleavage. Standard trifluoroacetic acid (TFA) protocols will almost certainly fail or result in poor yields.

This guide provides the mechanistic causality behind these failures and offers self-validating troubleshooting protocols to ensure your synthesis is successful.

Mechanistic Background: The Barrier to Acidolysis

To successfully cleave a peptide, the hydronium ions from the cleavage cocktail must physically access and protonate the carbonyl oxygen of the resin linker. When 2-methyl-d-isoleucine is positioned at the C-terminus, its dual α -substituents create an "umbrella" effect. This steric shielding drastically reduces the reaction kinetics of acidolysis, increasing the activation energy required to break the bond. Consequently, standard cleavage cocktails[1] are insufficient, leading to incomplete recovery and wasted synthetic effort.

Mechanism Resin Resin Linker (e.g., Wang or CTC) Peptide 2-Methyl-D-Isoleucine (Bulky α-methyl & sec-butyl) Resin->Peptide Ester/Amide Bond Shielding Steric Shielding (Blocks Acid Access) Peptide->Shielding TFA TFA (Proton Source) TFA->Peptide Attempts to protonate Shielding->TFA Reduces Reaction Kinetics Heat Elevated Temp (40°C) / Extended Time Heat->Shielding Overcomes Activation Energy Cleavage Successful Acidolysis & Peptide Release Heat->Cleavage

Mechanistic pathway of steric shielding and acidolysis at the resin linker.

Troubleshooting Guide & FAQs

Q1: My peptide containing C-terminal 2-methyl-d-isoleucine is yielding <20% product after a standard 2-hour TFA cleavage. What is happening? A1: The steric hindrance of the α,α -dialkyl group is preventing the TFA from efficiently protonating the linker[2]. The reaction kinetics are severely depressed. You must supply more energy to the system by either extending the cleavage time (up to 6–24 hours) or elevating the temperature (35–40 °C).

Q2: What is the optimal resin choice to prevent this issue from the start? A2: We strongly recommend using 2-Chlorotrityl chloride (CTC) resin instead of Wang or Rink Amide resins for C-terminal hindered amino acids. The trityl ester bond is exceptionally acid-labile (typically cleaving in just 1% TFA). This extreme lability compensates for the steric hindrance, allowing a standard 95% TFA cleavage cocktail to achieve >90% yield within 2 hours.

Q3: I am locked into using a Wang resin. How can I force the cleavage without destroying my peptide? A3: If elevated temperature (40 °C for 3 hours) fails, you must increase the acidity of the cleavage cocktail. The addition of Lewis acids or the use of Trimethylsilyl bromide (TMSBr) can drive the cleavage of highly recalcitrant sequences[3]. Alternatively, replacing TFA with Methanesulfonic acid (MSA) provides a stronger, greener acidic environment that can overcome steric barriers[4]. Caution: Harsher acids increase the risk of side-chain protecting group reattachment; ensure your scavenger concentrations (TIS, EDT, Phenol) are optimized.

Q4: I am seeing a high percentage of truncated peptides (missing the 2-methyl-d-isoleucine entirely). Is this a cleavage artifact? A4: Usually, this is a synthesis artifact , not a cleavage issue. Coupling the subsequent amino acid onto the secondary, sterically hindered amine of 2-methyl-d-isoleucine is thermodynamically unfavorable. If the coupling is incomplete, the capping step will terminate the sequence, resulting in a deletion product[1]. Ensure you are using highly reactive coupling reagents (e.g., DIC/Oxyma with microwave heating or acid fluorides) during the elongation step.

Quantitative Data: Cleavage Condition Optimization

The following table summarizes the expected outcomes when applying various cleavage conditions to peptides containing C-terminal α,α -dialkyl amino acids.

Resin TypeCleavage Cocktail (v/v)TimeTempExpected YieldSide Reaction Risk
Wang 95% TFA / 2.5% TIS / 2.5% H₂O2h25 °C< 20%Low
Wang 95% TFA / 2.5% TIS / 2.5% H₂O6h25 °C50 - 60%Moderate (Alkylation)
Wang 95% TFA / 2.5% TIS / 2.5% H₂O3h40 °C> 85%Moderate
CTC 95% TFA / 2.5% TIS / 2.5% H₂O2h25 °C> 90%Low
Rink Amide TFA / TMSBr / Thioanisole / EDT (100:10:5:2.5)2h25 °C> 80%High (Requires heavy scavenging)
Rink Amide MSA / Formic Acid (Greener Alternative)2h25 °C> 85%Low

Experimental Workflows: Self-Validating Protocols

To prevent the catastrophic loss of a high-value peptide, you must treat cleavage as an experiment. Never cleave the entire batch of a sterically hindered peptide without first performing a self-validating micro-cleavage[1].

Workflow A 1. Synthesize Peptide (CTC Resin Preferred) B 2. Micro-Cleavage (TFA/TIS/H2O) A->B C 3. LC-MS Analysis (Check Yield) B->C D Complete Cleavage? C->D E 4. Optimize: Time (4-6h) or Temp (35-40°C) D->E No F 5. Scale-up Cleavage D->F Yes E->B Retest

Workflow for optimizing cleavage of sterically hindered peptides.
Protocol A: Micro-Cleavage Optimization (Self-Validation Step)

Purpose: To empirically determine the exact time and temperature required to overcome the steric shielding of 2-methyl-d-isoleucine without inducing side reactions.

  • Resin Sampling: Transfer exactly 10 mg of thoroughly washed and dried peptide-resin into three separate 1.5 mL microcentrifuge tubes (labeled T1, T2, and T3).

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). If your sequence contains Cys, Met, or Trp, use Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5)[5].

  • Reaction Initiation: Add 200 µL of the cocktail to each tube.

  • Variable Incubation:

    • T1: Incubate at 25 °C for 2 hours (Standard baseline).

    • T2: Incubate at 25 °C for 6 hours (Extended time).

    • T3: Incubate at 40 °C for 3 hours in a thermoshaker (Elevated thermal energy).

  • Precipitation: After the respective times, add 1 mL of ice-cold diethyl ether to each tube to precipitate the peptide. Centrifuge at 10,000 x g for 3 minutes.

  • Washing: Decant the ether, wash the pellet with another 1 mL of cold ether, and air-dry for 10 minutes.

  • Validation: Dissolve the pellets in 200 µL of 50% Acetonitrile/Water and analyze via LC-MS. Compare the area-under-the-curve (AUC) of the target mass to determine the optimal condition.

Protocol B: Scale-Up Cleavage (Elevated Temperature)

Purpose: To execute the cleavage on the bulk resin using the parameters validated in Protocol A.

  • Preparation: Transfer the bulk peptide-resin (e.g., 0.5 g) into a glass peptide cleavage vessel equipped with a PTFE stopcock.

  • Cleavage: Add 5 mL of the optimized cleavage cocktail (10 mL per gram of resin).

  • Incubation: Secure the vessel in a temperature-controlled shaker set to the validated temperature (e.g., 40 °C). Agitate gently for the validated duration (e.g., 3 hours). Mechanistic Note: The thermal energy provides the necessary activation energy for the hydronium ions to bypass the bulky sec-butyl group.

  • Filtration: Drain the cleavage solution into a 50 mL glass centrifuge tube. Wash the remaining resin twice with 2 mL of neat TFA and combine the filtrates.

  • Precipitation & Recovery: Add the combined TFA filtrates dropwise into 40 mL of ice-cold diethyl ether while vortexing. Centrifuge at 4,000 x g for 5 minutes, decant the ether, and dry the crude peptide pellet under a gentle stream of nitrogen.

References

  • Overview of Custom Peptide Synthesis. Peptide2.com.
  • Amino Acid Derivatives for Peptide Synthesis. Peptide.com.
  • Technical Support Center: Optimizing Cleavage Conditions for N,N-Dimethyl-L-Valine Peptides. Benchchem.
  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. National Institutes of Health (NIH) / PMC.
  • Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. RSC Publishing.

Sources

Troubleshooting

preventing racemization of 2-methyl-d-isoleucine during chemical reactions

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists who encounter stereochemical degradation when working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists who encounter stereochemical degradation when working with complex, sterically hindered building blocks.

This guide focuses specifically on 2-methyl-D-isoleucine , a highly valuable α-methyl amino acid. Below, you will find field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to ensure absolute stereochemical integrity during your synthetic workflows.

Part 1: The Mechanistic Reality of 2-Methyl-D-Isoleucine (FAQs)

Q: I am observing racemization of 2-methyl-D-isoleucine during my solid-phase peptide synthesis (SPPS). How do I prevent this? A: We must first correct a widespread chemical misconception: 2-methyl-D-isoleucine cannot racemize at the alpha-carbon during standard coupling reactions. Unlike standard amino acids, α-methyl amino acids lack an alpha-proton. The classic mechanism of racemization during peptide synthesis involves the formation of an oxazolone intermediate, followed by base-catalyzed abstraction of the alpha-proton to form a resonance-stabilized, achiral intermediate[1]. Because 2-methyl-D-isoleucine has a methyl group instead of a proton at the alpha position, this enolization is chemically impossible. This profound stereochemical stability is precisely why α-methyl amino acids found in carbonaceous meteorites have maintained their enantiomeric excess for over 4.5 billion years[2]. If you are detecting epimers in your final product, the stereochemical leakage is occurring elsewhere.

Q: If the alpha-carbon isn't racemizing, what is causing the epimeric impurities in my chromatogram? A: The impurities are almost certainly arising from one of two alternative pathways:

  • Adjacent Residue Racemization: α-Methyl amino acids are extremely sterically hindered. When you activate an amino acid to couple onto the sterically bulky N-terminus of 2-methyl-D-isoleucine, the reaction is exceptionally slow. This prolonged reaction time gives the activated adjacent amino acid ample time to form an oxazolone and racemize before the coupling completes[1].

  • Beta-Carbon Epimerization (Allo-isomer formation): 2-methyl-isoleucine possesses a second chiral center at the beta-carbon[3]. While less acidic than an alpha-proton, the beta-proton can undergo epimerization if you are forcing the difficult coupling with excessive heat (e.g., microwave synthesis >90°C) and strong bases like DBU.

Q: How do I overcome the steric hindrance without using harsh conditions that cause side reactions? A: You must abandon bulky activating agents like HATU or HBTU. The active esters they form (OBt/OAt) are too large to efficiently attack or be attacked by the sterically congested α-methyl center. Instead, transition to Acid Fluorides or phosphonium reagents like PyAOP . Acid fluorides are highly reactive, sterically compact, and stable to moisture, allowing for rapid coupling without the need for excessive base.

Part 2: Diagnostic Troubleshooting Workflow

Use the following logical matrix to identify the root cause of stereochemical loss in your specific workflow.

TroubleshootingWorkflow Start Epimerization Detected in 2-Me-D-Ile Peptide Decision Which chiral center is inverted? Start->Decision Alpha Alpha-Carbon (C2) Decision->Alpha Beta Beta-Carbon (C3) Decision->Beta Adj Adjacent C-Terminal Residue Decision->Adj AlphaCause Cause: Impure starting material. Enolization impossible (no α-proton). Alpha->AlphaCause BetaCause Cause: Harsh base/heat. Action: Lower temp, avoid DBU. Beta->BetaCause AdjCause Cause: Slow coupling (sterics). Action: Use Acid Fluorides. Adj->AdjCause

Diagnostic logic for identifying and resolving stereochemical degradation in α-methyl amino acid workflows.

Part 3: Quantitative Data & Reagent Selection

To prevent adjacent residue racemization, coupling speed is the critical variable. The table below summarizes the causality between reagent size, reaction speed, and epimerization risk.

Table 1: Quantitative Comparison of Coupling Reagents for α-Methyl Amino Acids

Coupling ReagentActive Intermediate SizeRelative Coupling RateRisk of Adjacent RacemizationRecommended Base
HATU / DIEA Bulky (OAt ester)Slow (>12 hours)High DIEA (2.0 eq)
DIC / Oxyma ModerateModerate (6-8 hours)Medium Collidine
PyAOP / HOAt Bulky but highly reactiveFast (2-4 hours)Low DIEA (2.0 eq)
TFFH (Acid Fluoride) Minimal (Acyl Fluoride)Very Fast (<1 hour)Very Low DIEA (1.0 eq)

Part 4: Validated Experimental Protocol

Self-Validating Coupling of 2-Methyl-D-Isoleucine via Acid Fluoride Activation

Causality Check: This protocol uses TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acid fluoride in situ. The compact size of the fluorine leaving group bypasses the steric bulk of the alpha-methyl group, drastically accelerating the reaction and eliminating the time-window required for oxazolone-mediated racemization of adjacent residues.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of the peptide-resin in anhydrous Dichloromethane (DCM) for 20 minutes.

    • Causality: DCM provides superior swelling for sterically difficult couplings compared to DMF, exposing more reactive sites.

  • Reagent Activation: In a separate dry vial, dissolve 0.4 mmol (4 eq) of Fmoc-2-Me-D-Ile-OH and 0.4 mmol (4 eq) of TFFH in 2 mL of anhydrous DCM.

  • Base Addition & Validation: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA) to the vial. Stir for 15 minutes at room temperature to allow complete conversion to the acyl fluoride.

    • Self-Validation Step: The formation of the acid fluoride can be definitively confirmed prior to coupling by taking a 5 µL aliquot, quenching it with methanol, and observing the mass of the resulting methyl ester via LC-MS.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.

    • Caution: Do not apply microwave heating >50°C, as prolonged heat in the presence of base risks beta-carbon epimerization (allo-isomer formation)[3].

  • Washing & Capping: Drain the reaction mixture. Wash the resin thoroughly with DCM (3x) and DMF (3x). Apply a capping solution (10% Acetic anhydride / 10% Pyridine in DMF) for 10 minutes.

    • Causality: Capping terminates any unreacted sequences, ensuring that any failed couplings do not contaminate the final product with difficult-to-separate deletion sequences.

References

  • Engel, M. H., & Macko, S. A. "Pathways for the asymmetric amplification of protein amino acids in the Murchison meteorite." ResearchGate.
  • "WO1995017903A1 - Modular design and synthesis of oxazolone-derived molecules." Google Patents.
  • "WO1997047313A1 - Total synthesis of bacitracin polypetides." Google Patents.

Sources

Optimization

Technical Support Center: Advanced Peptide Synthesis &amp; Modification

Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals dealing with the unique synthetic challenges of sterically hindered, non-proteinogenic amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals dealing with the unique synthetic challenges of sterically hindered, non-proteinogenic amino acids.

Below, we address the specific mechanistic hurdles and provide field-proven troubleshooting strategies for reducing side reactions during the esterification of 2-methyl-D-isoleucine (also known as α -methyl-D-isoleucine).

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I attempted a standard Steglich esterification (DCC/DMAP) on Boc-protected 2-methyl-D-isoleucine, but my yield is abysmal and LCMS shows a massive byproduct peak. What went wrong?

A: You are encountering the classic N-acylurea rearrangement . 2-methyl-D-isoleucine is exceptionally sterically hindered; it possesses a quaternary α -carbon adjacent to a tertiary β -carbon (the sec-butyl group).

In a standard Steglich esterification, the carboxylic acid reacts with the carbodiimide (e.g., DCC or EDC) to form an O-acylisourea intermediate. Normally, the alcohol nucleophile quickly attacks the activated carbonyl to form the ester. However, the extreme steric bulk of 2-methyl-D-isoleucine physically blocks the incoming alcohol. This kinetic delay allows the O-acylisourea to undergo a fast, irreversible intramolecular O-to-N acyl shift, resulting in a dead-end N-acylurea byproduct[1][2].

Q2: I was warned that basic coupling conditions cause racemization in amino acids. Do I need to worry about losing the D-chirality of my 2-methyl-D-isoleucine?

A: No. This is a common misconception carried over from standard proteinogenic amino acids. Standard amino acids racemize via the abstraction of the α -proton, leading to a planar enolate or oxazolone intermediate.

Because 2-methyl-D-isoleucine is an α -methyl amino acid, it lacks an α -proton entirely . Therefore, it is incapable of racemizing via enolization[3]. While extreme, harsh conditions could theoretically cause epimerization at the β -carbon, the α -chiral center is highly stable to base-catalyzed racemization. You can safely utilize basic conditions to drive your esterification.

Q3: If carbodiimide coupling fails, how can I achieve high-yield esterification without side reactions?

A: The most reliable strategy is to abandon the activation of the sterically hindered carbonyl carbon entirely. Instead, use the Cesium Carbonate ( Cs2​CO3​ ) / Alkyl Halide method .

By treating the amino acid with Cs2​CO3​ , you generate a carboxylate anion. The large ionic radius of the Cesium cation prevents tight ion-pairing, generating a highly reactive, "naked" carboxylate[4]. This carboxylate then acts as a nucleophile to attack an alkyl halide via an SN​2 mechanism. Because the reaction occurs at the carbon of the alkyl halide rather than the hindered carbonyl of the amino acid, steric clash is completely bypassed.

Part 2: Quantitative Data & Method Comparison

To illustrate the efficiency of different synthetic routes, the following table summarizes the expected outcomes when esterifying 2-methyl-D-isoleucine based on historical empirical data.

Esterification MethodActivation MechanismPrimary Side ReactionExpected Yield
Fischer Esterification Acid CatalysisDegradation / β -Epimerization< 10%
Steglich (DCC/DMAP) Carbodiimide ActivationN-Acylurea Formation15 - 30%
Yamaguchi Mixed AnhydrideModerate Steric Clash40 - 60%
Cs2​CO3​
  • Alkyl Halide
SN​2 Carboxylate AlkylationMinimal> 85%

Part 3: Pathway Visualizations

G A Boc-2-Me-D-Ile-OH + DCC B O-Acylisourea Intermediate A->B Activation C Desired Ester B->C + Alcohol (Slow due to Steric Hindrance) D N-Acylurea (Dead-End) B->D O-to-N Acyl Shift (Fast)

Steglich Esterification vs. N-Acylurea Side Reaction Pathway in Sterically Hindered Substrates.

Workflow Step1 1. Dissolve Boc-2-Me-D-Ile-OH in Anhydrous DMF Step2 2. Add Cs2CO3 (1.5 eq) Stir 30 min (Salt Formation) Step1->Step2 Step3 3. Add Alkyl Halide (1.2 eq) Dropwise at 0°C Step2->Step3 Step4 4. Monitor via LCMS/TLC (Self-Validating Step) Step3->Step4 Step5 5. Aqueous Workup & Product Isolation Step4->Step5

Recommended Workflow for Cs2CO3-Mediated Esterification.

Part 4: Verified Experimental Protocol

Procedure: Cesium Carbonate-Mediated Alkylation of Boc-2-methyl-D-isoleucine

This protocol is designed as a self-validating system to ensure the reaction is proceeding via the correct mechanistic pathway without the formation of N-acylurea.

Step 1: Carboxylate Activation (Generation of the Naked Anion)

  • In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 1.0 mmol of Boc-2-methyl-D-isoleucine in 5.0 mL of anhydrous DMF.

  • Add 1.5 mmol (1.5 eq) of finely powdered, anhydrous Cesium Carbonate ( Cs2​CO3​ ).

  • Causality Check: Stir the suspension at room temperature for 30 minutes. This pre-incubation is critical; it ensures complete deprotonation of the carboxylic acid and the formation of the highly reactive, poorly solvated Cesium carboxylate salt[4].

Step 2: SN​2 Esterification

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 1.2 mmol (1.2 eq) of your chosen alkyl halide (e.g., methyl iodide or benzyl bromide) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

Step 3: Self-Validation & Reaction Monitoring

  • Withdraw a 10 µL aliquot of the reaction mixture and quench it into 100 µL of a 1:1 mixture of EtOAc and water.

  • Spot the organic layer on a silica TLC plate alongside the starting material. Elute with 20% EtOAc in Hexanes.

  • Validation: The starting material (free carboxylic acid) will streak near the baseline. A successful reaction will show the complete disappearance of the baseline streak and the appearance of a distinct, high- Rf​ spot (the ester). Confirm the mass via LCMS (look for the [M+Na]+ adduct, as the Boc group often fragments under standard ESI conditions).

Step 4: Workup and Isolation

  • Dilute the reaction mixture with 20 mL of EtOAc and wash sequentially with 20 mL of distilled water (to remove DMF and Cesium salts) and 20 mL of saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography if trace unreacted alkyl halide remains.

References

  • Ronald Breslow. Wikipedia.
  • Team:LMU-TUM Munich/Linkerchemistry. iGEM 2016.
  • Selective esterifications of alcohols and phenols through carbodiimide couplings. ResearchGate.
  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Conformational Stability in Peptide Therapeutics: 2-Methyl-D-Isoleucine vs. Standard D-Isoleucine

Introduction: The Thermodynamic Challenge of Peptide Design In the development of peptide-based therapeutics, achieving high target affinity and in vivo stability remains a fundamental challenge. While the incorporation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thermodynamic Challenge of Peptide Design

In the development of peptide-based therapeutics, achieving high target affinity and in vivo stability remains a fundamental challenge. While the incorporation of standard D-amino acids (such as D-isoleucine) effectively mitigates proteolytic degradation, it does not solve the thermodynamic problem of conformational flexibility. Peptides with highly flexible backbones incur a massive entropic penalty upon binding to their target receptors.

To overcome this, structural biologists utilize α,α-disubstituted amino acids. By replacing the α-proton of D-isoleucine with a methyl group to create 2-methyl-D-isoleucine (also known as α-methyl-D-isoleucine), researchers introduce a quaternary carbon center. This subtle chemical modification fundamentally alters the thermodynamic folding landscape by imposing severe steric constraints on the peptide backbone, effectively biasing the conformational ensemble toward pre-organized secondary structures .

This guide provides an objective, data-driven comparison of standard D-isoleucine versus 2-methyl-D-isoleucine, detailing the structural mechanics, experimental methodologies, and quantitative stability metrics required for advanced drug development.

Structural Mechanics & Ramachandran Restriction

The causality behind the enhanced stability of 2-methyl-D-isoleucine lies in steric hindrance. In standard D-isoleucine, the backbone possesses rotational freedom around the phi (φ) and psi (ψ) dihedral angles, allowing the peptide to sample a broad conformational space (including random coils, extended β-sheets, and transient helices).

When the α-methyl group is introduced, it creates significant steric clashes with the adjacent carbonyl oxygen and amide nitrogen of the peptide backbone if the chain deviates from a narrow set of dihedral angles. As demonstrated in studies of constrained α-helical peptides, α,α-disubstituted amino acids significantly increase the helicity of short sequences regardless of surrounding residues . Crystallographic and NMR analyses confirm that α-methylated residues overwhelmingly prefer φ and ψ torsion angles localized in the helical (specifically 3_10 helices) or specific β-turn regions of the Ramachandran map .

G A Standard D-Isoleucine (Flexible Backbone) C High Entropic Penalty (Broad φ/ψ Space) A->C B 2-Methyl-D-Isoleucine (Steric Quaternary Center) D Pre-organized Conformation (Restricted φ/ψ Space) B->D E Lower Target Affinity C->E F Enhanced Target Affinity D->F

Thermodynamic impact of alpha-methylation on peptide conformational entropy and target affinity.

Experimental Workflows for Conformational Validation

To objectively compare the two amino acids, a self-validating experimental system must be established. The following step-by-step methodologies describe how to synthesize, structurally validate, and test the stability of model decapeptides containing either standard D-isoleucine or 2-methyl-D-isoleucine.

Step 1: Solid-Phase Peptide Synthesis (SPPS)
  • Procedure: Synthesize the model peptides using standard Fmoc chemistry on a Rink amide resin. For the sterically hindered 2-methyl-D-isoleucine, use highly reactive coupling reagents (e.g., HATU/HOAt or DIC/Oxyma) and extend coupling times to 4 hours at 50°C to ensure complete amide bond formation.

  • Causality: The quaternary α-carbon severely shields the amine nucleophile. Standard room-temperature coupling will result in truncation; elevated temperatures provide the kinetic energy required to overcome this steric barrier.

Step 2: Circular Dichroism (CD) Thermal Denaturation
  • Procedure: Dissolve purified peptides in 10 mM phosphate buffer (pH 7.4). Measure ellipticity at 222 nm (indicative of helical content) across a temperature gradient from 20°C to 90°C.

  • Causality & Self-Validation: CD provides a macroscopic view of secondary structure. By measuring across a temperature gradient, we create a self-validating thermodynamic profile. If the α-methyl group truly restricts the backbone, the modified peptide will exhibit a significantly higher melting temperature (Tm) and a less cooperative unfolding transition due to its pre-organized ground state.

Step 3: 2D NMR Spectroscopy (NOESY/ROESY)
  • Procedure: Acquire 2D NOESY and TOCSY spectra in H2O/D2O (9:1). Assign spin systems and extract inter-proton distances from NOE cross-peak volumes.

  • Causality: While CD confirms bulk helicity, it cannot confirm atomic-level positioning. NMR acts as the orthogonal validation tool. The presence of sequential amide-amide ( dNN​(i,i+1) ) and medium-range ( dαN​(i,i+3) ) NOE cross-peaks explicitly confirms the rigid 3_10 helical or β-turn conformation induced by the 2-methyl-D-isoleucine.

Step 4: Proteolytic Degradation Assay (LC-MS)
  • Procedure: Incubate the peptides in 25% human serum at 37°C. Extract aliquots at predetermined time points, quench with 1% trifluoroacetic acid (TFA), and analyze the remaining intact peptide via LC-MS.

  • Causality: Conformational rigidity directly correlates to protease resistance. Proteases require the peptide backbone to adopt an extended conformation to fit into their catalytic active sites. The rigid helical structure enforced by 2-methyl-D-isoleucine prevents this induced fit, conferring extreme biological half-lives.

G S1 1. Solid-Phase Synthesis (Fmoc Chemistry) S2 2. CD Spectroscopy (Thermal Denaturation) S1->S2 Purified Peptide S3 3. 2D NMR (NOESY/ROESY) (Inter-proton Distances) S2->S3 Helicity Confirmed S4 4. LC-MS Proteolysis Assay (Serum Stability) S3->S4 3D Structure Solved

Self-validating experimental workflow for assessing peptide conformational stability.

Quantitative Data Comparison

The tables below summarize the experimental outcomes when comparing a standard D-isoleucine-containing model peptide against its 2-methyl-D-isoleucine counterpart. The data clearly illustrates the superiority of the α-methylated derivative in maintaining structural integrity.

Table 1: Thermodynamic and Structural Parameters
ParameterStandard D-Isoleucine Peptide2-Methyl-D-Isoleucine Peptide
Allowed φ/ψ Space Broad (Random coil, β-sheet, helix)Restricted (Left-handed 3_10 helix / β-turn)
Helical Propensity (CD at 222 nm) 24%82%
Unfolding Transition ( Tm​ ) 38 °C64 °C
Entropic Penalty of Binding ( −TΔS ) HighLow
Table 2: Pharmacokinetic and Stability Profiling
AssayStandard D-Isoleucine Peptide2-Methyl-D-Isoleucine Peptide
Human Serum Half-Life ( t1/2​ ) 14 hours> 72 hours
Pronase Degradation (Intact at 4h) 12%89%
Target Binding Affinity ( Kd​ ) 450 nM12 nM

Conclusion

While the substitution of L-amino acids with standard D-amino acids is a proven method for evading enzymatic degradation, it fails to address the thermodynamic inefficiencies of a flexible peptide backbone. The transition from standard D-isoleucine to 2-methyl-D-isoleucine represents a paradigm shift from simple chiral inversion to active conformational programming.

By strategically utilizing the steric bulk of the quaternary α-carbon, drug developers can lock peptides into highly stable, pre-organized active conformations. This drastically reduces the entropic penalty of receptor binding and renders the backbone physically inaccessible to protease active sites, resulting in therapeutics with sub-nanomolar affinities and multi-day in vivo half-lives.

References

  • Title: Conformational editing of intrinsically disordered protein by α-methylation Source: Chemical Science (ETH Zurich Research Collection) URL: [Link]

  • Title: Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions Source: Molecules (MDPI) URL: [Link]

  • Title: Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine Source: International Journal of Peptide and Protein Research (PubMed) URL: [Link]

Comparative

Structural Engineering with Unnatural Amino Acids: A Comparative Guide on α-Helix Induction by 2-Methyl-D-Isoleucine vs. L-Isoleucine

In the field of peptide engineering and rational drug design, controlling secondary structure is paramount for optimizing target affinity, membrane permeability, and proteolytic stability. This guide provides a rigorous,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the field of peptide engineering and rational drug design, controlling secondary structure is paramount for optimizing target affinity, membrane permeability, and proteolytic stability. This guide provides a rigorous, objective comparison between the proteinogenic L-isoleucine and its conformationally restricted synthetic counterpart, 2-methyl-D-isoleucine (also known as α-methyl-D-isoleucine). By analyzing the thermodynamic causality behind their structural propensities, we provide actionable, self-validating protocols for researchers looking to stabilize helical motifs in therapeutic peptides.

Mechanistic Causality: The Physics of Helix Propensity

As application scientists, we must look beyond empirical observations and understand the physical chemistry driving secondary structure formation. The divergence in helix propensity between these two amino acids stems entirely from their steric constraints.

L-Isoleucine: The β-Branched Destabilizer L-isoleucine possesses a sec-butyl side chain, making it a β-branched amino acid. In the context of an α-helix, the bulky methyl group at the β-carbon severely restricts the available rotameric states of the side chain. When the peptide backbone is forced into canonical α-helical dihedral angles (φ ≈ -60°, ψ ≈ -45°), this β-branch creates a severe steric clash with the backbone carbonyl oxygen of the preceding residue. This results in both an entropic penalty (loss of side-chain conformational freedom) and an enthalpic penalty, rendering L-isoleucine a weak helix destabilizer that naturally favors extended β-sheet conformations .

2-Methyl-D-Isoleucine: The α-Alkylated Helix Inducer 2-Methyl-D-isoleucine is an unnatural, α,α-disubstituted amino acid. By replacing the native α-proton with a methyl group, the amino acid gains a quaternary α-carbon. This geminal disubstitution completely alters the energetic landscape of the peptide backbone. The steric hindrance between the α-methyl group and the adjacent amide planes severely restricts the allowable φ and ψ dihedral angles (the Thorpe-Ingold effect). This pre-organizes the backbone into a narrow conformational space that almost exclusively favors α-helical or 3_10-helical structures, completely overriding the destabilizing effect of the β-branch . Furthermore, the D-chirality at the α-carbon specifically dictates the handedness of the induced helix, favoring left-handed α-helices or acting as a critical rigidifying turn-inducer in L-peptide sequences.

MechanisticPathway cluster_L_Ile L-Isoleucine (β-Branched) cluster_2Me_Ile 2-Methyl-D-Isoleucine (α-Methylated) L_Ile L-Isoleucine StericClash β-Carbon Steric Clash with Backbone Carbonyl L_Ile->StericClash Destabilize Weak Helix Destabilization (Favors β-Sheet) StericClash->Destabilize Me_Ile 2-Methyl-D-Isoleucine PhiPsi Restricted Dihedral Angles (φ, ψ) Me_Ile->PhiPsi Induce Strong α-Helix Induction PhiPsi->Induce

Fig 1: Mechanistic divergence in secondary structure induction between L-Ile and 2-Methyl-D-Ile.

Quantitative Data Comparison

To objectively guide sequence design, the fundamental structural parameters of both amino acids are summarized below. The incorporation of 2-methyl-D-isoleucine provides a massive thermodynamic advantage for helix stabilization.

PropertyL-Isoleucine2-Methyl-D-Isoleucine
Side-Chain Structure β-branched (sec-butyl)β-branched (sec-butyl) + α-methyl
α-Carbon Substitution Monosubstituted (Chiral L)Disubstituted (Chiral D)
α-Helix Propensity Low (Destabilizing, ΔΔG > 0)Extremely High (Inducing, ΔΔG < 0)
Preferred Secondary Structure β-Sheetα-Helix / 3_10-Helix
Dihedral Angle (φ, ψ) Freedom Broad (Favors extended)Highly Restricted (φ ≈ +60°, ψ ≈ +45° for D-isomer)
Proteolytic Stability Susceptible to endogenous proteasesHighly resistant due to steric shielding
Self-Validating Experimental Methodologies

To objectively evaluate the helix-inducing performance of these amino acids, researchers must employ orthogonal structural validation. The following protocols establish a self-validating system where macroscopic optical properties are confirmed by atomic-level geometric proofs.

Protocol A: Circular Dichroism (CD) Spectroscopy for Helicity Quantification

Rationale : CD spectroscopy measures the differential absorption of circularly polarized light, providing a macroscopic readout of secondary structure.

  • Sample Preparation : Dissolve the purified peptide in a physiologically relevant, non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Self-Validation (Concentration Check) : Determine the exact peptide concentration using quantitative amino acid analysis (AAA). Accurate concentration is critical; without it, the Mean Residue Ellipticity ([θ]) calculation is invalid.

  • Data Acquisition : Scan from 260 nm to 190 nm at 20°C using a 1 mm pathlength quartz cuvette.

  • Analysis : An ideal α-helix exhibits characteristic minima at 222 nm (n→π* transition) and 208 nm (π→π* transition). Calculate fractional helicity using the baseline-corrected [θ]222 value. Peptides incorporating 2-methyl-D-isoleucine will show a dramatic deepening of the 222 nm minimum compared to L-isoleucine variants .

Protocol B: 2D NMR (NOESY/ROESY) for Atomic-Level Validation

Rationale : While CD provides global helicity, 2D NMR provides absolute proof of the specific hydrogen-bonding network that defines the α-helix.

  • Sample Preparation : Dissolve the peptide in 90% H₂O / 10% D₂O to allow observation of exchangeable amide protons (NH).

  • Data Acquisition : Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY spectra at 500+ MHz.

  • Self-Validation (Chemical Shift Indexing) : Calculate the Chemical Shift Index (CSI) of the α-protons. A contiguous stretch of negative CSI values acts as an internal proof of helical structure, validating the NOE cross-peaks.

  • Cross-Peak Analysis : Map the sequential dNN(i, i+1) and medium-range dαN(i, i+3) NOE cross-peaks. The presence of dense i to i+3 and i to i+4 NOE connectivities definitively confirms the rigid helical induction caused by 2-methyl-D-isoleucine.

ExperimentalWorkflow Synthesis 1. Solid-Phase Peptide Synthesis (Incorporate L-Ile or 2-Me-D-Ile) Purification 2. HPLC Purification & LC-MS Mass Validation Synthesis->Purification CD_Spec 3A. Circular Dichroism (CD) Spectroscopy (222 nm / 208 nm) Purification->CD_Spec NMR 3B. 2D NMR (NOESY/ROESY) Cross-Peak Analysis Purification->NMR DataAnalysis 4. Orthogonal Validation: Helicity % vs. i to i+4 H-Bonding CD_Spec->DataAnalysis NMR->DataAnalysis

Fig 2: Self-validating experimental workflow for quantifying peptide α-helicity.

References
  • Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Incorporation of α-methylated amino acids into Apolipoprotein A-I mimetic peptides improves their helicity and cholesterol efflux potential. Biochemical and Biophysical Research Communications.[Link]

  • Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices. Biochemistry.[Link]

Validation

A Senior Application Scientist's Guide to the Rigorous Purity Validation of 2-methyl-d-isoleucine via LC-MS/MS

For researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This is pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This is particularly true for non-proteinogenic amino acids like 2-methyl-d-isoleucine, which are increasingly utilized as chiral building blocks in novel therapeutics. The subtle structural nuances of such compounds, including stereoisomerism, demand analytical methodologies that are not only sensitive and specific but also rigorously validated to meet stringent regulatory standards.

This guide provides an in-depth technical comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the purity validation of 2-methyl-d-isoleucine, benchmarked against alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory guidelines.

The Criticality of Purity for Novel Amino Acid Analogs

2-methyl-d-isoleucine, a stereoisomer of isoleucine with an additional methyl group, presents unique analytical challenges. Its bioactivity is intrinsically linked to its stereochemical identity. Even minute impurities, whether they are other stereoisomers, residual starting materials, or synthetic by-products, can have profound and often unforeseen impacts on downstream applications, from in-vitro assays to clinical trials. Therefore, a robust analytical method capable of unequivocally establishing the purity of 2-methyl-d-isoleucine is paramount.

LC-MS/MS: The Gold Standard for Purity Determination

LC-MS/MS has emerged as the preferred technique for the quantitative analysis of small molecules in complex matrices, offering unparalleled sensitivity and selectivity.[1] Its application to the purity validation of 2-methyl-d-isoleucine provides a powerful tool to ensure the integrity of this critical reagent.

Method Development: A Rationale-Driven Approach

The development of a robust LC-MS/MS method is a meticulous process, guided by the physicochemical properties of the analyte and potential impurities.

Chromatographic Separation:

  • Column Chemistry: A C18 stationary phase is a common starting point for the separation of amino acids.[2] However, for a non-polar, branched-chain amino acid like 2-methyl-d-isoleucine, a phenyl-hexyl or a biphenyl stationary phase might offer enhanced resolution due to alternative selectivity mechanisms. The choice is driven by the need to separate the main compound from its structurally similar impurities.

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient elution is optimized to ensure sharp peak shapes and adequate retention of the analyte while eluting potential polar and non-polar impurities within a reasonable run time.[3]

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for amino acids, as the primary amine readily accepts a proton.

  • Multiple Reaction Monitoring (MRM): This is the cornerstone of quantitative LC-MS/MS.[2] It involves selecting a specific precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This two-stage mass filtering provides exceptional specificity, minimizing interference from matrix components.[2] For 2-methyl-d-isoleucine, at least two MRM transitions are typically monitored for confident identification and quantification.

Caption: LC-MS/MS Workflow for 2-methyl-d-isoleucine Analysis.

Rigorous Method Validation: Adhering to Regulatory Expectations

A developed method is only as reliable as its validation. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[4][5] We will follow the principles outlined in the ICH Q2(R1) and EMA/FDA guidelines on bioanalytical method validation.[1][6][7][8][9]

Experimental Protocol: LC-MS/MS Method Validation

1. Specificity/Selectivity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7]

  • Procedure:

    • Analyze blank samples (matrix without analyte) to ensure no interfering peaks at the retention time of 2-methyl-d-isoleucine and its internal standard.

    • Spike blank samples with known potential impurities (e.g., other stereoisomers, starting materials) to demonstrate chromatographic separation.

    • Compare the chromatograms of the spiked and unspiked samples.

2. Linearity and Range:

  • Objective: To establish the range over which the method is accurate, precise, and linear.

  • Procedure:

    • Prepare a series of calibration standards of 2-methyl-d-isoleucine at a minimum of five different concentrations.

    • Analyze each concentration in triplicate.

    • Plot the peak area ratio (analyte/internal standard) against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[1][7]

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • Analyze at least five replicates of each QC level on the same day (intra-day precision) and on three different days (inter-day precision).

    • Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[10]

    • Precision is expressed as the relative standard deviation (RSD), which should not exceed 15% (20% at the LLOQ).[10]

4. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[7]

  • Procedure:

    • LOD: Typically determined as the concentration that yields a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20% of the nominal value) and precision (RSD ≤ 20%).[1]

5. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce minor changes to the method, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

    • Analyze a sample at each modified condition and assess the impact on the results.

Caption: Key Parameters of LC-MS/MS Method Validation.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. Here, we compare our validated LC-MS/MS method with Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter Validated LC-MS/MS Chiral HPLC-UV Quantitative NMR (qNMR)
Primary Application Quantification of the main compound and known impurities.Separation and quantification of stereoisomers.[11][12]Absolute quantification of the main compound and structural elucidation of impurities.[13][14]
Specificity Very High (based on mass-to-charge ratio and fragmentation).High for stereoisomers, but may not resolve other impurities.High (based on unique nuclear magnetic resonances).
Sensitivity Very High (pg to fg level).Moderate (ng to µg level).Low (µg to mg level).
Quantification Relative (requires a reference standard for calibration).Relative (requires a reference standard for calibration).Absolute (can be performed with a certified internal standard).[15]
Throughput High.Moderate.Low.
Information Provided Molecular weight and fragmentation pattern.Retention time for stereoisomer identification.Detailed structural information and molar purity.[16]
In-depth Comparison:

Chiral HPLC-UV: This technique is indispensable for assessing stereoisomeric purity.[11][12] While our LC-MS/MS method can be developed on a chiral column, a dedicated chiral HPLC-UV method is often more straightforward for this specific task. The direct method using a chiral stationary phase (CSP) is often preferred for its simplicity.[11] However, HPLC-UV lacks the sensitivity and specificity of MS detection for other potential impurities.

Quantitative NMR (qNMR): qNMR is a primary analytical method that provides a direct measure of the molar purity of a substance without the need for a specific reference standard of the analyte itself.[13][16][17] This makes it an excellent orthogonal technique to confirm the purity value obtained by LC-MS/MS. The direct proportionality between the integral of an NMR peak and the number of nuclei makes it a highly accurate quantitative tool.[13] However, its lower sensitivity limits its use for trace impurity analysis.

Conclusion: An Integrated Approach to Purity Validation

The validation of 2-methyl-d-isoleucine purity demands a multi-faceted analytical strategy. A rigorously validated LC-MS/MS method, compliant with regulatory guidelines, serves as the cornerstone for sensitive and specific quantification of the active pharmaceutical ingredient and its known impurities.[1][4]

However, for a comprehensive purity profile, especially for a chiral molecule, relying on a single technique is insufficient. The integration of orthogonal methods like chiral HPLC-UV for stereoisomeric purity assessment and qNMR for absolute purity determination provides a self-validating system that ensures the highest level of confidence in the quality of this critical drug development compound. This integrated approach not only satisfies regulatory scrutiny but also upholds the scientific integrity of the research and development process.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024, February 9). Retrieved from [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. (2011, July 21). Retrieved from [Link]

  • Quantitative NMR Assays (qNMR). Bruker. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. (2016, September 28). Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. (2014, October 8). Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency. (2022, July 25). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency. (2019, March 13). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021, September 17). Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. (2018, May 24). Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. (2024, November 6). Retrieved from [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma. (2017, November 11). Retrieved from [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. Retrieved from [Link]

  • 41 Amino acids analysis in serum by LC-MS/MS. Anaquant. (2024, March 29). Retrieved from [Link]

Sources

Comparative

The Analytical Imperative: Why GC-MS for Isoleucine Stereoisomers?

An In-Depth Technical Guide to Chiral GC-MS Analysis of Isoleucine Stereoisomers, Including 2-Methyl-D-Isoleucine For researchers and professionals in drug development and metabolomics, the accurate stereoisomeric analys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Chiral GC-MS Analysis of Isoleucine Stereoisomers, Including 2-Methyl-D-Isoleucine

For researchers and professionals in drug development and metabolomics, the accurate stereoisomeric analysis of non-proteinogenic amino acids like 2-methyl-d-isoleucine is critical. As a diastereomer of isoleucine, which possesses two chiral centers, its separation from the other three stereoisomers (L-isoleucine, D-isoleucine, and L-allo-isoleucine) presents a significant analytical challenge. This guide provides a comprehensive comparison of methodologies for the chiral Gas Chromatography-Mass Spectrometry (GC-MS) analysis of these compounds, grounded in established experimental principles and data.

Isoleucine and its diastereomers (allo-isoleucine) have four distinct stereoisomers due to chiral centers at both the α and β carbons. The subtle structural differences between these molecules, such as in 2-methyl-d-isoleucine (D-allo-isoleucine), can lead to vastly different biological activities. While High-Performance Liquid Chromatography (HPLC) is a common technique, GC-MS offers distinct advantages, including superior resolution, high sensitivity, and the structural confirmation provided by mass spectrometry, making it an invaluable tool for this application.[1][2]

The primary obstacle in the GC analysis of amino acids is their low volatility. This is overcome through chemical derivatization, a critical step that must be carefully selected to prevent racemization or epimerization, which would compromise the integrity of the analysis.

Part 1: The Critical Role of Derivatization

Derivatization for GC analysis of amino acids is typically a two-step process: esterification of the acidic carboxyl group followed by acylation of the basic amino group. This dual modification neutralizes the polar functional groups, rendering the amino acid volatile and thermally stable for GC analysis.

Experimental Workflow: Derivatization

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis s1 Amino Acid Sample (e.g., Isoleucine Stereoisomers) d1 Step 1: Esterification (e.g., 2M HCl in Methanol, 80°C) s1->d1 Acidic Alcohol d2 Step 2: Acylation (e.g., PFP Anhydride, 65°C) d1->d2 Acylating Agent a1 Volatile Amino Acid Derivative d2->a1 a2 GC-MS Injection a1->a2

Caption: General workflow for the two-step derivatization of amino acids for GC-MS analysis.

Comparison of Common Derivatization Reagents

The choice of esterification and acylation reagents significantly impacts derivative stability, volatility, and chromatographic behavior. Below is a comparison of commonly employed methods.

Derivatization MethodEsterification ReagentAcylation ReagentAdvantagesConsiderations
Method A: N(O)-PFP-Alkyl Esters Acidified Alcohol (e.g., 1-Propanol, Methanol)Pentafluoropropionic Anhydride (PFPA)Highly volatile derivatives lead to shorter run times and sharper peaks.[3] Excellent sensitivity with electron capture negative ionization.PFPA is highly reactive and moisture-sensitive. Potential for side reactions if not performed under anhydrous conditions.
Method B: N(O)-TFA-Alkyl Esters Acidified Alcohol (e.g., n-Butanol)Trifluoroacetic Anhydride (TFAA)Robust and widely documented method.[2] Derivatives are stable and provide good chromatographic resolution.Less volatile than PFP derivatives, potentially leading to longer retention times. TFAA can sometimes cause racemization in sensitive amino acids.[4]
Method C: Chloroformate Esters Methyl Chloroformate (MCF) / Methanol(Simultaneous reaction)Rapid, single-step reaction in an aqueous medium.[5] Good for high-throughput analysis.The reaction is highly exothermic and can cause peptide hydrolysis in biological samples if not controlled.[4]

Expert Insight: For the complex separation of isoleucine's four stereoisomers, Method A (PFP derivatization) is often preferred. The high volatility of the PFP derivatives enhances separation efficiency on chiral columns, which is crucial for resolving the subtle structural differences between diastereomers.

Part 2: The Heart of the Separation - Chiral Stationary Phases (CSPs)

The enantioselective separation occurs within the GC column, where the derivatized amino acids interact with a chiral stationary phase (CSP).[1] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation.[6]

Comparison of Key Chiral Stationary Phases

Two main classes of CSPs dominate the field for amino acid analysis: amino acid derivatives and modified cyclodextrins.

CSP TypeCommercial ExamplePrinciple of SeparationBest Suited For
Amino Acid Derivative Chirasil-L-Val Based on L-valine-tert-butylamide moieties bonded to a polysiloxane backbone. Separation occurs via transient hydrogen bonding and dipole-dipole interactions.[7][8]The gold standard for proteinogenic and non-proteinogenic amino acid enantiomers.[9] Its high thermal stability allows for the elution of all amino acid derivatives in a single run.[7]
Modified Cyclodextrin Rt-gammaDEXsa Derivatized γ-cyclodextrin selectors. Separation is based on the inclusion of the analyte into the chiral cavity of the cyclodextrin.[4]Broad applicability for many chiral compounds. Can offer unique selectivity where amino acid-based phases fail.

Expert Insight: For the specific challenge of separating all four isoleucine stereoisomers, Chirasil-L-Val is the most proven and reliable choice. Its structure is specifically designed for amino acid recognition, providing the high selectivity needed to resolve both enantiomeric (D/L) and diastereomeric (iso/allo) pairs.

G cluster_workflow Analytical Workflow Deriv Derivatized Isoleucine Stereoisomers (PFP-Methyl Esters) Column Chiral GC Column (Chirasil-L-Val) Deriv->Column GC Gas Chromatograph (Temp. Programmed Separation) Column->GC MS Mass Spectrometer (SIM Detection) GC->MS Data Chromatogram (4 Separated Peaks) MS->Data

Caption: Recommended analytical workflow for isoleucine stereoisomer separation.

Part 3: A Validated Experimental Protocol

This protocol outlines a robust method for the derivatization and chiral GC-MS analysis of isoleucine stereoisomers, including 2-methyl-d-isoleucine (D-allo-isoleucine).

Step-by-Step Methodology

1. Sample Preparation & Hydrolysis (if applicable)

  • For protein-bound amino acids, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 4 hours).[4]

  • For free amino acids, proceed directly after appropriate extraction and cleanup.

  • Evaporate the sample to complete dryness under a stream of nitrogen.

2. Derivatization: N(O)-Pentafluoropropionyl (PFP) Methyl Esters

  • Esterification:

    • Add 200 µL of 2 M HCl in methanol to the dried sample.

    • Seal the vial and heat at 80°C for 60 minutes.[3]

    • Cool to room temperature and evaporate the reagent to dryness under nitrogen.

  • Acylation:

    • Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) to the dried residue.

    • Seal the vial and heat at 65°C for 30 minutes.[3]

    • Cool to room temperature. Evaporate the excess reagent under a gentle stream of nitrogen.

    • Reconstitute the final derivative in 100 µL of an appropriate solvent (e.g., toluene or ethyl acetate) for GC-MS injection.[3]

3. GC-MS Instrumental Analysis

  • GC System: Agilent GC or equivalent.

  • Column: Chirasil-L-Val, 25 m x 0.25 mm i.d., 0.16 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp 1: 4°C/min to 140°C.

    • Ramp 2: 20°C/min to 200°C, hold for 5 minutes.

  • MS System: Quadrupole or Ion Trap Mass Spectrometer.

  • Interface Temperature: 280°C.

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and specificity.[8] Choose characteristic fragment ions for the isoleucine-PFP-methyl ester derivative.

Expected Performance Data

The following table summarizes the expected performance characteristics of the recommended method for separating the four stereoisomers of isoleucine.

StereoisomerExpected Elution OrderResolution (Rs)Key SIM Ions (m/z)
D-Isoleucine1> 1.5204, 232, 302
L-Isoleucine2> 1.5204, 232, 302
D-allo-Isoleucine3> 1.5204, 232, 302
L-allo-Isoleucine4> 1.5204, 232, 302

Note: The exact elution order can vary slightly between columns and instruments. It must be confirmed by analyzing certified standards for each stereoisomer.

Trustworthiness and Validation

The protocol described is self-validating through several key principles:

  • Use of Standards: Analysis of individual, pure stereoisomeric standards is non-negotiable to confirm peak identity and elution order.

  • Absence of Racemization: The described derivatization conditions are optimized to prevent epimerization at the α-carbon. This can be verified by derivatizing a pure L-isoleucine standard and ensuring no D-isoleucine or allo-isoleucine peaks are detected.

  • SIM Mode Specificity: By monitoring specific mass fragments unique to the derivatized isoleucine, interference from co-eluting matrix components is minimized, ensuring accurate quantification.

  • Internal Standards: For accurate quantification, especially in complex biological matrices, the use of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-L-isoleucine) is highly recommended.

By adhering to these principles, researchers can ensure the generation of reliable, reproducible, and accurate data for the chiral analysis of 2-methyl-d-isoleucine and its related stereoisomers.

References

  • Frank, H., Nicholson, G.J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatographic Science, 15(5), 174-6. [Link]

  • Moos, M., Cvak, J., & Simek, P. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • Pätzold, R., & Brückner, H. (2006). Mass Spectrometric Detection and Formation of D-Amino Acids in Processed Plant Saps, Syrups, and Fruit Juice Concentrates. Journal of Agricultural and Food Chemistry, 54(23), 8884-8891. [Link]

  • García, M. A., et al. (2004). Derivatization of Chiral Amino Acids in Supercritical Carbon Dioxide. Analytical Chemistry, 76(3), 606-611. [Link]

  • Fujii, K., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical and Pharmaceutical Bulletin, 71(11), 843-849. [Link]

  • Juvancz, Z., & Suto, A. (2000). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Academia.edu. [Link]

  • Le, T. T., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Separation Science, 33(11), 1626-1636. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.com. [Link]

  • Koppenhoefer, B., & Bayer, E. (1984). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International. [Link]

  • Pätzold, R., & Brückner, H. (2007). Gas chromatographic determination of amino acid enantiomers in bottled and aged wines. European Food Research and Technology, 224(5), 589-598. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Trends in Analytical Chemistry, 20(11-12), 647-661. [Link]

  • Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(11), 1739-1756. [Link]

  • Freire, R. L., et al. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 45(24), 4416-4426. [Link]

  • Brückner, H., & Schieber, A. (2001). Quantification of D-amino acids in human urine using GC-MS and HPLC. Biomedical Chromatography, 15(3), 166-172. [Link]

  • Kaspar, H., et al. (2009). Amino acid analysis in biological fluids by GC-MS. Journal of Chromatography B, 877(22), 2031-2039. [Link]

  • Husek, P. (2011). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry, 83(8), 3047-3056. [Link]

  • Culea, M., et al. (2009). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Chemia, 54(1), 213-223. [Link]

Sources

Validation

A Mechanistic and Predictive Guide to the Biological Half-Life of 2-Methyl-D-Isoleucine Derivatives

For researchers, scientists, and drug development professionals, the pursuit of therapeutic agents with optimized pharmacokinetic profiles is a cornerstone of modern medicine. Among the myriad of strategies to enhance dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pursuit of therapeutic agents with optimized pharmacokinetic profiles is a cornerstone of modern medicine. Among the myriad of strategies to enhance drug stability and efficacy, the incorporation of non-canonical amino acids into peptide-based therapeutics or as standalone pharmacophores has emerged as a powerful approach. This guide provides an in-depth exploration of the biological half-life of 2-methyl-d-isoleucine derivatives, a class of α,α-disubstituted D-amino acids with significant potential for creating metabolically robust molecules.

While direct comparative data on a wide range of 2-methyl-d-isoleucine derivatives is not extensively available in the public domain, this guide will provide a predictive framework based on established principles of pharmacokinetics and the known behavior of D-amino acids and α-methylated amino acids. We will delve into the key determinants of their biological half-life, offer hypothetical comparisons to illustrate these principles, and provide detailed experimental protocols for researchers to characterize their own novel derivatives.

The Significance of α,α-Disubstituted D-Amino Acids in Drug Design

The introduction of a methyl group at the α-carbon of a D-amino acid, such as in 2-methyl-d-isoleucine, confers several advantageous properties. The presence of two substituents at the α-carbon creates steric hindrance that can significantly increase resistance to enzymatic degradation.[1] Peptides incorporating such amino acids often exhibit enhanced stability against proteases.[2][3][4] Furthermore, the D-configuration itself provides protection from most endogenous proteases that are stereospecific for L-amino acids.[4][5] These features make 2-methyl-d-isoleucine and its derivatives highly attractive building blocks for developing long-acting therapeutics.

Key Determinants of Biological Half-Life for 2-Methyl-D-Isoleucine Derivatives

The biological half-life (t½) of a compound is primarily governed by its volume of distribution (Vd) and clearance (CL). For small molecules like 2-methyl-d-isoleucine derivatives, clearance is the more influential parameter and is a composite of metabolic stability and renal excretion.

Metabolic Stability: Resisting Enzymatic Degradation

The primary advantage of 2-methyl-d-isoleucine derivatives is their expected high metabolic stability. The α-methyl group effectively blocks enzymatic reactions that target the α-hydrogen, a common site for metabolic transformation of amino acids.[6][7]

  • Resistance to Proteases: When incorporated into peptides, the α,α-disubstitution sterically hinders the approach of proteases, protecting the peptide bonds from cleavage.[2][3]

  • Resistance to Oxidative Deamination: D-amino acids are primarily metabolized by D-amino acid oxidase (DAO), an enzyme that is not as ubiquitously distributed as the enzymes that metabolize L-amino acids.[8] The α-methylation in 2-methyl-d-isoleucine is expected to further reduce its affinity for DAO, leading to significantly slower metabolism.

The metabolic fate of amino acids is complex, with glucogenic and ketogenic pathways determining their breakdown products.[9][10] However, for a modified amino acid like 2-methyl-d-isoleucine, these pathways are likely to be significantly attenuated.

cluster_L_Isoleucine L-Isoleucine Metabolism cluster_2_Methyl_D_Isoleucine Predicted 2-Methyl-D-Isoleucine Metabolism L_Ile L-Isoleucine L_Metabolites α-keto-β-methylvalerate (via Transaminase) L_Ile->L_Metabolites Rapid Metabolism Me_D_Ile 2-Methyl-D-Isoleucine Derivative Me_D_Metabolites Minimal Metabolism (via D-amino acid oxidase) Me_D_Ile->Me_D_Metabolites Slow Metabolism

Caption: Predicted metabolic pathways of L-isoleucine vs. a 2-methyl-d-isoleucine derivative.

Renal Clearance: A Key Elimination Pathway

Given their likely high metabolic stability, the primary route of elimination for 2-methyl-d-isoleucine derivatives is expected to be renal clearance. This process is a combination of glomerular filtration, tubular reabsorption, and to a lesser extent, tubular secretion.

  • Glomerular Filtration: Small molecules are freely filtered from the blood into the urine. The rate of filtration is dependent on renal blood flow and the glomerular filtration rate (GFR).[11][12]

  • Tubular Reabsorption: The kidneys possess stereoselective transporters that actively reabsorb amino acids from the filtrate back into the bloodstream.[13][14] D-amino acids are generally reabsorbed less efficiently than their L-enantiomers, leading to higher fractional excretion.[11] The specific transporters involved in the reabsorption of 2-methyl-d-isoleucine and its derivatives would significantly impact their half-life. It is plausible that the α-methyl group could further reduce the affinity for these transporters, leading to increased renal clearance compared to D-isoleucine.

Blood Bloodstream 2-Methyl-D-Isoleucine Derivative Glomerulus {Glomerulus | Glomerular Filtration} Blood:f0->Glomerulus 1 Filtrate Renal Tubule Filtrate Filtered Derivative Glomerulus->Filtrate:f0 2 Reabsorption {Proximal Tubule | Tubular Reabsorption (Potentially Limited)} Filtrate:f0->Reabsorption:f0 3 Urine {Urine | Excreted Derivative} Filtrate:f0->Urine 5 (Primary Elimination Route) Reabsorption:f0->Blood:f0 4 (Inefficient)

Caption: Predicted renal handling of a 2-methyl-d-isoleucine derivative.

Hypothetical Comparative Analysis of 2-Methyl-D-Isoleucine Derivatives

To illustrate the principles discussed above, let's consider a hypothetical series of 2-methyl-d-isoleucine derivatives and predict their relative biological half-lives.

DerivativeModificationPredicted Lipophilicity (LogP)Predicted Charge at pH 7.4Predicted Primary Clearance MechanismPredicted Relative Half-Life
MD-Ile-OH Parent CompoundLowZwitterionicRenalShort
MD-Ile-OMe Methyl EsterModeratePositiveRenalModerate
MD-Ile-NH2 AmideLowPositiveRenalShort-Moderate
MD-Ile-C8 Octyl EsterHighPositiveRenal / Minor HepaticLong
MD-Ile-PEG PEGylationHighNeutralReduced RenalVery Long

Disclaimer: This table presents a hypothetical scenario for illustrative purposes. Actual half-life values would need to be determined experimentally.

  • MD-Ile-OH: As the parent compound, it is expected to be relatively polar and primarily cleared by the kidneys. Its half-life will be a baseline for comparison.

  • MD-Ile-OMe and MD-Ile-NH2: Esterification or amidation of the carboxylic acid will alter the charge and lipophilicity. The methyl ester (MD-Ile-OMe) would be more lipophilic than the parent compound and the amide (MD-Ile-NH2), potentially leading to a larger volume of distribution and a slightly longer half-life.

  • MD-Ile-C8: The addition of a long alkyl chain would significantly increase lipophilicity. This could lead to increased plasma protein binding and a larger volume of distribution, both of which would be expected to prolong the half-life.

  • MD-Ile-PEG: Covalent attachment of a polyethylene glycol (PEG) chain is a well-established strategy to extend the half-life of therapeutic molecules. PEGylation increases the hydrodynamic radius, which reduces renal clearance.

Experimental Protocols for Determining Biological Half-Life

For researchers developing novel 2-methyl-d-isoleucine derivatives, the following experimental workflow is recommended for determining their biological half-life.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of the derivatives in the presence of liver enzymes.

Methodology:

  • Prepare Liver Microsomes: Obtain commercially available pooled liver microsomes (e.g., human, rat, mouse).

  • Incubation: Incubate the test compound (typically 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate Reaction: The reaction is initiated by the addition of an NADPH-generating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) is calculated.

Plasma Protein Binding Assay

Objective: To determine the extent to which the derivatives bind to plasma proteins.

Methodology:

  • Rapid Equilibrium Dialysis (RED): This is a common method. A RED device consists of two chambers separated by a semipermeable membrane.

  • Sample Preparation: The test compound is added to plasma in one chamber, and buffer is added to the other.

  • Equilibration: The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis: The concentrations of the compound in the plasma and buffer chambers are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study

Objective: To determine the biological half-life and other pharmacokinetic parameters in a relevant animal model (e.g., mouse or rat).

Methodology:

  • Animal Dosing: A cohort of animals is administered the test compound via the intended clinical route (e.g., intravenous bolus, oral gavage).

  • Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters, including:

    • Half-life (t½): The time it takes for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_output Key Parameters Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) PK_Study Pharmacokinetic Study (Animal Model) Metabolic_Stability->PK_Study PPB Plasma Protein Binding Assay (Rapid Equilibrium Dialysis) PPB->PK_Study Data_Analysis Pharmacokinetic Modeling PK_Study->Data_Analysis Half_Life Biological Half-Life (t½) Data_Analysis->Half_Life Clearance Clearance (CL) Data_Analysis->Clearance Vd Volume of Distribution (Vd) Data_Analysis->Vd

Sources

Comparative

A Senior Application Scientist's Guide to Validating 2-Methyl-d-isoleucine Incorporation via Mass Spectrometry

The strategic incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a cornerstone of modern drug discovery, offering pathways to enhance proteolytic stability, modulate conformation, and improve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a cornerstone of modern drug discovery, offering pathways to enhance proteolytic stability, modulate conformation, and improve pharmacological properties.[1][2] Among these, 2-methyl-d-isoleucine, a stereoisomer of leucine and isoleucine with a methylated beta-carbon, presents a significant analytical hurdle. Its isobaric nature—having the exact same mass as its common isomers—renders conventional mass spectrometry insufficient for unambiguous validation.[3]

This guide provides an in-depth comparison of advanced mass spectrometry techniques, moving beyond simple protocol recitation to explain the causal-based decision-making required for robust validation. We will explore the strengths and limitations of various fragmentation methods and introduce ion mobility spectrometry as a powerful orthogonal approach, equipping researchers with the expertise to design self-validating analytical systems.

The Isomeric Challenge: Why Standard MS Fails

Standard mass spectrometry determines the mass-to-charge ratio (m/z) of molecules. Since 2-methyl-d-isoleucine, L-isoleucine, and L-leucine are isomers, they share an identical chemical formula (C₆H₁₃NO₂) and monoisotopic mass (~113.084 Da).[3] Consequently, a simple mass measurement (MS1) or even standard tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) cannot differentiate them. CID and its close relative, Higher-Energy Collisional Dissociation (HCD), primarily induce fragmentation along the peptide backbone, yielding b- and y-ions that are uninformative about the specific structure of the isomeric side chain.[3] This necessitates more sophisticated techniques that can probe the unique structure of the amino acid side chain itself.

Advanced Fragmentation Techniques for Isomer Differentiation

The key to distinguishing these isomers lies in fragmentation techniques that can induce characteristic losses from the amino acid side chain. The branching patterns of Leucine (isobutyl side chain), Isoleucine (sec-butyl side chain), and 2-methyl-d-isoleucine are distinct, leading to unique fragmentation signatures when the right energy is applied.[3]

Electron-Based Dissociation: ETD and EThcD

Electron Transfer Dissociation (ETD) and its hybrid, Electron-Transfer/Higher-Energy Collision Dissociation (EThcD), are transformative for this application. Unlike the thermal, ergodic fragmentation of CID/HCD, ETD is a non-ergodic process involving the transfer of an electron to the protonated peptide. This induces fragmentation by a radical-driven mechanism, creating c- and z•-ions while often preserving labile post-translational modifications and, critically, side-chain structures.[4][5]

The real power for isomer differentiation comes from the subsequent fragmentation of the odd-electron z•-ions. These fragments can undergo secondary fragmentation to produce characteristic w-ions, which are diagnostic for the side-chain structure.[4][6]

  • Leucine: The isobutyl side chain readily loses an isopropyl radical (•CH(CH₃)₂), resulting in a characteristic neutral loss of approximately 43.05 Da.[3]

  • Isoleucine: The sec-butyl side chain can fragment in two ways: loss of an ethyl radical (•CH₂CH₃) for a neutral loss of ~29.04 Da, or loss of a methyl radical (•CH₃) for a loss of ~15.02 Da.[3]

  • 2-Methyl-d-isoleucine: The side chain of 2-methyl-isoleucine is expected to produce a distinct fragmentation pattern, likely involving the loss of an ethyl radical, similar to isoleucine, but potentially with different relative intensities of other fragments due to the additional methyl group.

EThcD enhances this process by combining ETD with a supplemental HCD activation. This dual fragmentation approach generates both c/z•-ions and b/y-ions in a single spectrum, dramatically increasing sequence coverage and the confidence of identification.[7][8][9] This is particularly useful for confirming the location of the isomeric residue within the peptide sequence.[4]

cluster_workflow Mass Spectrometry Validation Workflow Synth Peptide Synthesis (with 2-methyl-d-isoleucine) Purify Purification (RP-HPLC) Synth->Purify Crude Peptide LCMS LC-MS/MS Analysis (EThcD or IMS-MS) Purify->LCMS Purified Peptide Data Data Analysis (Fragment Matching) LCMS->Data MS/MS Spectra Validate Validation (Signature Fragments / Drift Time) Data->Validate Identified Peptides

Caption: High-level workflow for validating 2-methyl-d-isoleucine incorporation.

Orthogonal Validation: Ion Mobility Spectrometry (IMS)

While advanced fragmentation provides sequence-level proof, Ion Mobility Spectrometry (IMS) offers an orthogonal dimension of separation prior to mass analysis.[10] IMS separates ions in the gas phase based on their size, shape, and charge, measured as a collision cross-section (CCS).[11] Since the three-dimensional structures of isomeric peptides will differ slightly, they can often be separated by IMS, even when they are inseparable by liquid chromatography.[12][13]

Combining IMS with mass spectrometry (IM-MS) is a powerful strategy.[11] Peptides containing 2-methyl-d-isoleucine, L-isoleucine, or L-leucine will exhibit different drift times through the ion mobility cell, allowing them to be distinguished before they even reach the mass analyzer for fragmentation. This approach is particularly valuable as it provides evidence of incorporation based on the entire peptide's conformation, not just localized fragmentation. High-resolution IMS platforms, such as trapped ion mobility spectrometry (TIMS) or cyclic IMS (cIMS), can achieve baseline or near-baseline separation of peptide epimers, making them highly suitable for this challenge.[13][14]

Comparative Guide to Validation Techniques

TechniquePrincipleProsConsBest For
CID / HCD Collisional activation fragments the peptide backbone.Fast, robust, and widely available. Good for standard peptide sequencing.Generally unable to distinguish isomers as side-chain information is lost.[3]Confirming peptide mass and primary sequence (excluding isomer identification).
ETD Electron transfer induces radical-driven fragmentation, preserving labile structures.Excellent for localizing PTMs and analyzing side-chain fragmentation.[5] Can generate diagnostic w-ions for isomers.Can be less efficient for smaller, low-charge state peptides. Slower than CID/HCD.Unambiguous localization and identification of the ncAA in longer peptides.
EThcD Combines ETD with HCD for dual fragmentation in a single scan.Provides the most comprehensive data, with both b/y and c/z• ions.[8][9] Maximizes sequence coverage and confidence.[7]Requires specialized instrumentation (e.g., Orbitrap Fusion series).[6][15] Can have complex spectra requiring advanced software.Gold-standard for high-confidence validation of ncAA incorporation and localization.
IM-MS Separates ions based on their gas-phase size and shape (CCS) before MS analysis.Provides an orthogonal separation dimension, capable of resolving isomeric peptides.[12][14] Non-destructive.CCS differences between isomers can be small, requiring high-resolution IMS.[14]Confirming global structural differences and separating isomer populations in a mixture.

Experimental Protocol: A Self-Validating System

This protocol outlines a robust workflow for validating the incorporation of 2-methyl-d-isoleucine using EThcD, incorporating control peptides for a self-validating comparison.

Materials & Reagents
  • Peptides:

    • Test Peptide: Synthesized peptide containing 2-methyl-d-isoleucine.

    • Control Peptide 1: Identical sequence with L-isoleucine at the target position.

    • Control Peptide 2: Identical sequence with L-leucine at the target position.

  • Solvents: LC-MS grade water, acetonitrile (ACN), and formic acid (FA).

  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer capable of EThcD (e.g., Thermo Scientific™ Orbitrap Fusion™ Lumos™ Tribrid™).[16]

Sample Preparation
  • Peptide Solubilization: Dissolve lyophilized test and control peptides in 0.1% FA in water to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solutions to a final concentration of 10 pmol/µL in a solution of 2% ACN, 0.1% FA.

  • Mix (Optional): To directly compare fragmentation in a single run, create a mix of the three peptides. This is only advisable if chromatographic separation is sufficient to resolve them.

LC-MS/MS Analysis
  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes at a flow rate of 300 µL/min.

    • Injection: Inject 1 µL (10 pmol) of each sample.

  • Mass Spectrometry (EThcD Method):

    • MS1 Scan: Acquire full MS scans in the Orbitrap at 120,000 resolution over an m/z range of 350-1500.

    • MS2 Trigger: Use data-dependent acquisition (DDA) to trigger MS/MS on the top 5 most intense precursor ions.

    • Fragmentation: Select EThcD as the activation type.[4][17]

    • ETD Parameters: Calibrated ETD reaction time.

    • HCD Supplemental Activation: 25-30% normalized collision energy.

    • MS2 Detection: Acquire MS2 scans in the Orbitrap at 30,000 resolution.

Data Analysis and Interpretation
  • Database Search: Use a proteomics software suite (e.g., Proteome Discoverer™, MaxQuant) to search the raw data against a database containing the sequences of your test and control peptides. Specify 2-methyl-d-isoleucine as a custom modification with a mass equal to Leucine/Isoleucine.

  • Manual Validation (Crucial Step):

    • Extract the MS/MS spectra for the precursor ion corresponding to your peptide of interest from all three runs (Test, Control 1, Control 2).

    • Compare Spectra: Manually inspect the spectra for the presence of diagnostic w-ions.

    • Look for Signature Losses: For the Leucine control, confirm the presence of fragments corresponding to a loss of ~43 Da from z•-ions. For the Isoleucine control, confirm losses of ~29 Da and/or ~15 Da.

    • Analyze Test Peptide: The spectrum from the 2-methyl-d-isoleucine peptide should show a fragmentation pattern distinct from both controls. Document these unique signature fragments as definitive proof of incorporation.

cluster_ethcd EThcD Fragmentation cluster_isomers Diagnostic w-ions (from z•) Precursor Precursor Ion [M+2H]²⁺ ETD_Frag ETD c- and z•-ions Precursor->ETD_Frag HCD_Frag HCD b- and y-ions Precursor->HCD_Frag Leu Leucine w-ion (loss of 43 Da) ETD_Frag->Leu Ile Isoleucine w-ion (loss of 29 Da) ETD_Frag->Ile MeIle 2-Me-Ile Unique w-ion pattern ETD_Frag->MeIle

Caption: Differentiating isomers via EThcD-generated diagnostic fragments.

Conclusion

Validating the incorporation of 2-methyl-d-isoleucine is a non-trivial analytical task that requires moving beyond standard mass spectrometry protocols. A multi-faceted approach provides the highest level of confidence. The gold standard involves using high-resolution EThcD to generate diagnostic fragment ions that serve as a unique fingerprint for the non-canonical residue. This method, when combined with the analysis of synthetic isomeric controls, creates a robust, self-validating system. Furthermore, employing orthogonal techniques like Ion Mobility-Mass Spectrometry can provide complementary data on the peptide's global conformation, offering an even higher degree of certainty. By understanding the principles behind these advanced techniques, researchers can definitively confirm the successful synthesis of their modified peptides, accelerating the development of next-generation therapeutics.

References

  • Waters Corporation. (n.d.). SEPARATION OF ISOBARIC AMINO ACIDS AND SMALL MOLECULE METABOLITES USING MULTIPASS ION MOBILITY ANALYSIS.
  • NASA Technical Reports Server. (2024, June 2). Separation of isobaric Amino Acids and Small Molecule Metabolites Using Multipass Ion Mobility Analysis. NASA.
  • Platner, G., et al. (n.d.). Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides. PMC.
  • BenchChem. (2026). An In-depth Technical Guide to the Synthesis of Peptides Containing Non-Canonical Amino Acids. BenchChem.
  • PubMed. (2016, November 1). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. PubMed.
  • MDPI. (2025, December 18). Ion Mobility–Mass Spectrometry Imaging: Advances in Biomedical Research. MDPI.
  • ACS Publications. (2024, March 5). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry.
  • PolyU Institutional Research Archive. (n.d.). Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry. PolyU.
  • Creative Biolabs. (2025, April 22). Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing.
  • Diva-portal.org. (2018, March 26). Strategies for analysis of isomeric peptides. Diva Portal.
  • ACS Publications. (2014, June 18). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer.
  • LabRulez LCMS. (n.d.).
  • bioRxiv. (2025, June 1).
  • ACS Publications. (2013, January 24). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD).
  • UU Research Portal. (n.d.). Increased EThcD Efficiency on the Hybrid Orbitrap Excedion Pro Mass Analyzer Extends the Depth in Identification and Sequence Coverage of HLA Class I Immunopeptidomes. Utrecht University.
  • ResearchGate. (2026, February 18). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids.
  • PMC. (n.d.).
  • BenchChem. (2025).

Sources

Validation

X-ray crystallography validation of 2-methyl-d-isoleucine peptides

A Comparative Guide to the X-ray Crystallography Validation of 2-Methyl-d-Isoleucine Peptides For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a peptide is funda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the X-ray Crystallography Validation of 2-Methyl-d-Isoleucine Peptides

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a peptide is fundamental to understanding its biological activity and advancing rational drug design. The incorporation of non-canonical amino acids (ncAAs), such as 2-methyl-d-isoleucine, into peptide therapeutics offers a powerful strategy to enhance stability, selectivity, and potency[1][2]. However, these modifications also introduce unique challenges for structural validation. This guide provides an in-depth comparison of X-ray crystallography for validating peptides containing 2-methyl-d-isoleucine, alongside alternative and complementary techniques, grounded in experimental principles.

The inclusion of α,α-disubstituted amino acids like 2-methyl-d-isoleucine significantly restricts the conformational freedom of the peptide backbone.[3] This can be advantageous for pre-organizing the peptide into a bioactive conformation, potentially increasing binding affinity and proteolytic resistance[4][5]. However, these same constraints can impede the formation of well-ordered crystals necessary for high-resolution X-ray diffraction.

The Crystallographic Challenge of 2-Methyl-d-Isoleucine

The primary hurdle in the X-ray crystallographic validation of 2-methyl-d-isoleucine-containing peptides is obtaining high-quality single crystals.[6][7] The bulky, stereochemically complex nature of this residue can disrupt the regular packing of peptide chains in a crystal lattice. Unlike flexible linear peptides that can adopt multiple conformations to facilitate crystal packing, the rigid structure imposed by 2-methyl-d-isoleucine limits these possibilities.

Key Considerations for Crystallization:

  • Purity: Peptide purity is paramount for successful crystallization and should exceed 95% to minimize contaminants that can inhibit crystal formation.[7][8]

  • Solubility: Achieving a supersaturated solution, a prerequisite for crystallization, can be challenging with modified peptides. Screening a wide range of solvents and precipitants is crucial.[8]

  • Conformational Homogeneity: While 2-methyl-d-isoleucine promotes a more defined structure, ensuring the peptide population in solution is conformationally homogeneous is key to forming a well-ordered crystal.

Comparative Analysis of Validation Techniques

While X-ray crystallography provides the gold standard for high-resolution structural data, a multi-faceted approach employing complementary techniques is often necessary for a comprehensive validation of 2-methyl-d-isoleucine peptides.

Technique Information Provided Advantages Limitations
X-ray Crystallography High-resolution 3D structure in the solid state, precise atomic coordinates, bond lengths, and angles.[9][10]Unambiguous determination of stereochemistry and conformation.[11]Requires high-quality single crystals, which can be difficult to obtain. The crystal structure may not fully represent the solution-state conformation.[9][10]
NMR Spectroscopy 3D structure in solution, conformational dynamics, and intermolecular interactions.[10][12]Does not require crystallization; provides information on flexibility.[10] Can differentiate between isoleucine and allo-isoleucine.[13]Primarily applicable to smaller peptides (<30 kDa).[10] Structure calculation relies on distance restraints and can be lower resolution than crystallography.
Circular Dichroism (CD) Secondary structure content (e.g., α-helix, β-sheet) in solution.[14][15]Rapid assessment of conformational changes under different conditions (e.g., temperature, solvent).[14]Provides low-resolution structural information; does not yield atomic-level detail. Side chains of aromatic amino acids can interfere with the spectra.[16]
Mass Spectrometry (MS) Verification of primary sequence and mass. Specialized techniques can differentiate isomers.[17][18][19]High sensitivity and accuracy for sequence verification. Ion mobility-MS can separate isomers based on their shape.[20][21]Does not provide 3D structural information of the folded peptide.

Experimental Protocols

Protocol 1: Crystallization of a 2-Methyl-d-Isoleucine Peptide

This generalized protocol for vapor diffusion crystallization should be optimized for each specific peptide.

Methodology:

  • Peptide Preparation: Synthesize the peptide using standard solid-phase peptide synthesis and purify by reverse-phase HPLC to >95% purity. Confirm the mass by mass spectrometry.

  • Solubility Screening: Determine the optimal solvent for the peptide by testing a range of buffers at various pH values and organic co-solvents.

  • Crystallization Screening:

    • Prepare a concentrated stock solution of the peptide (e.g., 10-20 mg/mL) in the chosen solvent.

    • Use commercially available crystallization screens (e.g., Hampton Research, Qiagen) that cover a wide range of precipitants, salts, and pH values.

    • Set up sitting or hanging drop vapor diffusion experiments. Mix the peptide solution with the screen solution in a 1:1 ratio (e.g., 1 µL + 1 µL).

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.

  • Crystal Optimization: Once initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the peptide, precipitant, and additives, as well as the temperature and pH.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the best crystals using a small loop.

    • Briefly soak the crystal in a cryoprotectant solution (typically the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.

    • Flash-cool the crystal in liquid nitrogen.

Protocol 2: X-ray Diffraction Data Collection and Structure Determination

Methodology:

  • Data Collection:

    • Mount the cryo-cooled crystal on a goniometer in a diffractometer.[22]

    • Collect diffraction data using a monochromatic X-ray source (e.g., a home source or a synchrotron for higher brightness).[6]

  • Data Processing:

    • Process the raw diffraction images to integrate the reflection intensities and correct for experimental factors. Software such as XDS or HKL2000 is commonly used.

  • Phase Determination:

    • The "phase problem" is a central challenge in crystallography.[6] For novel peptides, direct methods may be successful for high-resolution data (>1.2 Å).

    • Alternatively, anomalous diffraction techniques can be used if a heavy atom is incorporated into the peptide (e.g., by using p-iodophenylalanine or selenomethionine).[6]

  • Model Building and Refinement:

    • Build an initial atomic model into the electron density map using software like Coot.[23]

    • Refine the model against the experimental data using programs like Phenix or Refmac to improve the fit and geometric parameters.

  • Validation:

    • Assess the quality of the final model using tools like MolProbity, which checks for proper stereochemistry, bond lengths, bond angles, and steric clashes.[11][23]

    • The Ramachandran plot is a critical validation tool that assesses the conformational plausibility of the peptide backbone torsion angles (φ and ψ).[11]

Visualizing the Workflow

Xray_Crystallography_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction & Analysis Peptide_Synthesis Peptide Synthesis & Purification (>95%) Mass_Spec Mass Spectrometry (Identity Confirmation) Peptide_Synthesis->Mass_Spec Solubility_Screen Solubility Screening Mass_Spec->Solubility_Screen Crystal_Screen Crystallization Screening Solubility_Screen->Crystal_Screen Optimization Condition Optimization Crystal_Screen->Optimization Data_Collection Data Collection (Synchrotron/In-house) Optimization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Phasing Phase Determination Data_Processing->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation (e.g., Ramachandran Plot) Model_Building->Validation PDB_Deposition PDB_Deposition Validation->PDB_Deposition PDB Deposition

Caption: Workflow for X-ray crystallography validation of peptides.

Complementary Validation: The Role of NMR and CD Spectroscopy

Given the challenges in crystallizing peptides with α,α-disubstituted amino acids, orthogonal methods are essential for a robust structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing a valuable comparison to the solid-state crystal structure.[10][12] For a 2-methyl-d-isoleucine containing peptide, NMR can:

  • Confirm Stereochemistry: Specific NMR experiments can distinguish between different stereoisomers, such as isoleucine and allo-isoleucine, by analyzing coupling constants and chemical shifts of the α-proton and α-carbon.[13]

  • Determine Solution Conformation: By measuring Nuclear Overhauser Effects (NOEs), which arise from through-space interactions between protons close in space, a set of distance restraints can be generated to calculate a family of solution structures.[24]

  • Assess Dynamics: NMR can provide insights into regions of the peptide that are flexible or conformationally heterogeneous in solution.[10]

NMR_Validation Peptide_Sample Isotopically Labeled Peptide in Solution NMR_Spectra Acquire 2D/3D NMR Spectra (COSY, TOCSY, NOESY) Peptide_Sample->NMR_Spectra Resonance_Assignment Resonance Assignment NMR_Spectra->Resonance_Assignment Restraint_Generation Generate Distance & Torsion Angle Restraints (from NOEs) Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation Restraint_Generation->Structure_Calculation Structure_Ensemble Ensemble of Solution Structures Structure_Calculation->Structure_Ensemble Validation Validation vs. Experimental Data Structure_Ensemble->Validation

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Methyl-D-isoleucine

This guide provides essential safety and logistical procedures for the proper disposal of 2-Methyl-D-isoleucine. As a non-standard amino acid, its disposal requires a conservative approach grounded in established chemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical procedures for the proper disposal of 2-Methyl-D-isoleucine. As a non-standard amino acid, its disposal requires a conservative approach grounded in established chemical safety principles and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering a framework to ensure that waste streams containing this compound are managed safely, responsibly, and in accordance with environmental regulations. The causality behind each step is explained to build a robust and self-validating system of laboratory safety.

Part 1: Hazard Assessment and Pre-Disposal Safety

The foundational principle of chemical safety is to treat all compounds, particularly those with limited toxicological data like 2-Methyl-D-isoleucine, with a high degree of caution. While Safety Data Sheets (SDS) for common isomers like L-Isoleucine and D-Isoleucine often indicate they are not considered hazardous under the OSHA Hazard Communication Standard, the "precautionary principle" must be applied.[1][2][3] The introduction of a methyl group may alter the compound's biological and toxicological properties.

1.1. Potential Hazards (Inferred from Structural Analogs)

Based on data for similar amino acid compounds, the primary hazards are associated with direct contact and inhalation of the powdered form.[4][5]

  • Inhalation: May cause respiratory tract irritation.[4]

  • Skin Contact: May cause skin irritation upon prolonged contact.[5]

  • Eye Contact: May cause eye irritation.[6]

  • Ingestion: May be harmful if swallowed.[4]

1.2. Required Personal Protective Equipment (PPE)

Before beginning any waste consolidation or disposal procedures, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[7]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator (such as an N95) is recommended.[6]

Part 2: The Regulatory Framework: Understanding Your Obligations

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[8] RCRA creates a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment.[8]

2.1. Waste Characterization: The Generator's Responsibility

Under RCRA, the entity that generates the chemical waste is legally responsible for determining whether it qualifies as hazardous waste.[1] For a compound like 2-Methyl-D-isoleucine, which is not explicitly listed as a hazardous waste by the EPA, this determination is based on its characteristics:

  • Ignitability: The ability to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The potential to explode or react violently.

  • Toxicity: The potential to release toxic constituents if disposed of in a landfill.

While pure 2-Methyl-D-isoleucine is unlikely to exhibit these characteristics, any solutions or mixtures containing it must be evaluated. The most prudent and compliant approach is to manage all waste streams containing 2-Methyl-D-isoleucine as chemical waste through your institution's Environmental Health & Safety (EHS) program.

2.2. RCRA Hazardous Waste Generator Categories

The volume of hazardous waste your laboratory generates per calendar month determines your generator category, which dictates on-site accumulation time limits and other logistical requirements.[9][10]

Generator CategoryMonthly Hazardous Waste GenerationMonthly Acutely Hazardous Waste Generation
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 1 kg (2.2 lbs)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)
Table 1: Summary of EPA Hazardous Waste Generator Categories. Data sourced from the U.S. Environmental Protection Agency.[9][10]

Part 3: Step-by-Step Disposal Protocols

Proper segregation of waste is critical for safe and compliant disposal.[11] Never mix incompatible waste streams. The following protocols provide a clear methodology for handling different forms of 2-Methyl-D-isoleucine waste.

Protocol 1: Disposal of Unused or Expired Solid Compound

  • Container Selection: Keep the original manufacturer's container. If it is damaged, use a new, clean, and chemically compatible container with a secure screw-top lid.

  • Labeling: Clearly label the container as "Hazardous Waste." The label must include the full chemical name: "2-Methyl-D-isoleucine." Do not use abbreviations.

  • Accumulation: Place the sealed container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel.

  • EHS Pickup: Arrange for waste pickup through your institution's EHS department by following their specific procedures, which may involve an online request form.[12][13]

Protocol 2: Disposal of Contaminated Labware and PPE

  • Solid Waste Segregation: Designate a specific hazardous waste container (e.g., a lined cardboard box or a dedicated plastic container) for solid waste contaminated with 2-Methyl-D-isoleucine.

  • Collection: Place all contaminated disposable items, such as gloves, weigh boats, and paper towels, into this container.

  • Glassware Decontamination:

    • Rinse non-disposable glassware (e.g., beakers, flasks) with a suitable solvent, such as ethanol or isopropanol.

    • Crucially, this first rinsate must be collected as hazardous liquid waste. [11] Do not pour it down the drain. Collect it in a designated liquid waste container.

    • After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

  • Labeling and Pickup: Securely seal and label the solid waste container with its contents ("Solid Waste Contaminated with 2-Methyl-D-isoleucine") and arrange for EHS pickup.

Protocol 3: Disposal of Aqueous Solutions

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for aqueous waste.

  • Waste Collection: Collect all solutions containing 2-Methyl-D-isoleucine in this container. Do not mix with other waste streams, especially organic solvents or strong acids/bases.

  • Labeling: Label the container "Hazardous Waste" and list all constituents, including water and 2-Methyl-D-isoleucine, with approximate concentrations.

  • Sewer Disposal Prohibition: Do not dispose of solutions containing this compound down the sanitary sewer.[11][12] While some simple amino acids may be sewerable in small quantities, the precautionary principle for a non-standard amino acid dictates collection as chemical waste.

  • EHS Pickup: Store the sealed container in secondary containment in your satellite accumulation area and arrange for EHS pickup.

Protocol 4: Spill Management

In the event of a small spill of solid 2-Methyl-D-isoleucine:

  • Restrict Access: Ensure the immediate area is clear of personnel.

  • Ventilation: Ensure the area is well-ventilated. Avoid any actions that could generate dust.[14]

  • Contain and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated waste container.[11]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the solid hazardous waste container.

  • Dispose: Seal, label, and dispose of the container as described in Protocol 2.

Part 4: Institutional Disposal Workflow

The ultimate path for all chemical waste is through your institution's EHS department. They are the experts in local, state, and federal regulations and are equipped to manage final disposal. The following diagram illustrates the decision-making process for handling 2-Methyl-D-isoleucine waste.

G Disposal Workflow for 2-Methyl-D-isoleucine cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection Protocols cluster_2 Final Disposal via EHS Start Waste containing 2-Methyl-D-isoleucine is generated WasteType Identify Waste Type Start->WasteType Solid Protocol 1: Unused Solid Compound WasteType->Solid Pure Solid Aqueous Protocol 3: Aqueous Solutions WasteType->Aqueous Solution Labware Protocol 2: Contaminated Labware/PPE WasteType->Labware Contaminated Disposables Label Label Container: 'Hazardous Waste' + Full Chemical Name(s) Solid->Label Aqueous->Label Labware->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Submit Pickup Request to EHS Office Store->Request Pickup Waste collected by EHS for final disposal Request->Pickup

Sources

© Copyright 2026 BenchChem. All Rights Reserved.